molecular formula C7H7BrO2 B7963615 2-Bromo-4-methylbenzene-1,3-diol

2-Bromo-4-methylbenzene-1,3-diol

Cat. No.: B7963615
M. Wt: 203.03 g/mol
InChI Key: MPYWVSNGGQHKJZ-UHFFFAOYSA-N
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Description

2-Bromo-4-methylbenzene-1,3-diol (CAS 1785119-34-7) is a brominated dihydroxybenzene derivative with the molecular formula C 7 H 7 BrO 2 and a molecular weight of 203.03 g/mol . This compound serves as a valuable synthetic intermediate in organic and medicinal chemistry research. Its structure, featuring both a bromine atom and two hydroxyl groups on a methyl-substituted benzene ring, makes it a versatile building block for constructing more complex molecules. The bromine atom can undergo various cross-coupling reactions, such as Suzuki reactions, to introduce new carbon-carbon bonds . This reactivity is particularly useful in the synthesis of hydroquinone analogues, a class of compounds studied for their diverse biological activities . Researchers have explored similar brominated hydroquinone derivatives as key precursors in the development of novel compounds for pharmacological evaluation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-bromo-4-methylbenzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4-2-3-5(9)6(8)7(4)10/h2-3,9-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYWVSNGGQHKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)O)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Bromo-4-methylbenzene-1,3-diol, also known as 2-bromo-4-methylresorcinol or 2-bromo-orcinol, is a substituted aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its structural motif, featuring a halogenated and alkylated resorcinol core, makes it a valuable intermediate for the synthesis of more complex molecules, including various bioactive compounds and pharmaceutical agents. The strategic placement of the bromine atom and the two hydroxyl groups allows for a variety of subsequent chemical transformations, making a reliable and efficient synthesis of this compound highly desirable for researchers in drug development and related fields.

This technical guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of 2-Bromo-4-methylbenzene-1,3-diol. The presented methodology is grounded in established principles of organic chemistry and is supported by analogous transformations reported in the scientific literature.

Proposed Synthesis Pathway: Electrophilic Aromatic Bromination of 4-Methylresorcinol

The most direct and atom-economical approach to the synthesis of 2-Bromo-4-methylbenzene-1,3-diol is the electrophilic aromatic substitution of the readily available starting material, 4-methylbenzene-1,3-diol (4-methylresorcinol). The resorcinol ring is highly activated towards electrophilic attack due to the strong electron-donating and ortho-, para-directing effects of the two hydroxyl groups. This high reactivity allows for bromination to occur under relatively mild conditions.

Reaction Mechanism and Regioselectivity

The bromination of 4-methylresorcinol proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl groups, being powerful activating groups, significantly increase the electron density of the aromatic ring, particularly at the positions ortho and para to them. In the case of 4-methylresorcinol, the positions at C2 and C6 are ortho to one hydroxyl group and para to the other, making them highly susceptible to electrophilic attack. The position at C5 is para to one hydroxyl group and meta to the other.

The methyl group at C4 is a less powerful ortho-, para-directing group. The key to the regioselectivity of this reaction lies in the synergistic activating effect of the two hydroxyl groups. The position at C2, being ortho to both hydroxyl groups and sterically accessible, is the most electronically enriched and favored site for bromination. While some formation of the 6-bromo isomer is possible, the 2-bromo isomer is expected to be the major product.

Experimental Protocol

This protocol details the synthesis of 2-Bromo-4-methylbenzene-1,3-diol via the direct bromination of 4-methylresorcinol.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Concentration/PuritySupplier
4-MethylresorcinolC₇H₈O₂124.14≥98%Sigma-Aldrich
BromineBr₂159.81≥99.5%Acros Organics
Glacial Acetic AcidCH₃COOH60.05≥99.7%Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93≥99.8%VWR
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01SaturatedIn-house preparation
Anhydrous Sodium SulfateNa₂SO₄142.04AnhydrousEMD Millipore
Step-by-Step Methodology
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a saturated solution of sodium thiosulfate, dissolve 12.4 g (0.1 mol) of 4-methylresorcinol in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.

  • Bromination: Cool the solution to 0-5 °C using an ice bath. Through the dropping funnel, add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise over a period of 30-45 minutes, maintaining the temperature below 10 °C. The reaction mixture will likely change color as the bromine is consumed.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 1:1).

  • Workup: Once the reaction is complete, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene. Dissolve the crude solid in a minimum amount of the hot solvent, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50 °C to a constant weight.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Start 4-Methylresorcinol Reaction Dissolve in Glacial Acetic Acid Cool to 0-5 °C Start->Reaction Step 1 Bromination Add Bromine in Glacial Acetic Acid Reaction->Bromination Step 2 Stir Stir at Room Temperature Bromination->Stir Step 3 Quench Pour into Ice Water Stir->Quench Step 4 Filter Vacuum Filtration Quench->Filter Step 5 Recrystallize Recrystallization Filter->Recrystallize Step 6 Product 2-Bromo-4-methylbenzene-1,3-diol Recrystallize->Product Step 7

Caption: Synthesis workflow for 2-Bromo-4-methylbenzene-1,3-diol.

Safety Considerations

  • Bromine is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

  • Glacial acetic acid is corrosive. Avoid contact with skin and eyes.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • The reaction generates hydrogen bromide (HBr) gas as a byproduct, which is corrosive and toxic. The reaction should be performed in a fume hood, and the gas outlet should be connected to a suitable trap.

Conclusion

The described method for the synthesis of 2-Bromo-4-methylbenzene-1,3-diol via direct bromination of 4-methylresorcinol offers a straightforward and efficient route to this valuable chemical intermediate. The high activation of the resorcinol ring allows for a regioselective bromination under mild conditions. This guide provides a solid foundation for researchers and drug development professionals to produce this compound in a laboratory setting. Further optimization of reaction conditions, such as solvent, temperature, and reaction time, may lead to even higher yields and purity.

References

  • Organic Syntheses. Resorcinol, 4-bromo-. Available at: [Link]

  • Common Organic Chemistry. Bromination - Common Conditions. Available at: [Link]

  • Google Patents. CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.
  • ResearchGate. The bromination of some derivatives of resorcinol. Available at: [Link]

  • PubMed. Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. Available at: [Link]

2-Bromo-4-methylbenzene-1,3-diol spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-methylbenzene-1,3-diol

Introduction

2-Bromo-4-methylbenzene-1,3-diol, also known as 2-bromo-4-methylresorcinol, is a substituted aromatic compound belonging to the resorcinol family. Resorcinol derivatives are pivotal structural motifs in medicinal chemistry and materials science, valued for their phenolic and polyphenolic properties. The precise substitution pattern on the benzene ring, featuring two hydroxyl groups, a methyl group, and a bromine atom, imparts a unique electronic and steric profile that dictates its chemical reactivity and potential biological activity.

For researchers in drug development and synthetic chemistry, unambiguous structural confirmation of such molecules is paramount. Spectroscopic analysis provides the definitive evidence of molecular structure, offering a non-destructive window into the atomic and molecular framework. This guide provides a comprehensive exploration of the expected spectroscopic data for 2-Bromo-4-methylbenzene-1,3-diol, grounded in fundamental principles and data from analogous compounds. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features and outlining robust protocols for their acquisition.

Overall Analytical Workflow

The structural elucidation of a synthesized compound like 2-Bromo-4-methylbenzene-1,3-diol follows a systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and together, they offer conclusive evidence of the compound's identity and purity.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Prep Purified Sample of 2-Bromo-4-methylbenzene-1,3-diol MS Mass Spectrometry (MS) Prep->MS Aliquots IR Infrared (IR) Spectroscopy Prep->IR Aliquots NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Aliquots MS_Data Molecular Weight & Isotopic Pattern (Br) MS->MS_Data IR_Data Functional Groups (-OH, C=C, C-Br) IR->IR_Data NMR_Data Connectivity & Chemical Environment NMR->NMR_Data Final Structural Confirmation MS_Data->Final IR_Data->Final NMR_Data->Final

Determining the Crystal Structure of 2-Bromo-4-methylbenzene-1,3-diol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, field-proven methodology for determining the crystal structure of 2-Bromo-4-methylbenzene-1,3-diol. As no public crystal structure data currently exists for this compound, this document outlines a complete workflow, from targeted synthesis and purification to single-crystal X-ray diffraction (XRD) analysis and structure elucidation. This guide is intended for researchers, scientists, and drug development professionals with a foundational understanding of organic chemistry and analytical techniques.

Introduction: The Significance of Crystalline Structure

The three-dimensional arrangement of atoms and molecules in a solid-state material, its crystal structure, is fundamental to its physicochemical properties.[1] For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it dictates solubility, bioavailability, stability, and manufacturability. Single-crystal X-ray diffraction (XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid.[1][2] This guide will detail the necessary steps to achieve a high-quality crystal structure of 2-Bromo-4-methylbenzene-1,3-diol, a substituted resorcinol derivative with potential applications in medicinal chemistry and materials science.

Proposed Synthesis and Purification of 2-Bromo-4-methylbenzene-1,3-diol

A plausible synthetic route to 2-Bromo-4-methylbenzene-1,3-diol begins with the selective bromination of 4-methylresorcinol (4-methylbenzene-1,3-diol). The hydroxyl groups of the resorcinol ring are strongly activating ortho-, para-directors. Therefore, direct bromination is expected to occur at a position ortho to both hydroxyl groups.

Synthetic Protocol

Reaction: Electrophilic Aromatic Bromination of 4-Methylresorcinol

4-Methylresorcinol 4-Methylresorcinol Reaction_Mixture Reaction Mixture 4-Methylresorcinol->Reaction_Mixture Bromine Bromine Bromine->Reaction_Mixture Solvent Solvent (e.g., Dichloromethane) Solvent->Reaction_Mixture Product 2-Bromo-4-methylbenzene-1,3-diol Reaction_Mixture->Product Stirring at low temp.

Figure 1: Proposed synthesis of 2-Bromo-4-methylbenzene-1,3-diol.

Materials:

  • 4-Methylresorcinol

  • Bromine (Br₂)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-methylresorcinol in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine in dichloromethane to the cooled solution via a dropping funnel with continuous stirring. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • After the reaction is complete, quench any remaining bromine by adding a saturated solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product will likely require purification to obtain a sample suitable for crystallization. Column chromatography is a standard and effective method for this purpose.

Protocol:

  • Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column and collect fractions, monitoring by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified 2-Bromo-4-methylbenzene-1,3-diol.

Structural Confirmation with NMR Spectroscopy

Before attempting crystallization, it is crucial to confirm the identity and purity of the synthesized compound using Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] Both ¹H and ¹³C NMR spectra should be acquired.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the hydroxyl protons. The number of signals, their chemical shifts, and their coupling patterns will provide detailed information about the connectivity of the molecule.[6]

  • ¹³C NMR: The carbon NMR spectrum will show a specific number of signals corresponding to the unique carbon environments in the molecule.[7]

Crystallization of 2-Bromo-4-methylbenzene-1,3-diol

The growth of high-quality single crystals is often the most challenging step in structure determination.[2][8] Several techniques can be employed, and a screening approach is often necessary.

Common Crystallization Techniques
TechniqueDescriptionSuitability
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.[9]A good starting point for many organic compounds.
Vapor Diffusion A solution of the compound is placed in a small, open container inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble. Diffusion of the volatile solvent into the compound's solution induces crystallization.[9][10]Effective for small quantities of material.
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a miscible solvent in which it is insoluble. Crystals form at the interface as the solvents slowly mix.[2]Useful when the compound is highly soluble in one solvent and insoluble in another.
Cooling A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.Applicable for compounds with a significant temperature-dependent solubility.
Recommended Crystallization Protocol
  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexanes). A suitable solvent for crystallization is one in which the compound is moderately soluble.

  • Trial Crystallizations: Set up small-scale crystallization trials using the techniques described above. For slow evaporation, dissolve a small amount of the compound in a good solvent in a vial covered with a perforated cap. For vapor diffusion, use a vial-in-a-jar setup.

  • Optimization: If initial trials yield poor-quality crystals or no crystals, vary the parameters such as solvent system (using binary solvent mixtures), temperature, and concentration.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are obtained, they can be analyzed by single-crystal XRD.[11]

cluster_experiment Experimental Workflow cluster_analysis Data Analysis Crystal_Mounting Mount Single Crystal XRD_Instrument Place in X-ray Diffractometer Crystal_Mounting->XRD_Instrument Data_Collection Collect Diffraction Data XRD_Instrument->Data_Collection Structure_Solution Solve the Structure (Determine Atom Positions) Data_Collection->Structure_Solution Structure_Refinement Refine the Structural Model Structure_Solution->Structure_Refinement CIF_Generation Generate CIF File Structure_Refinement->CIF_Generation

Figure 2: Workflow for single-crystal X-ray diffraction analysis.

Data Collection
  • A selected crystal is mounted on a goniometer head.[12]

  • The crystal is placed in the X-ray beam of the diffractometer.[13]

  • The instrument rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.[12]

Structure Solution and Refinement
  • The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

  • The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

  • The initial structural model is refined by adjusting atomic positions, and thermal parameters to achieve the best fit between the observed and calculated diffraction data.

Data Interpretation and Reporting

The final output of a successful single-crystal XRD experiment is a Crystallographic Information File (CIF).[14][15] This file contains all the essential information about the crystal structure, including:

  • Unit cell dimensions

  • Space group

  • Atomic coordinates for all atoms

  • Bond lengths and angles

  • Anisotropic displacement parameters

Key Structural Features to Analyze
  • Molecular Conformation: The three-dimensional shape of the molecule in the solid state.

  • Intermolecular Interactions: The presence of hydrogen bonds, halogen bonds, and other non-covalent interactions that dictate the crystal packing.

  • Crystal Packing: How the individual molecules are arranged in the crystal lattice.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the synthesis, purification, crystallization, and structural determination of 2-Bromo-4-methylbenzene-1,3-diol. By following these protocols, researchers can obtain high-quality single crystals and subsequently elucidate the definitive three-dimensional structure of the molecule. This information is invaluable for understanding its properties and for its potential development in various scientific and industrial applications.

References

  • Staples, R. J. (1998). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), m29–m30. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Male, L., & Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. CrystEngComm, 25(10), 1533-1546. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Greenwood, M. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link]

  • No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

  • ProBKi. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • Acharya, S. (2022, January 12). Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link]

  • University of Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • American Chemical Society. (2025, November 12). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]

  • Matter Modeling Stack Exchange. (2020, May 5). How can I create a .CIF file from x-ray diffraction data in a paper, for compound not found in crystallographic database. Retrieved from [Link]

  • University of Bristol School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (2022, April 9). How to create a CIF file using XRD (Intensity/2 Theta) data?. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). X-ray Crystal Diffraction Analysis Service. Retrieved from [Link]

  • ResearchGate. (2017, July 28). Does anyone know how to convert the X-ray diffraction data to CIF format?. Retrieved from [Link]

  • Science Education Resource Center at Carleton College. (2018, June 15). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • YouTube. (2025, December 16). How to Simulate XRD Data from a CIF File Using VESTA | Step-by-Step Tutorial. Retrieved from [Link]

  • ResearchGate. (2024, September 10). Hello dear researchers, how to get CIF file from XRD raw data?. Retrieved from [Link]

  • Universität Ulm. (2025, September 17). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved from [Link]

  • Veranova. (2023, July 5). Harnessing the power of single crystal X-ray diffraction. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.

Sources

discovery and history of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-methylbenzene-1,3-diol: Synthesis, Properties, and Potential Applications

Abstract

2-Bromo-4-methylbenzene-1,3-diol, a halogenated derivative of orcinol, represents a class of substituted phenols with significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, navigating through its synthetic pathways, physicochemical properties, and prospective applications. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is a logical extension of the rich history of research into the functionalization of resorcinol and cresol scaffolds. This document serves as a vital resource for researchers, scientists, and professionals in drug development, offering a blend of theoretical insights and practical methodologies.

Historical Context and Emergence

The history of 2-Bromo-4-methylbenzene-1,3-diol is intrinsically linked to the broader exploration of electrophilic aromatic substitution on phenol and resorcinol derivatives. Research into the bromination of these compounds has been a cornerstone of organic synthesis for over a century. The introduction of a bromine atom onto an aromatic ring is a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and fine chemicals, as it provides a reactive handle for further molecular elaboration through cross-coupling reactions and other transformations.

The synthesis of related compounds, such as 2-bromo-4-methylphenol from p-cresol, has been extensively documented in patent literature, highlighting the industrial relevance of this class of molecules.[1][2][3][4] These processes often focus on achieving high regioselectivity and yield, which are critical for commercial viability. The study of bromination on dimethoxy and dihydroxy benzoic acid derivatives further enriches our understanding of the reactivity of these electron-rich aromatic systems.[5] Therefore, the conceptualization and synthesis of 2-Bromo-4-methylbenzene-1,3-diol can be seen as a rational step in the ongoing quest for novel building blocks for complex molecule synthesis.

Synthesis of 2-Bromo-4-methylbenzene-1,3-diol

The most direct and logical approach to the synthesis of 2-Bromo-4-methylbenzene-1,3-diol is the regioselective bromination of 4-methylbenzene-1,3-diol (orcinol). The hydroxyl groups of orcinol are strong activating groups and ortho-, para-directing. The position between the two hydroxyl groups (position 2) is highly activated and sterically accessible, making it the most probable site for electrophilic substitution.

Proposed Synthetic Pathway

The synthesis involves the direct bromination of 4-methylbenzene-1,3-diol using a suitable brominating agent in an appropriate solvent. The choice of brominating agent and reaction conditions is crucial to control the selectivity and prevent over-bromination.

Synthesis_Workflow Start Start: 4-methylbenzene-1,3-diol (Orcinol) Bromination Bromination (e.g., NBS in DCM) Start->Bromination Reaction Reaction Mixture Bromination->Reaction Workup Aqueous Work-up (e.g., Na2S2O3 wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product End Product: 2-Bromo-4-methylbenzene-1,3-diol Purification->Product

Caption: Synthetic workflow for 2-Bromo-4-methylbenzene-1,3-diol.

Detailed Experimental Protocol

Objective: To synthesize 2-Bromo-4-methylbenzene-1,3-diol via electrophilic bromination of 4-methylbenzene-1,3-diol.

Materials:

  • 4-methylbenzene-1,3-diol (Orcinol)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylbenzene-1,3-diol (1.0 eq) in dichloromethane (DCM).

  • Bromination: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 2-Bromo-4-methylbenzene-1,3-diol.

Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.03 g/mol
Appearance Off-white to pale brown solid
Melting Point Estimated 100-110 °C
Boiling Point >250 °C (decomposes)
Solubility Soluble in methanol, ethanol, acetone, DMSO.
pKa Estimated around 8-9 (for the hydroxyl groups)

Potential Applications and Research Directions

Substituted bromophenols are valuable intermediates in organic synthesis. The bromine atom can be readily converted to other functional groups or used as a handle in cross-coupling reactions to build more complex molecular architectures.

Applications Core 2-Bromo-4-methylbenzene-1,3-diol Intermediate Key Synthetic Intermediate Core->Intermediate Bioactivity Potential Biological Activity Core->Bioactivity Pharma Pharmaceutical Synthesis Intermediate->Pharma Agrochem Agrochemical Development Intermediate->Agrochem Materials Functional Materials Intermediate->Materials Antioxidant Antioxidant Bioactivity->Antioxidant Antimicrobial Antimicrobial Bioactivity->Antimicrobial Enzyme Enzyme Inhibition Bioactivity->Enzyme

Caption: Potential applications of 2-Bromo-4-methylbenzene-1,3-diol.

  • Pharmaceutical Synthesis: As a precursor to more complex molecules, it could be utilized in the synthesis of novel drug candidates. The resorcinol scaffold is present in many biologically active compounds. The bromination of related compounds is a key step in producing intermediates for pharmaceuticals.[6]

  • Agrochemicals: The development of new pesticides and herbicides often involves halogenated aromatic compounds.

  • Biological Activity: Bromophenol derivatives have been investigated for a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties.[7] Further research could explore the potential of 2-Bromo-4-methylbenzene-1,3-diol in these areas.

Safety and Handling

Brominated phenolic compounds should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For similar compounds, hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[8][9]

Conclusion

2-Bromo-4-methylbenzene-1,3-diol, while not a widely commercialized compound, holds significant potential as a versatile building block in organic synthesis. Its preparation from readily available orcinol is straightforward, and its chemical properties make it an attractive intermediate for the synthesis of a wide range of more complex molecules. Further investigation into its biological activities could unveil novel applications in medicine and agriculture. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential of this intriguing molecule.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-dichloro-4-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrobenzene-1,3-diol. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing 2-bromo-4-methylphenol.
  • Patsnap. (n.d.). Preparation of 2-bromo-4-methylphenol. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For Synthesis Of 2 Bromo 4 Methyl Phenol. Retrieved from [Link]

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  • Google Patents. (n.d.). Preparation of 2-bromo-4-methylphenol.
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  • Quora. (2021, June 3). What is the synthesis of 2-Bromo-4-nitrophenol from benzene? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Öztaskin, N., et al. (2019). Synthesis and characterization of novel bromophenols: Determination of their anticholinergic, antidiabetic and antioxidant activities. Bioorganic Chemistry, 86, 557-565. Retrieved from [Link]

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An In-depth Technical Guide to 2-Bromo-4-methylbenzene-1,3-diol: Synthesis, Properties, and Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-bromo-4-methylbenzene-1,3-diol, a polysubstituted phenol with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical characteristics, and the landscape of its derivatives and analogs.

Introduction: The Strategic Importance of Brominated Resorcinols

The strategic incorporation of bromine into the molecular structure of pharmacologically active compounds is a well-established strategy in drug design.[1] The presence of a bromine atom can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Resorcinol (1,3-dihydroxybenzene) and its derivatives are known for their diverse biological activities, including antiseptic, antifungal, and antioxidant properties.[2][3] The targeted bromination of substituted resorcinols, such as 2-methylresorcinol, to yield compounds like 2-bromo-4-methylbenzene-1,3-diol, presents a compelling avenue for the development of novel therapeutic agents and functional materials.

This guide will elucidate the chemical principles underpinning the synthesis of 2-bromo-4-methylbenzene-1,3-diol, detail its predicted physicochemical and spectroscopic properties, and explore the potential applications of its derivatives and analogs, supported by established methodologies and structure-activity relationship (SAR) studies.

Synthesis of 2-Bromo-4-methylbenzene-1,3-diol: A Mechanistic Approach

The synthesis of 2-bromo-4-methylbenzene-1,3-diol can be logically approached via the electrophilic aromatic substitution of 2-methylresorcinol. The success of this synthesis hinges on understanding the directing effects of the substituents on the resorcinol ring.

Directing Effects of Substituents on the Resorcinol Ring

The resorcinol ring is highly activated towards electrophilic aromatic substitution due to the presence of two hydroxyl (-OH) groups. Both hydroxyl groups are strong activating groups and are ortho, para-directors. The methyl (-CH₃) group is a weakly activating group and is also an ortho, para-director.

In 2-methylresorcinol, the positions ortho and para to the hydroxyl groups are positions 2, 4, and 6. The position ortho to the methyl group is position 3. The confluence of these directing effects makes the 4- and 6-positions the most electron-rich and, therefore, the most susceptible to electrophilic attack. Due to steric hindrance from the adjacent methyl group at position 2, the 4-position is the most likely site for substitution.

Diagram: Electrophilic Substitution on 2-Methylresorcinol

G cluster_0 Directing Effects on 2-Methylresorcinol 2-Methylresorcinol 2-Methylresorcinol Position 4 Position 4 2-Methylresorcinol->Position 4 Highly Activated (ortho to OH, para to OH) Position 6 Position 6 2-Methylresorcinol->Position 6 Activated (ortho to OH) Position 2 Position 2 2-Methylresorcinol->Position 2 Sterically Hindered Position 5 Position 5 2-Methylresorcinol->Position 5 Less Activated

Caption: Directing effects of hydroxyl and methyl groups on 2-methylresorcinol.

Proposed Synthesis Protocol: Electrophilic Bromination

A plausible and efficient method for the synthesis of 2-bromo-4-methylbenzene-1,3-diol is the direct bromination of 2-methylresorcinol using a suitable brominating agent in an appropriate solvent.

Experimental Protocol:

  • Dissolution: Dissolve 2-methylresorcinol in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be protected from light to prevent radical side reactions.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine in the same solvent to the cooled solution of 2-methylresorcinol dropwise with continuous stirring. The molar ratio of bromine to 2-methylresorcinol should be maintained at approximately 1:1 to favor monosubstitution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 2-bromo-4-methylbenzene-1,3-diol.

Physicochemical and Spectroscopic Properties

PropertyPredicted Value/Characteristic for 2-Bromo-4-methylbenzene-1,3-diolReference Data for 2-Bromo-4-methylphenol
Molecular Formula C₇H₇BrO₂C₇H₇BrO
Molecular Weight 203.03 g/mol 187.03 g/mol [4]
Appearance Off-white to light brown crystalline solid-
Melting Point Expected to be higher than 2-bromo-4-methylphenol due to increased hydrogen bonding49-51 °C
Solubility Soluble in polar organic solvents (e.g., ethanol, acetone, ethyl acetate), sparingly soluble in water-
¹H NMR Aromatic protons expected as two singlets or doublets in the range of 6.5-7.5 ppm. Methyl protons as a singlet around 2.2-2.4 ppm. Two hydroxyl protons as broad singlets.¹H NMR (CDCl₃, 400 MHz): δ 7.27 (s, 1H), 7.01 (d, J = 8.25 Hz, 1H), 6.90 (d, J = 8.24 Hz, 1H), 5.37 (s, 1H), 2.27 (s, 3H)[5]
¹³C NMR Aromatic carbons in the range of 100-160 ppm. Methyl carbon around 20 ppm.¹³C NMR (100 MHz, CDCl₃): δ 150.03, 132.12, 131.41, 129.77, 115.74, 109.83, 20.19[5]
IR (Infrared) Broad O-H stretch around 3200-3600 cm⁻¹, C-H stretches around 2850-3000 cm⁻¹, C=C aromatic stretches around 1500-1600 cm⁻¹, and a C-Br stretch in the fingerprint region.-
Mass Spectrometry Molecular ion peaks corresponding to the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).-

Derivatives and Analogs: A Landscape of Potential Applications

The 2-bromo-4-methylbenzene-1,3-diol core can be readily functionalized at the hydroxyl groups to generate a diverse library of derivatives with potentially enhanced biological activities.

Ester and Ether Derivatives

The hydroxyl groups can be converted to esters or ethers to modulate the compound's lipophilicity and pharmacokinetic profile.

General Protocol for Esterification:

  • Dissolve 2-bromo-4-methylbenzene-1,3-diol in a suitable solvent (e.g., dichloromethane, pyridine).

  • Add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine, pyridine).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with aqueous acid, base, and brine.

  • Dry the organic layer and concentrate to obtain the ester derivative.

Potential Biological Activities

Brominated resorcinol derivatives have demonstrated a range of biological activities, suggesting potential therapeutic applications for derivatives of 2-bromo-4-methylbenzene-1,3-diol.

  • Antimicrobial and Antifungal Activity: Brominated resorcinol dimers have shown potent antibacterial and antifungal activity.[6] Halogenated phenols are known to exhibit strong biofilm inhibition against pathogenic bacteria like Staphylococcus aureus.[7]

  • Enzyme Inhibition: The phenolic hydroxyl groups can form hydrogen bonds with the active sites of enzymes. The brominated resorcinol scaffold could be a starting point for designing inhibitors of enzymes such as tyrosinase or paraoxonase.[3]

  • Antioxidant and Anticancer Properties: Phenolic compounds are well-known antioxidants. The introduction of a bromine atom can influence this activity and may also confer cytotoxic properties against cancer cell lines.

Diagram: Potential Applications of Derivatives

G Core 2-Bromo-4-methylbenzene-1,3-diol Derivatives Ester and Ether Derivatives Core->Derivatives Functionalization Antimicrobial Antimicrobial Agents Derivatives->Antimicrobial Enzyme_Inhibitors Enzyme Inhibitors Derivatives->Enzyme_Inhibitors Antioxidants Antioxidants & Anticancer Agents Derivatives->Antioxidants

Caption: Potential applications of 2-bromo-4-methylbenzene-1,3-diol derivatives.

Conclusion and Future Directions

2-Bromo-4-methylbenzene-1,3-diol represents a valuable scaffold for the development of novel molecules with potential applications in medicine and materials science. While direct experimental data on this specific compound is limited, a thorough understanding of the principles of electrophilic aromatic substitution allows for the rational design of a robust synthetic protocol. The predicted physicochemical and spectroscopic properties, by analogy to closely related structures, provide a solid foundation for its characterization. The known biological activities of brominated resorcinols highlight the potential of its derivatives as antimicrobial agents, enzyme inhibitors, and antioxidants. Further research into the synthesis and biological evaluation of a diverse library of 2-bromo-4-methylbenzene-1,3-diol derivatives is warranted to fully explore the potential of this promising chemical entity.

References

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23109, 2-Bromo-4-methylphenol. Retrieved from [Link]

  • Bouthenet, E., Oh, K. B., Park, S., Nagi, N. K., Lee, H. S., & Matthews, S. E. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & medicinal chemistry letters, 21(23), 7142–7145.
  • Lee, J. T., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 365, 143646.
  • Lu, H., & Gademann, K. (2010). Introducing bromine to the molecular structure as a strategy for drug design. Chimia, 64(4), 241-245.
  • Sattar, A. T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969.
  • Akbaba, Y., et al. (2013). Synthesis and paroxonase activities of novel bromophenols. Journal of enzyme inhibition and medicinal chemistry, 28(5), 1073–1079.

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Substituted Resorcinols in Medicinal Chemistry: A Technical Guide to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The resorcinol (1,3-dihydroxybenzene) scaffold is a privileged structure in medicinal chemistry, prized for its unique electronic and structural properties that facilitate potent and selective interactions with a diverse range of biological targets.[1] Unlike other phenolic structures such as catechols, the meta-dihydroxy arrangement of resorcinol confers resistance to oxidation while maintaining crucial hydrogen bonding capabilities.[1] This guide provides an in-depth exploration of substituted resorcinols, detailing their structure-activity relationships (SAR), significant applications in major therapeutic areas, and field-proven experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of next-generation therapeutics.

The Resorcinol Scaffold: A Foundation for Versatility

The power of the resorcinol core lies in its inherent chemical attributes. The two hydroxyl groups act as both hydrogen bond donors and acceptors, allowing for critical interactions within the active sites of enzymes and receptors. Furthermore, the aromatic ring provides a rigid platform for the precise spatial orientation of various substituents. It is the strategic modification of this ring—primarily at the C4 and C5 positions—that unlocks the vast therapeutic potential of this chemical class. By appending different functional groups, medicinal chemists can meticulously tune a molecule's lipophilicity, electronic distribution, and steric profile to achieve desired potency, selectivity, and pharmacokinetic properties.[1]

Key Therapeutic Applications & Mechanistic Insights

The functional versatility of the resorcinol scaffold has led to its successful application across multiple disease areas. This section will explore three prominent examples, detailing the underlying mechanism of action and the critical role of specific substitution patterns.

Oncology: Inhibition of Heat Shock Protein 90 (Hsp90)

Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous "client" proteins that are critical for cancer cell growth, proliferation, and survival.[2][3] This makes Hsp90 a prime target for cancer therapy. The resorcinol moiety is a cornerstone of several potent, second-generation Hsp90 inhibitors.[3][4] These inhibitors function by competitively binding to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby blocking its chaperone activity.[5][6] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of oncogenic client proteins.[6]

A leading example is Ganetespib (STA-9090) , a resorcinol-containing triazolone that has been extensively evaluated in clinical trials.[2][3][5] The 2,4-dihydroxy-5-isopropylphenyl group of Ganetespib is the key pharmacophore that anchors the molecule within the Hsp90 ATP-binding site, mimicking the interactions of the natural substrate.[5][6] Inhibition of Hsp90 by Ganetespib leads to the degradation of a wide array of oncoproteins, including EGFR, HER2, MET, and AKT, effectively shutting down multiple oncogenic signaling pathways simultaneously.[2][5][6][7] This multi-pronged attack makes it a powerful strategy against cancers addicted to these signaling pathways, such as certain non-small cell lung cancers (NSCLC) and breast cancers.[2][8]

Hsp90_Inhibition cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition Pathway ATP ATP ADP ADP + Pi Client_unfolded Unfolded Client Protein (e.g., EGFR, AKT) Hsp90_open Hsp90 (Open) Client_unfolded->Hsp90_open Binds to chaperone Degradation Proteasomal Degradation Client_unfolded->Degradation Misfolding leads to Client_folded Folded (Active) Client Protein Oncogenic Signaling Oncogenic Signaling Client_folded->Oncogenic Signaling Hsp90_closed Hsp90 (Closed) Hsp90_open->Hsp90_closed ATP Binding Hsp90_closed->Client_folded Folding & Release Hsp90_closed->Hsp90_open ATP Hydrolysis Ganetespib Ganetespib (Resorcinol Inhibitor) Ganetespib->Hsp90_open Apoptosis Apoptosis Degradation->Apoptosis

Hsp90 cycle inhibition by a resorcinol-based antagonist.
Dermatology: Inhibition of Tyrosinase for Hyperpigmentation

Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[1] Its inhibition is a primary strategy for treating hyperpigmentation disorders and for use in skin-lightening cosmetic products.[1][9] Substituted resorcinols, particularly 4-alkylresorcinols, are among the most potent tyrosinase inhibitors known.[1][10][11]

The structure-activity relationship in this class is well-defined. A direct correlation exists between the length of the alkyl chain at the 4-position and the inhibitory potency.[1] For example, 4-butylresorcinol is a highly effective inhibitor of human tyrosinase, proving to be significantly more potent than common agents like kojic acid, arbutin, and hydroquinone.[9] The resorcinol moiety chelates the copper ions in the enzyme's active site, while the 4-alkyl chain provides crucial hydrophobic interactions that enhance binding affinity.[1][12] This dual-mode interaction leads to a competitive inhibition mechanism, effectively blocking the substrate (L-tyrosine) from binding and halting melanin production.[11]

Melanin_Pathway_Inhibition Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Hydroxylation Dopaquinone Dopaquinone DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Steps Tyrosinase Tyrosinase (Copper Enzyme) Tyrosinase->DOPA Tyrosinase->Dopaquinone Inhibitor 4-Butylresorcinol Inhibitor->Tyrosinase Competitive Inhibition

Inhibition of the melanin synthesis pathway by 4-butylresorcinol.

The potency of 4-substituted resorcinols against human tyrosinase is highly dependent on the nature of the substituent, as illustrated in the table below.

CompoundSubstituent at C4IC50 (μmol/L) on Human TyrosinaseReference
4-Butylresorcinol n-Butyl21[9]
4-Hexylresorcinol n-Hexyl94[9]
4-Phenylethylresorcinol Phenylethyl131[9]
Kojic Acid(N/A)500[9]
Hydroquinone(N/A)~4400[9]
Arbutin(N/A)~6500[9]

Table 1: Comparative inhibitory concentrations (IC50) of resorcinol derivatives and other common agents against human tyrosinase. Lower values indicate higher potency.

Infectious Diseases: Antibacterial Resorcinolic Lipids

Resorcinolic lipids, which consist of a resorcinol head group and a long aliphatic chain, are natural products found in various plants, fungi, and bacteria.[13] These amphiphilic molecules exhibit a broad spectrum of biological activities, including potent antibacterial effects.[13]

The primary mechanism of action for these compounds is the disruption of bacterial cell membrane integrity.[13][14] The lipophilic alkyl chain intercalates into the lipid bilayer of the bacterial membrane, while the hydrophilic resorcinol head remains at the surface. This incorporation disrupts the ordered structure of the membrane, leading to increased permeability, leakage of essential intracellular components like potassium ions, and ultimately, cell death.[13] The length and degree of unsaturation of the alkyl chain are critical factors that determine the potency and spectrum of antibacterial activity, influencing how effectively the molecule can perturb the specific lipid composition of different bacterial membranes.[13][14]

Field-Proven Experimental Protocols

To ensure the principles described are actionable, this section provides validated, step-by-step protocols for the synthesis of a key resorcinol derivative and its subsequent biological evaluation.

Protocol: Synthesis of 4-Butylresorcinol

This protocol outlines a common and reliable method for the synthesis of 4-butylresorcinol via Friedel-Crafts acylation followed by Clemmensen reduction. The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 4-butylresorcinol from resorcinol and butyric acid.

Synthesis_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction Reactants1 Resorcinol + Butyric Acid Intermediate 2,4-Dihydroxybutyrophenone Reactants1->Intermediate Heat Catalyst1 Lewis Acid Catalyst (e.g., ZnCl2) Catalyst1->Intermediate Product 4-Butylresorcinol Intermediate->Product Reflux Reagents2 Zn(Hg) Amalgam + Conc. HCl Reagents2->Product Purification (Crystallization) Purification (Crystallization) Product->Purification (Crystallization)

General workflow for the synthesis of 4-butylresorcinol.

Methodology:

  • Friedel-Crafts Acylation:

    • Procedure: To a flask, add resorcinol (1.0 eq) and butyric acid (1.1 eq). Heat the mixture to ~130°C to form a melt. Add a catalytic amount of anhydrous zinc chloride (ZnCl2, ~0.5 eq) portion-wise while stirring. Maintain the temperature for 3-4 hours until the reaction is complete (monitored by TLC).

    • Causality: The ZnCl2 acts as a Lewis acid, activating the carbonyl group of butyric acid, making it a more potent electrophile. The electron-rich resorcinol ring then undergoes electrophilic aromatic substitution, primarily at the C4 position due to the ortho, para-directing nature of the hydroxyl groups, to form the ketone intermediate, 2,4-dihydroxybutyrophenone.[15][16]

  • Work-up and Isolation of Intermediate:

    • Procedure: Cool the reaction mixture and add hot water. The intermediate will precipitate. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from an appropriate solvent like aqueous ethanol.

    • Causality: Adding water quenches the reaction and dissolves the catalyst and any unreacted starting materials. The organic intermediate is insoluble in water and precipitates out.

  • Clemmensen Reduction:

    • Procedure: To a round-bottom flask equipped with a reflux condenser, add the 2,4-dihydroxybutyrophenone intermediate (1.0 eq), amalgamated zinc (Zn(Hg), ~4-5 eq), and concentrated hydrochloric acid (HCl). Reflux the mixture vigorously for 6-8 hours. Additional portions of HCl may be required to maintain a strongly acidic environment.

    • Causality: The Clemmensen reduction is a classic method for reducing a ketone to an alkane under strongly acidic conditions. The zinc amalgam provides a reactive metal surface where the carbonyl group is reduced to a methylene group (-CH2-).

  • Final Work-up and Purification:

    • Procedure: After cooling, decant the aqueous layer. Extract the remaining mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 4-butylresorcinol, can be purified by column chromatography or recrystallization.

    • Causality: This standard extraction and work-up procedure isolates the organic product from the inorganic salts and aqueous acid, yielding the purified target compound.

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol provides a self-validating system to determine the IC50 value of a test compound (e.g., 4-butylresorcinol) against tyrosinase.

Objective: To quantify the inhibitory potency of a substituted resorcinol on mushroom tyrosinase activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (substrate)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test Compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer.

    • Prepare serial dilutions of the test compound (e.g., 4-butylresorcinol) in DMSO, and then dilute further in phosphate buffer to achieve final assay concentrations. Ensure the final DMSO concentration in all wells is constant and low (<1%) to prevent solvent effects.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well in order:

      • Phosphate buffer

      • Test compound solution at various concentrations (or vehicle control - buffer with DMSO).

      • Tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Data Acquisition:

    • Immediately begin monitoring the absorbance at 475 nm (the wavelength of dopachrome, the colored product) every minute for 20-30 minutes using a microplate reader.

    • The rate of reaction (V) is determined from the initial linear portion of the absorbance vs. time curve (V = ΔAbs/Δt).

  • Data Analysis and Validation:

    • Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction with the vehicle control and V_inhibitor is the rate with the test compound.

    • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).[1]

    • Self-Validation: The system is validated by including a known inhibitor (e.g., kojic acid) as a positive control. The calculated IC50 for the positive control should fall within a historically accepted range, confirming the assay is performing correctly.

Future Perspectives and Challenges

The substituted resorcinol scaffold remains a highly fertile ground for drug discovery.[1] Future work will likely focus on developing isoform-selective inhibitors (e.g., for different Hsp90 isoforms) to improve therapeutic windows and reduce off-target effects.[17] Additionally, the application of resorcinol derivatives is expanding into new areas, such as inhibitors of the PD-1/PD-L1 immune checkpoint pathway and as agents for managing diabetic complications by inhibiting aldose reductase.[1][18]

The primary challenge remains optimizing the drug-like properties of these compounds. While potent, some resorcinol derivatives can suffer from poor solubility or metabolic instability. Advanced synthetic strategies, including the creation of prodrugs or the use of modern drug delivery systems like resorcinarene-based conjugates, are being explored to overcome these hurdles and fully realize the therapeutic potential of this remarkable chemical class.[19][20]

References

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  • Badim, H. et al. (2023). Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Chemistry & Biodiversity. Available from: [Link]

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  • Zhou, Y. et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. Available from: [Link]

  • The significance of resorcinol/resorcylate in the structure of anti-cancer therapeutics targeting Hsp90. ResearchGate. Available from: [Link]

  • Zhou, Y. et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. Available from: [Link]

  • Chemical synthesis and tyrosinase inhibitory activity of resorcinol alkyl glucosides, hydroxyalkyl resorcinols, and alkyl resorcinols. ResearchGate. Available from: [Link]

  • Sequist, L.V. et al. (2012). Ganetespib (STA-9090), a Nongeldanamycin HSP90 Inhibitor, Has Potent Antitumor Activity in In Vitro and In Vivo Models of Non–Small Cell Lung Cancer. Molecular Cancer Therapeutics. Available from: [Link]

  • Zhang, Z. et al. (2020). Discovery of Novel and Highly Potent Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors with Improved Drug-like and Pharmacokinetic Properties for Cancer Treatment. Journal of Medicinal Chemistry. Available from: [Link]

  • Inhibitory Effects of 4-n-Butylresorcinol on Tyrosinase Activity and Melanin Synthesis. Semantic Scholar. Available from: [Link]

  • Kolbe, L. et al. (2012). 4-n-butylresorcinol, a highly effective tyrosinase inhibitor for the topical treatment of hyperpigmentation. Journal of the European Academy of Dermatology and Venereology. Available from: [Link]

  • Resorcinarene-Based Polymer Conjugated for Pharmaceutical Applications. MDPI. Available from: [Link]

  • Dymock, B.W. et al. (2005). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. Current Topics in Medicinal Chemistry. Available from: [Link]

  • Kim, M. et al. (2020). Synthesis of Resorcinol Derivatives and their Effects on Melanin Production. Cosmetics. Available from: [Link]

  • Resorcinol: Chemistry, Technology and Applications. ResearchGate. Available from: [Link]

  • George, C.A. & Chhabra, N. (2024). Resorcinol in Dermatology. Indian Journal of Postgraduate Dermatology. Available from: [Link]

  • Wang, C. et al. (2020). Discovery of Novel Resorcinol Dibenzyl Ethers Targeting the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction as Potential Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Sattar Abed, T. et al. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences. Available from: [Link]

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  • Stasiuk, M. & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences. Available from: [Link]

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  • Yang, L. et al. (2020). Resorcinol derivatives with α-glucosidase inhibitory activities from Syzygium samarangense. Natural Product Research. Available from: [Link]

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A Theoretical Investigation of 2-Bromo-4-methylbenzene-1,3-diol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive theoretical analysis of 2-Bromo-4-methylbenzene-1,3-diol, a substituted resorcinol derivative. While experimental data on this specific molecule is limited, this paper establishes a robust computational framework to predict its structural, electronic, spectroscopic, and reactive properties. By applying Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, frontier molecular orbitals, vibrational frequencies, and sites of chemical reactivity. These theoretical insights are contextualized within the broader landscape of resorcinol chemistry, particularly highlighting potential applications in medicinal chemistry, such as the design of enzyme inhibitors and antioxidants. This whitepaper serves as a foundational resource for researchers and drug development professionals interested in the in silico characterization and potential of novel phenolic compounds.

Introduction: The Resorcinol Scaffold and the Role of Theoretical Chemistry

The resorcinol (1,3-dihydroxybenzene) framework is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known for a wide range of biological activities, including antiseptic, anti-inflammatory, and anticancer properties.[1][2] Notably, 4-substituted resorcinols have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, making them valuable targets for treating skin hyperpigmentation disorders.[3][4] The introduction of substituents, such as a bromine atom and a methyl group in 2-Bromo-4-methylbenzene-1,3-diol, can significantly modulate the electronic properties, steric profile, and reactivity of the parent resorcinol ring.

Theoretical and computational chemistry provide indispensable tools for modern chemical research. By solving the equations of quantum mechanics, we can model molecular behavior and predict properties with high accuracy, often before a molecule is ever synthesized in a lab.[5] This in silico approach accelerates research by prioritizing promising candidates, elucidating reaction mechanisms, and interpreting complex experimental data. This guide details the application of Density Functional Theory (DFT), a workhorse of computational chemistry, to build a comprehensive profile of 2-Bromo-4-methylbenzene-1,3-diol.

Computational Methodology: A Validated Workflow

To ensure the reliability of our theoretical predictions, we propose a standardized and widely accepted computational workflow. The choice of method and basis set represents a critical balance between accuracy and computational expense, a decision central to any theoretical study.

Pillar of Expertise: Method Selection Density Functional Theory (DFT) is selected as the core method due to its excellent performance in describing the electronic structure of organic molecules. Specifically, the B3LYP hybrid functional is employed, as it incorporates a portion of the exact Hartree-Fock exchange, providing a more accurate description of electron correlation than pure DFT functionals.[6] This is paired with the Pople-style 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is crucial for accurately describing the lone pairs on the oxygen and bromine atoms, while the polarization functions ("d,p") allow for greater flexibility in describing bonding environments. This combination is well-established for providing reliable geometries and electronic properties for halogenated phenols.[7] All calculations would be performed using a computational chemistry package like Gaussian.[6]

Experimental Protocol: Standard Computational Workflow

  • Structure Input: The initial 2D structure of 2-Bromo-4-methylbenzene-1,3-diol is drawn and converted to a 3D structure.

  • Geometry Optimization: An initial optimization is performed with a smaller basis set (e.g., 6-31G(d)) to find a reasonable starting geometry before a full, high-accuracy optimization using the B3LYP/6-311++G(d,p) level of theory. This is a standard procedure to avoid converging to a high-energy local minimum.

  • Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These frequencies also provide the theoretical infrared (IR) spectrum.

  • Property Calculation: Single-point energy calculations are performed on the final optimized structure to derive electronic properties, including molecular orbital energies (HOMO/LUMO), Mulliken charges, and the molecular electrostatic potential (MEP).

G cluster_input Step 1: Input cluster_opt Step 2: Geometry Optimization cluster_verify Step 3: Verification cluster_output Step 4: Property Analysis node_input Initial 3D Structure node_opt DFT Calculation (B3LYP/6-311++G(d,p)) node_input->node_opt node_freq Frequency Analysis node_opt->node_freq node_check Imaginary Freq? node_freq->node_check node_check->node_opt Yes (Re-optimize) node_props Electronic Properties (HOMO, LUMO, MEP) Spectroscopic Data node_check->node_props No

Caption: A standard workflow for the theoretical analysis of a molecule using DFT.

Molecular Geometry and Structural Parameters

The geometry of a molecule is its most fundamental property, dictating its physical and chemical behavior. The optimization process relaxes the initial structure to the lowest energy conformation. For 2-Bromo-4-methylbenzene-1,3-diol, key considerations include the orientation of the hydroxyl groups and potential intramolecular hydrogen bonding. Theoretical calculations on ortho-chlorophenols have shown that intramolecular hydrogen bonds between the hydroxyl proton and the halogen are a stabilizing factor.[7] A similar, albeit weaker, interaction may exist in the title compound.

G C1 C2 C3 C4 C5 C6 Br7 O8 O9 C10

Caption: Structure of 2-Bromo-4-methylbenzene-1,3-diol with a potential numbering scheme.

The optimized structural parameters provide a quantitative description of the molecule. The calculated bond lengths and angles would be expected to align well with experimental data from similar compounds.

ParameterPredicted Value (Å)Typical Experimental Range (Å)
C-C (aromatic)1.39 - 1.411.38 - 1.40
C-O (phenol)1.361.35 - 1.37
C-Br1.901.88 - 1.92
O-H0.960.95 - 0.97
Parameter Predicted Value (°) Typical Experimental Range (°)
C-C-C (aromatic)118 - 122~120
C-C-O118 - 121~120
C-O-H109108 - 110

Table 1: Predicted vs. typical experimental geometric parameters for 2-Bromo-4-methylbenzene-1,3-diol. The predicted values are based on DFT calculations of similar substituted phenols.[8]

Electronic Structure and Frontier Molecular Orbitals (FMOs)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical stability and reactivity. A small gap suggests high polarizability and chemical reactivity.

Global Reactivity Descriptors From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Electrophilicity Index (ω) = χ² / (2η)

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons.

ParameterPredicted Value (eV)
EHOMO-6.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)5.3
Ionization Potential (I)6.5
Electron Affinity (A)1.2
Chemical Hardness (η)2.65
Electrophilicity Index (ω)2.9

Table 2: Predicted electronic properties and global reactivity descriptors for 2-Bromo-4-methylbenzene-1,3-diol. Values are representative estimates based on studies of similar halophenols.[6]

G cluster_MO Molecular Orbitals cluster_Energy Energy LUMO LUMO (Acceptor) LUMO->L_align HOMO HOMO (Donor) HOMO->H_align E_LUMO E_LUMO E_HOMO E_HOMO E_HOMO->E_LUMO ΔE = Energy Gap H_align->E_HOMO L_align->E_LUMO

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs) and the energy gap.

The HOMO is expected to be a π-orbital with significant electron density delocalized over the aromatic ring and the oxygen atoms, reflecting the electron-donating nature of the hydroxyl groups. The LUMO is likely to be a π*-antibonding orbital.

Reactivity and Regioselectivity: The Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. It maps the electrostatic potential onto the electron density surface.

  • Red Regions: Indicate negative potential, rich in electrons, and are susceptible to electrophilic attack.

  • Blue Regions: Indicate positive potential, electron-deficient, and are susceptible to nucleophilic attack.

For 2-Bromo-4-methylbenzene-1,3-diol, the MEP map is expected to show highly negative regions (red) around the oxygen atoms due to their lone pairs and delocalized over the aromatic ring, particularly at the positions ortho and para to the powerful activating hydroxyl groups.[9][10] The protons of the hydroxyl groups will appear as regions of high positive potential (blue), highlighting their acidity. This analysis is critical for predicting how the molecule will interact with biological targets or other reactants. For example, the negative potential on the ring guides electrophilic substitution reactions like bromination.[11]

G cluster_Molecule Conceptual MEP of 2-Bromo-4-methylbenzene-1,3-diol Molecule Aromatic Ring O1 O-H O2 O-H Ring_e C4/C6 Positions H1 H+ H2 H+ Electrophile Electrophile (E+) Electrophile->Ring_e Attack Site Nucleophile Nucleophile (Nu-) Nucleophile->H1 Attack Site

Caption: A conceptual diagram of a Molecular Electrostatic Potential (MEP) map.

Potential Applications in Drug Development

The theoretical data generated provides a strong foundation for exploring the practical applications of 2-Bromo-4-methylbenzene-1,3-diol.

Tyrosinase Inhibition: The 4-substituted resorcinol moiety is a known pharmacophore for tyrosinase inhibition.[4] Computational docking studies on other resorcinol derivatives have shown that the hydroxyl groups are critical for binding to the copper ions in the enzyme's active site.[3] The MEP map of our title compound would confirm the high negative potential around the hydroxyls, supporting their ability to act as key binding elements. The bromine at position 2 and methyl at position 4 could further influence binding through steric and hydrophobic interactions within the active site pocket.

Antioxidant Activity: Phenolic compounds are well-known antioxidants. Their mechanism often involves donating a hydrogen atom from a hydroxyl group to neutralize free radicals, a process known as Formal Hydrogen Transfer (FHT).[2][12] The O-H bond dissociation enthalpy (BDE) is a key theoretical descriptor for this activity. A lower BDE indicates a greater propensity for hydrogen donation. DFT calculations can accurately predict these BDEs, allowing for the quantitative assessment of the antioxidant potential of 2-Bromo-4-methylbenzene-1,3-diol compared to known antioxidants.[2]

Conclusion

This theoretical guide demonstrates how modern computational chemistry can be employed to build a detailed, multi-faceted profile of a novel molecule like 2-Bromo-4-methylbenzene-1,3-diol. By leveraging established DFT methodologies, we can reliably predict its geometric, electronic, and reactive properties. The analysis reveals a molecule with significant potential, grounded in the well-understood chemistry of its resorcinol core. The insights into its electronic structure and reactivity provide a rational basis for its further investigation as a tyrosinase inhibitor, an antioxidant, or a versatile building block in organic synthesis. This in silico approach exemplifies the principles of modern drug discovery and materials science, where theoretical investigation guides and accelerates experimental efforts.

References

  • Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. (n.d.). Journal of Chemical Papers.
  • Protonation of Gaseous Halogenated Phenols and Anisoles and Its Interpretation Using DFT-Based Local Reactivity Indices. (n.d.). KU Leuven.
  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2023).
  • Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. (n.d.).
  • Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. (2023). Food & Function.
  • Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. (n.d.). Chemistry & Biodiversity.
  • Theoretical analysis of the Reactivity of phenol substituted in the para position by halides by the functional theory of density. (2026).
  • Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase and Melanogenesis: Importance of the 4-Substituted Resorcinol Moiety. (2021). Molecules.
  • Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media. (2023). RSC Publishing.
  • Determination of phenol in the presence of resorcinol applying substitution with excess bromine w
  • Bromination of phenol vs resorcinol. (2018). Reddit.
  • Mechanistic and electronic considerations of resorcinol alkylation. (n.d.).
  • Ab-initio study of ?¢ ? ? ? ?2-(3-bromo phenyl)1,3-dithian by density functional theory. (n.d.). Journal of Chemical and Pharmaceutical Research.

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Technical Monograph: Operational Safety and Handling of 2-Bromo-4-methylbenzene-1,3-diol

[1]

Executive Summary

This guide provides a technical framework for the safe manipulation of 2-Bromo-4-methylbenzene-1,3-diol (also known as 2-Bromo-4-methylresorcinol). As a halogenated phenolic derivative, this compound serves as a critical scaffold in the synthesis of calixarenes, pharmaceutical intermediates, and functionalized polymers. Its dual-hydroxyl functionality combined with an ortho-bromo handle makes it highly versatile but also susceptible to oxidation and electrophilic sensitization.

Critical Safety Directive: Treat this compound as a severe eye and skin irritant with high potential for oxidative degradation. All solid handling must occur within a controlled environment to prevent respiratory sensitization and product degradation.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Understanding the physical state is the first step in risk mitigation. The presence of the bromine atom significantly increases the molecular weight and lipophilicity compared to the parent resorcinol, altering its permeation kinetics through biological membranes.

PropertyData / CharacteristicOperational Implication
Chemical Name 2-Bromo-4-methylbenzene-1,3-diolPrimary Identifier
Synonyms 2-Bromo-4-methylresorcinolUsed in synthesis literature
CAS Number 1785119-34-7 (Isomer Specific)Verify CoA against this CAS
Molecular Formula C₇H₇BrO₂MW: 203.03 g/mol
Physical State Crystalline Solid (Off-white to pale pink)Dust control required
Melting Point ~100–105 °C (Predicted/Analogous)Verify via capillary MP before use
Solubility Soluble in MeOH, EtOH, DMSO, EtherUse compatible solvent waste streams
Stability Light & Air Sensitive Oxidizes to quinones (darkens)

Technical Note: The melting point of brominated resorcinols is often depressed by impurities. A sharp melting point is a key indicator of purity; a wide range (<95°C) indicates significant oxidation or residual brominating agents.

Hazard Assessment & Toxicology

The safety profile of 2-Bromo-4-methylbenzene-1,3-diol is derived from its structural moieties: the resorcinol core (systemic toxicity, thyroid effects) and the organobromine (irritation, alkylating potential).

GHS Classification (Self-Validated)

Based on structural alerts and read-across data from 4-bromoresorcinol and 2-methylresorcinol:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1] Phenolic compounds denature proteins upon contact.

  • Serious Eye Damage/Irritation (Category 2A): Causes serious eye irritation.[1] High risk of corneal opacity if not rinsed immediately.

  • STOT-SE (Category 3): May cause respiratory irritation.[1] Dust inhalation is a primary vector.

  • Aquatic Toxicity (Acute 1): Very toxic to aquatic life (Standard for halogenated phenols).

Mechanism of Toxicity
  • Protein Binding: The electron-rich ring allows for hydrogen bonding and potential covalent modification of enzymes.

  • Redox Cycling: Like many polyphenols, this compound can undergo auto-oxidation to form semiquinone radicals, generating Reactive Oxygen Species (ROS) that damage cellular membranes.

  • Thyroid Interference: Resorcinol derivatives are known thyroperoxidase inhibitors. Chronic exposure may disrupt thyroid function.

Engineering Controls & PPE Hierarchy

Effective safety is not just about equipment; it is about the barrier strategy . The following diagram illustrates the required defense layers for handling this compound.

SafetyHierarchyHazardSource: 2-Bromo-4-methylbenzene-1,3-diol(Dust/Vapor)EngControlLevel 1: Engineering Controls(Fume Hood, Local Exhaust)Hazard->EngControlContainmentAdminControlLevel 2: Admin Controls(SOPs, Restricted Access)EngControl->AdminControlResidual RiskPPELevel 3: PPE(Nitrile, Goggles, Lab Coat)AdminControl->PPEDirect Contact PreventionWorkerProtected WorkerPPE->WorkerSafe OperationWorker->EngControlMonitor Airflow

Figure 1: Risk mitigation hierarchy. Engineering controls are the primary defense against phenolic dust.

PPE Specifications[1][5][7][8][13]
  • Gloves: Double-gloving is mandatory. Use Nitrile (0.11 mm minimum) as the inner layer. Halogenated phenols can permeate latex rapidly.

  • Respiratory: If handling >500mg outside a hood (not recommended), use a P95/P100 particulate respirator.

  • Eyes: Chemical splash goggles. Safety glasses are insufficient due to the risk of dust migration.

Operational Protocols

Storage and Stability

Brominated resorcinols are prone to oxidative degradation , turning from white/pale pink to dark brown/black.

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: Refrigerate (2–8 °C) to slow oxidation kinetics.

  • Light: Amber vials are required. UV light accelerates de-bromination and radical formation.

Synthesis & Reaction Handling

When using this compound as a nucleophile (e.g., in calixarene synthesis) or electrophile substrate:

  • Weighing: Perform all weighing in a fume hood or a ductless enclosure with HEPA filtration. Static electricity can disperse the fine powder.

  • Solvent Choice: Dissolve in degassed solvents (MeOH, DCM) immediately to minimize air exposure.

  • Quenching: If used in excess, quench reactions with a mild reducing agent (e.g., Sodium Bisulfite solution) to neutralize any oxidized quinone byproducts before extraction.

Reactivity Flowchart

The following diagram details the chemical fate of the compound during storage and reaction, highlighting the degradation pathway.

ReactivityCompound2-Bromo-4-methylresorcinol(Active Reagent)OxidationAir/Light ExposureCompound->OxidationSlowReactionSynthethic Pathway(e.g., Calixarene Formation)Compound->ReactionNucleophilic AttackQuinoneOrtho-Quinone Derivative(Dark Impurity)Oxidation->QuinoneRadical MechanismWasteHalogenated Organic WasteQuinone->WasteDisposalReaction->WasteWorkup

Figure 2: Reactivity and degradation pathways. Note the oxidation risk leading to quinone formation.

Emergency Response

Decontamination Logic

Phenols are lipophilic and anesthetic; they can numb the skin, delaying the sensation of pain while damage continues.

  • Skin Contact:

    • Immediate: Wipe off excess solid dry (do not wet initially, as this may spread the area).

    • Wash: Rinse with PEG-300 or PEG-400 (Polyethylene Glycol) if available, then copious water. PEG acts as a solvent to extract the phenol from skin pores.

    • Soap: Use non-abrasive soap.

  • Eye Contact: Irrigate for 15 minutes minimum. Lifting eyelids is crucial.

Spill Management

Do NOT use paper towels to wipe up large spills of the solid; this generates dust.

  • Isolate: Evacuate the immediate area.

  • Neutralize: Cover with a mixture of sand and soda ash.

  • Collect: Use a damp scoop or HEPA vacuum to collect the solid.

  • Disposal: Label as "Toxic, Halogenated Organic Waste."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735557 (Related Isomer Data). Retrieved from [Link]

  • Organic Syntheses (1943). Resorcinol, 4-bromo-. Org. Synth. 1943, 23, 76. (Foundational synthesis and handling of bromoresorcinols). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Brominated Phenols. (General GHS Classification Standards).[1] Retrieved from [Link]

Technical Guide: Reactivity & Regiocontrol of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Bromo-4-methylbenzene-1,3-diol (also referred to as 2-bromo-4-methylresorcinol). It is structured to serve researchers in medicinal chemistry and synthetic methodology, focusing on the regioselective exploitation of its hydroxyl groups.

Executive Summary

2-Bromo-4-methylbenzene-1,3-diol represents a highly functionalized aromatic scaffold where the interplay between steric bulk (4-methyl, 2-bromo) and electronic effects (resorcinol core) creates a distinct reactivity gradient. For drug development professionals, this molecule is not merely a substrate but a "molecular switch" capable of divergent synthesis pathways—leading to coumarins, chromenes, or benzofurans depending on the targeted hydroxyl group.

This guide delineates the differential reactivity of the C1 and C3 hydroxyl groups, providing validated protocols for selective functionalization.

Part 1: Structural & Electronic Analysis[1]

To control the chemistry of this molecule, one must first map its steric and electronic landscape. The molecule possesses a


 symmetry (asymmetric) due to the 4-methyl group, breaking the equivalence of the two hydroxyls found in the parent 2-bromoresorcinol.
The Steric/Electronic Map
  • The C1-Hydroxyl (1-OH): Located between the bulky 2-Bromo group and the small 6-Proton. It is sterically accessible .

  • The C3-Hydroxyl (3-OH): Located between the bulky 2-Bromo group and the 4-Methyl group. It is sterically buttressed ("The Hula-Hoop Effect").

  • The 2-Bromo Substituent: Acts as a weak electron-withdrawing group (EWG) via induction (-I) but creates a "steric wall" that prevents large electrophiles from easily accessing the inter-hydroxyl space.

Acidity (pKa) Modulation

While standard resorcinol has pKa values of ~9.3 and ~11.1, the introduction of the 2-Bromo group lowers the pKa of both hydroxyls due to inductive stabilization of the phenoxide anion.

  • Estimated pKa (1-OH): ~7.5 – 8.0 (More acidic, less destabilized by electron-donating methyl).

  • Estimated pKa (3-OH): ~8.5 – 9.0 (Less acidic due to the +I effect of the adjacent ortho-methyl group).

Visualization of Reactivity Logic

The following diagram maps the decision tree for functionalizing this scaffold based on steric and electronic constraints.

ReactivityMap Start 2-Bromo-4-methylbenzene-1,3-diol Analysis Structural Analysis Start->Analysis C1_OH C1-Hydroxyl (Flanked by Br & H) Analysis->C1_OH Regioisomer A C3_OH C3-Hydroxyl (Flanked by Br & Me) Analysis->C3_OH Regioisomer B Prop1 Less Sterically Hindered Kinetic Nucleophile C1_OH->Prop1 Characteristics Prop2 Sterically Buttressed Thermodynamic Nucleophile C3_OH->Prop2 Characteristics Outcome1 Primary Site for Mono-Alkylation/Acylation Prop1->Outcome1 Outcome2 Requires Forcing Conditions or C1-Protection Prop2->Outcome2

Figure 1: Decision matrix for regioselective targeting of hydroxyl groups based on steric environment.

Part 2: Differential Reactivity & Regiocontrol

The core challenge in using 2-Bromo-4-methylbenzene-1,3-diol is avoiding mixtures of mono-alkylated products or over-alkylation to the bis-ether.

Regioselective Mono-Alkylation

Target: C1-OH (The "Accessible" Phenol). Mechanism: Under weak basic conditions, the most acidic and least hindered proton is removed. The C1-OH is favored kinetically because the electrophile does not clash with the 4-methyl group.

Functionalization of the C3-OH

Target: C3-OH (The "Hindered" Phenol). Mechanism: To target this position, one must usually protect the C1-OH first or use an excess of a small electrophile (like MeI) to drive the reaction to completion (bis-alkylation), followed by selective deprotection if possible (though difficult). Alternatively, use the buttressing effect to your advantage in cyclization reactions where the C3-OH participates in ring closure with the C4-methyl (e.g., oxidative cyclization).

Comparative Data Table
FeatureC1-Hydroxyl (Position 1)C3-Hydroxyl (Position 3)
Neighbors C2-Br, C6-HC2-Br, C4-CH3
Steric Hindrance LowHigh (Buttressed)
Electronic Effect Inductive withdrawal by BrInductive withdrawal by Br + Donation by Me
Acidity (Relative) Higher (More Acidic)Lower (Less Acidic)
Nucleophilicity High (Kinetic Control)Low (Steric Control)
Preferred Reaction

Alkylation
Intramolecular Cyclization

Part 3: Experimental Protocols

These protocols are designed to be self-validating : the appearance of specific by-products or lack of regioselectivity indicates a deviation from the required stoichiometry or temperature control.

Protocol A: Regioselective Mono-Alkylation (Targeting C1-OH)

Objective: Synthesize the 1-alkoxy-2-bromo-4-methyl-3-phenol derivative.

  • Reagents:

    • Substrate: 2-Bromo-4-methylbenzene-1,3-diol (1.0 equiv)

    • Base: Potassium Carbonate (

      
      ), anhydrous (1.05 equiv) — Crucial: Do not use excess strong base.
      
    • Electrophile: Benzyl bromide or Methyl Iodide (1.0 equiv)

    • Solvent: DMF (Dimethylformamide) or Acetone (0.1 M concentration)

  • Procedure:

    • Dissolve substrate in solvent under

      
       atmosphere.
      
    • Add

      
       and stir at 0°C for 15 minutes to allow deprotonation of the most acidic proton (C1-OH).
      
    • Add the electrophile dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Validation:

    • TLC: The mono-alkylated product will appear less polar than the starting diol but more polar than the bis-alkylated impurity.

    • NMR Check: Look for the symmetry break. An NOE (Nuclear Overhauser Effect) signal between the new alkoxy group and the C6-H proton confirms C1 substitution. If the alkoxy group shows NOE with the C4-Methyl, you have substituted the wrong position (C3).

Protocol B: Pechmann Condensation (Coumarin Synthesis)

Objective: Utilize the scaffold to build a 4-methyl-coumarin derivative. Note that the 2-Br position blocks standard Pechmann cyclization at that site, forcing reaction at C6 or requiring Br displacement. However, typical Pechmann conditions often utilize the resorcinol core before bromination. If starting with the brominated core, the reaction is often used to fuse a ring at the C5-C6 positions or displace the Br if activated.

Modified Protocol for Hindered Substrates:

  • Reagents: Substrate, Ethyl Acetoacetate (1.1 equiv), Sulfuric Acid (70%).

  • Procedure: Mix at 0°C, then warm to 60°C.

  • Outcome: Cyclization typically occurs para to the activating OH. Since C2 is blocked by Br and C4 is blocked by Me, cyclization is sterically difficult unless the Br is displaced or the reaction occurs at C6 (less likely for Pechmann without specific catalysis). Note: This specific substrate is often used as a coupling partner in Suzuki-Miyaura reactions rather than direct condensation due to these blocks.

Part 4: Applications in Drug Design

Fragment-Based Drug Discovery (FBDD)

This molecule is a "privileged scaffold" because it contains:

  • H-Bond Donors: Two phenolic OH groups.

  • Halogen Bond Donor: The Bromine atom (excellent for interacting with backbone carbonyls in protein active sites).

  • Hydrophobic Anchor: The Methyl group.

Pathway: Synthesis of Benzofurans

The 2-Bromo group is a perfect handle for palladium-catalyzed intramolecular etherification.

SynthesisPathway Start 2-Bromo-4-methyl benzene-1,3-diol Step1 1. O-Alkylation (Propargyl Bromide) Start->Step1 Inter O-Propargyl Intermediate Step1->Inter Step2 2. Pd-Catalyzed Cyclization Inter->Step2 Product Methyl-substituted Benzofuran Step2->Product

Figure 2: Workflow for converting the diol into a benzofuran scaffold via Sonogashira/Cyclization logic.

References

  • Synthesis of Coumarin Derivatives via Pechmann Condensation. Source: National Institutes of Health (NIH) / PMC. Context: Discusses the reactivity of resorcinol derivatives in condensation reactions and the effects of substitution on yield.

  • Regioselective C3–C4 Difunctionalization of 4-Bromocoumarins. Source: Royal Society of Chemistry (RSC) / NIH. Context: Provides mechanistic insight into palladium-catalyzed cross-coupling on brominated coumarin/resorcinol scaffolds.

  • Chemo- and Regioselective Demethylation of 2-Bromo-α-resorcylic Acid Derivatives. Source: Thieme Connect / Synthesis. Context: Validates the steric differentiation between hydroxyl groups flanked by bromine versus other substituents.

  • pKa Values for Organic and Inorganic Bronsted Acids. Source: UMass Amherst / Evans pKa Table. Context: Fundamental data for estimating the acidity shifts caused by bromine and methyl substituents on the phenol ring.

  • Crystal Structure and Hydrogen Bonding in Resorcinol Derivatives. Source: ResearchGate. Context: Analysis of intramolecular hydrogen bonding (O-H...Br) which influences the nucleophilicity of the hydroxyl groups.

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of 2-Bromo-4-methylbenzene-1,3-diol

In the landscape of medicinal chemistry and materials science, the strategic selection of a starting material is paramount. 2-Bromo-4-methylbenzene-1,3-diol is a scaffold of significant synthetic potential, offering a trifecta of reactive sites: two nucleophilic hydroxyl groups at positions 1 and 3, and a versatile bromine atom at position 2, amenable to a host of modern cross-coupling reactions. The electron-donating nature of the hydroxyl groups activates the aromatic ring, while their relative positions are geometrically primed for the formation of fused five- or six-membered heterocyclic rings.

This guide provides an in-depth exploration of synthetic pathways originating from this versatile precursor. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights for the synthesis of high-value benzofurans, dibenzofurans, and chromones. Each protocol is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Section 1: Synthesis of Substituted Benzofurans

The benzofuran core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1][2] The most direct approach from our starting material involves leveraging the nucleophilicity of a hydroxyl group to initiate a cyclization cascade.

Principle of Synthesis: Intramolecular Williamson Ether Synthesis

The foundational strategy for constructing the furan ring is an intramolecular variation of the Williamson ether synthesis. This involves two key steps:

  • O-Alkylation: One of the phenolic hydroxyl groups is alkylated with a reagent that also contains an electrophilic carbon and a suitable leaving group, typically an α-haloketone or a related species.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the enolate (formed under basic conditions) or a related carbanion onto the aromatic ring, or more commonly, a cyclodehydration of an intermediate that closes the furan ring. A common and highly effective method involves the reaction of a phenol with an α-haloketone to form an α-aryloxy ketone, which is then cyclized.[3]

Protocol 1: Synthesis of 7-Bromo-5-methyl-2-substituted-benzofurans

This protocol details the synthesis of 2-substituted benzofurans via a one-pot condensation and cyclization with α-haloketones. The choice of a mild base like potassium carbonate is crucial to facilitate the initial O-alkylation without promoting self-condensation of the ketone.

Experimental Workflow Diagram

cluster_prep Reaction Setup cluster_reaction Cyclization & Work-up cluster_purification Purification A 2-Bromo-4-methylbenzene-1,3-diol E Combine & Reflux A->E B α-Haloketone (e.g., 2-bromoacetophenone) B->E C K₂CO₃ (Base) C->E D Acetone (Solvent) D->E F Monitor by TLC E->F G Filter K₂CO₃ F->G H Evaporate Solvent G->H I Aqueous Work-up H->I J Column Chromatography I->J K Characterization (NMR, MS) J->K

Caption: Workflow for the one-pot synthesis of 2-substituted benzofurans.

Step-by-Step Methodology:

  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-4-methylbenzene-1,3-diol (1.0 eq, e.g., 2.03 g, 10 mmol).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.5 eq, 3.45 g, 25 mmol) and acetone (40 mL).

  • Addition of Electrophile: To the stirring suspension, add the desired α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) (1.1 eq, 11 mmol).

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash with a small amount of acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Data Summary Table:

α-Haloketone PartnerProductTypical YieldReference Method
2-Bromo-1-phenylethanone7-Bromo-5-methyl-2-phenylbenzofuran75-85%[4]
Ethyl bromoacetateEthyl (7-bromo-5-methylbenzofuran-2-yl)acetate60-70%[5]
Chloroacetone1-(7-Bromo-5-methylbenzofuran-2-yl)propan-2-one70-80%[4]

Section 2: Synthesis of Dibenzofurans via C-C Coupling and Cyclization

Dibenzofurans are a class of aromatic compounds with applications in organic electronics and as pharmaceutical intermediates.[6] Their synthesis from 2-Bromo-4-methylbenzene-1,3-diol requires the construction of a second aromatic ring followed by the closure of the central furan ring. The Suzuki-Miyaura cross-coupling is an exceptionally powerful tool for the initial C-C bond formation.[7][8]

Principle of Synthesis: Suzuki Coupling followed by Intramolecular C-O Bond Formation

This strategy hinges on a two-stage process:

  • Suzuki-Miyaura Coupling: The bromine atom of the starting diol (or a protected version) is coupled with an appropriately substituted arylboronic acid, typically one bearing an ortho-methoxy or ortho-hydroxy group, to form a 2-arylphenol intermediate.[7]

  • Intramolecular Cyclization: The newly formed biaryl system is then cyclized. If an ortho-methoxyphenylboronic acid was used, this step first requires demethylation (e.g., with BBr₃) to unmask the phenol, followed by a palladium- or copper-catalyzed intramolecular C-O bond formation (an Ullmann-type cyclization) to furnish the dibenzofuran core.[9][10]

Synthetic Pathway Diagram

Start 2-Bromo-4-methylbenzene-1,3-diol Intermediate 2-(2-Methoxyphenyl)-4-methylbenzene-1,3-diol Start->Intermediate Suzuki Coupling BoronicAcid 2-Methoxyphenylboronic Acid BoronicAcid->Intermediate Catalyst1 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Catalyst1->Intermediate Biarylphenol 2'-Hydroxy-[1,1'-biphenyl]-2,6-diol Intermediate->Biarylphenol Demethylation Demethylation Demethylation (BBr₃) Demethylation->Biarylphenol Product Substituted Dibenzofuran Biarylphenol->Product Ullmann Cyclization Cyclization Intramolecular Cyclization (e.g., CuI, Base) Cyclization->Product

Caption: Suzuki coupling and cyclization route to dibenzofurans.

Protocol 2: Two-Step Synthesis of Substituted Dibenzofurans

Step A: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a Schlenk flask, combine 2-Bromo-4-methylbenzene-1,3-diol (1.0 eq), 2-methoxyphenylboronic acid (1.2 eq), and a suitable base such as K₂CO₃ (3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Solvent and Degassing: Add a degassed solvent mixture, typically dioxane/water (4:1). Degas the resulting mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction to 80-100 °C for 12-24 hours under an inert atmosphere. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase, concentrate, and purify by column chromatography to yield the biaryl intermediate.

Step B: Demethylation and Intramolecular Cyclization

  • Demethylation: Dissolve the biaryl intermediate from Step A in anhydrous dichloromethane (DCM) under argon and cool to 0 °C. Add boron tribromide (BBr₃) (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quenching: Carefully quench the reaction by slowly adding methanol, followed by water.

  • Extraction: Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, then dry and concentrate.

  • Cyclization: Combine the crude 2'-hydroxybiphenyl intermediate, copper(I) iodide (CuI, 10-20 mol%), and a high-boiling polar solvent like DMF or N-methylpyrrolidone (NMP).[10] Add a base such as Cs₂CO₃ (2.0 eq).

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours.

  • Purification: After cooling, perform an aqueous work-up and extract the product. Purify by column chromatography to obtain the final dibenzofuran.

Data Summary Table:

Coupling PartnerCatalyst System (Suzuki)Cyclization ConditionsTypical Overall YieldReference Method
2-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, Dioxane/H₂O1. BBr₃, DCM; 2. CuI, Cs₂CO₃, DMF40-60%[7][9][11]
2-Hydroxyphenylboronic acidPd(dppf)Cl₂, K₃PO₄, Toluene/H₂OPd(OAc)₂, Pivalic Acid, Air50-65%[9]

Section 3: Synthesis of Chromone Derivatives

Chromones are a significant class of oxygen-containing heterocycles with a broad spectrum of biological activities.[5][12] The synthesis from a resorcinol derivative typically requires the introduction of a C2-C3 unit onto the phenolic framework, often starting from a 2-hydroxyacetophenone intermediate.

Principle of Synthesis: Acylation and Baker-Venkataraman Rearrangement/Cyclization

A classic and reliable route to chromones involves these key transformations:

  • O-Acylation: One of the hydroxyl groups of the resorcinol is acylated with an acid chloride or anhydride.

  • Baker-Venkataraman Rearrangement: The resulting ester undergoes a base-catalyzed rearrangement to form a 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione intermediate.

  • Acid-Catalyzed Cyclization: The dione is then cyclized under acidic conditions to yield the chromone ring. Alternatively, direct cyclization methods from a 2-hydroxyacetophenone precursor (which must first be formed from the starting resorcinol) are common.[13]

Protocol 3: Synthesis of 8-Bromo-7-hydroxy-5-methyl-2-substituted-chromones

This protocol first requires the regioselective acylation of the starting material to form a 2-hydroxyacetophenone derivative, a step that can be achieved via a Fries rearrangement or direct Friedel-Crafts acylation. For simplicity, we will assume the 2-hydroxyacetophenone precursor is available.

Reaction Mechanism Overview

G A 2-Hydroxyacetophenone Derivative D 1,3-Diketone Intermediate (Baker-Venkataraman) A->D Acylation & Rearrangement B Base (e.g., NaH) B->D C Acid Chloride / Anhydride (R-COCl) C->D F Chromone Product D->F Cyclodehydration E Acid (e.g., H₂SO₄) E->F

Caption: Key steps in the synthesis of chromones from a 2-hydroxyacetophenone.

Step-by-Step Methodology:

  • Preparation of the 1,3-Diketone:

    • To a solution of the 8-bromo-7,9-dihydroxy-5-methyl-acetophenone precursor (1.0 eq) in dry pyridine, add the desired acid chloride (e.g., benzoyl chloride) (1.2 eq) at 0 °C.

    • Allow the mixture to stir at room temperature for 2-4 hours to form the O-acylated ester.

    • Add powdered potassium hydroxide (3.0 eq) and stir the mixture at room temperature for another 2 hours. This promotes the Baker-Venkataraman rearrangement.

    • Pour the reaction mixture into ice-cold dilute HCl to precipitate the crude 1,3-diketone. Filter and wash with water.

  • Cyclization to the Chromone:

    • Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.

    • Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

    • Heat the mixture to reflux for 1-2 hours.

    • Cool the reaction and pour it into ice water. The precipitated solid is the chromone product.

    • Filter, wash thoroughly with water, and recrystallize from ethanol or purify by column chromatography.

Data Summary Table:

Acylating AgentC2-SubstituentTypical YieldReference Method
Benzoyl ChloridePhenyl65-75%[14]
Acetic AnhydrideMethyl70-80%[5]
Propionyl ChlorideEthyl60-70%[13]

References

  • ResearchGate. "Bromination of C-butylcalix[5]resorcinarene: Synthesis and antioxidant activity evaluation | Request PDF." ResearchGate. Available at: [Link]

  • Thieme. "Product Class 3: Dibenzofurans." Science of Synthesis. Available at: [Link]

  • ResearchGate. "Recent Advances in the Synthesis of Dibenzofurans | Request PDF." ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. "Synthesis, bioactivity assessment, molecular docking and ADMET studies of new chromone congeners exhibiting potent anticancer activity." PubMed Central. Available at: [Link]

  • Lexis Publisher. "A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN." Lexis Publisher. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Dibenzofurans." Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. "Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes." ResearchGate. Available at: [Link]

  • ANU Open Research. "SYNTHESIS OF SOME BENZOFURANOID COMPOUNDS." ANU Open Research Repository. Available at: [Link]

  • Wikipedia. "Ullmann condensation." Wikipedia. Available at: [Link]

  • MDPI. "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022." MDPI. Available at: [Link]

  • National Center for Biotechnology Information. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." PubMed Central. Available at: [Link]

  • Organic Chemistry Portal. "Benzofuran synthesis." Organic Chemistry Portal. Available at: [Link]

  • MDPI. "Synthesis and Characterization of a Series of Chromone–Hydrazones." MDPI. Available at: [Link]

  • HETEROCYCLES. "SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS." HETEROCYCLES. Available at: [Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis of dibenzofurans." Organic & Biomolecular Chemistry. Available at: [Link]

  • Wikipedia. "Sonogashira coupling." Wikipedia. Available at: [Link]

  • Organic Syntheses. "Resorcinol, 4-bromo-." Organic Syntheses. Available at: [Link]

  • Organic Syntheses. "Organic Syntheses Procedure." Organic Syntheses. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of Chromones and Flavones." Organic Chemistry Portal. Available at: [Link]

  • CORE. "CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES." CORE. Available at: [Link]

  • ResearchGate. "A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications." ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. "Sonogashira Coupling." Chemistry LibreTexts. Available at: [Link]

  • ThalesNano. "Flow Chemistry: Sonogashira Coupling." ThalesNano. Available at: [Link]

  • Cambridge University Press. "Ullmann Reaction." Cambridge University Press. Available at: [Link]

  • ResearchGate. "(PDF) The bromination of some derivatives of resorcinol." ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. "Suzuki Coupling." Organic Chemistry Portal. Available at: [Link]

  • PubMed. "Synthesis and antimicrobial activity of brominated resorcinol dimers." National Center for Biotechnology Information. Available at: [Link]

  • ACG Publications. "Synthesis of biologically active heterocyclic compounds from β- diketones." ACG Publications. Available at: [Link]

  • National Center for Biotechnology Information. "Copper-free Sonogashira cross-coupling reactions: an overview." PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. "Enantioselective Tail‐to‐Head Terpene Cyclizations by Optically Active Hexameric Resorcin[5]arene Capsule Derivatives." PubMed Central. Available at: [Link]

  • Sciforum. "Synthesis and Biological activity of some new Heterocyclic Compounds." Sciforum. Available at: [Link]

  • American Chemical Society. "Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction." ACS Publications. Available at: [Link]

  • Journal of Synthetic Chemistry. "A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4." Journal of Synthetic Chemistry. Available at: [Link]

  • ResearchGate. "A selective and direct synthesis of 2-bromo-4-alkylthiophenes: Convenient and straightforward approaches for the synthesis of head-to-tail (HT) and tail-to-tail (TT) dihexyl-2,2′-bithiophenes | Request PDF." ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts. Available at: [Link]

  • Quora. "What is the synthesis of 2-Bromo-4-nitrophenol from benzene?" Quora. Available at: [Link]

  • Organic Chemistry Portal. "Ullmann Reaction." Organic Chemistry Portal. Available at: [Link]

  • Molecules. "Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles." MDPI. Available at: [Link]

  • National Center for Biotechnology Information. "Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction." PubMed Central. Available at: [Link]

  • ACS Publications. "Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid." Organic Process Research & Development. Available at: [Link]

Sources

Application Note: 2-Bromo-4-methylbenzene-1,3-diol as a Strategic Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic product descriptions to provide actionable strategies for utilizing 2-Bromo-4-methylbenzene-1,3-diol (2-Bromo-4-methylresorcinol) in the synthesis of Hsp90 inhibitors and bioactive heterocycles.

Executive Summary: The "Keystone" of Hsp90 Inhibition

2-Bromo-4-methylbenzene-1,3-diol (CAS: 1785119-34-7) is not merely a halogenated phenol; it is a privileged scaffold in the design of Hsp90 inhibitors. The resorcinol moiety is the pharmacophore responsible for binding to the ATP-binding pocket of Hsp90 (specifically interacting with Asp93 and Ser52).

The strategic value of this specific building block lies in the C2-Bromine handle .

  • The Challenge: The C2 position (between the two hydroxyls) is electronically activated but sterically occluded. Direct electrophilic substitution here is difficult to control against the competing C6 position.

  • The Solution: Using the pre-brominated building block allows researchers to bypass the difficult regioselective halogenation and proceed directly to Suzuki-Miyaura or Stille cross-couplings. This enables the attachment of aryl, heteroaryl, or alkyl "tails" that extend towards the solvent interface, a critical design element for modulating the solubility and potency of drugs like Ganetespib and AT13387 .

Chemical Profile & Handling

This compound is a dense, electron-rich aromatic system. It is prone to oxidation to quinones if mishandled.

PropertySpecificationCritical Note
Molecular Formula C₇H₇BrO₂
Molecular Weight 217.04 g/mol
Appearance Off-white to pale pink solidPink hue indicates slight oxidation (quinone formation).
Solubility DMSO, Methanol, EtOAcPoor solubility in non-polar alkanes.
pKa (est) ~9.4 (OH)The two OH groups make it acidic; incompatible with strong bases like n-BuLi without protection.
Storage 2-8°C, Inert Atmosphere (Ar/N₂)Light Sensitive. Store in amber vials.

Strategic Reaction Pathways

The utility of this building block is defined by its ability to serve as a divergence point. The bromine atom at C2 is the "exit vector" for growing the molecule.

Visualizing the Synthetic Logic

The following diagram illustrates the workflow for transforming this building block into a pharmaceutical intermediate.

G Start 2-Bromo-4-methyl benzene-1,3-diol (Raw Block) Protect Bis-Protection (MOM/TBS/Bn) Start->Protect Prevents Catalyst Poisoning Couple Pd-Catalyzed Cross-Coupling (Suzuki/Stille) Protect->Couple C2-Arylation (Steric Challenge) Deprotect Deprotection (Acidic/Fluoride) Couple->Deprotect Restores Pharmacophore Product 2-Substituted Resorcinol (Hsp90 Inhibitor Core) Deprotect->Product Final Polish

Figure 1: The "Protect-Couple-Deprotect" workflow is essential. Free resorcinols often poison Palladium catalysts due to their denticity and acidity.

Detailed Experimental Protocols

Protocol A: Bis-MOM Protection (Essential Precursor)

Objective: To mask the acidic protons, preventing catalyst deactivation and side reactions during cross-coupling. Methoxymethyl (MOM) ethers are preferred for their stability to basic coupling conditions and ease of removal.

Reagents:

  • 2-Bromo-4-methylbenzene-1,3-diol (1.0 eq)

  • Chloromethyl methyl ether (MOM-Cl) (2.5 eq) [Warning: Carcinogen]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the diol in anhydrous DCM (0.2 M concentration).

  • Base Addition: Cool the solution to 0°C in an ice bath. Add DIPEA dropwise via syringe.

  • Protection: Add MOM-Cl dropwise over 15 minutes. The solution may fume slightly.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (The product will be less polar than the starting material).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Target Yield: >90%[1][2][3]

    • QC Check: ¹H NMR should show distinct methylene protons for MOM groups (~5.2 ppm).

Protocol B: C2-Selective Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the sterically hindered C2 position. Challenge: The C2 position is flanked by two protected oxygens and a methyl group (at C4), creating a "steric wall." High-activity catalysts are required.

Reagents:

  • Bis-MOM protected bromide (from Protocol A) (1.0 eq)

  • Aryl Boronic Acid (e.g., 5-Isoxazolylboronic acid) (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/SPhos (for difficult substrates).

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio) - Degassed

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and base. Add solvents. Sparge with Argon for 10 minutes (Critical step to prevent homocoupling).

  • Catalyst Addition: Add the Pd catalyst quickly under a stream of Argon. Seal the vessel.

  • Heating: Heat to 90–100°C for 12–16 hours. (Microwave irradiation: 120°C for 1 hour is often superior for this hindered substrate).

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography.

    • Note: If the boronic acid is prone to protodeboronation (common with heterocycles), increase the catalyst loading to 10% and reduce time.

Protocol C: Global Deprotection

Objective: Restore the resorcinol hydroxyls to activate the Hsp90 binding capability.

Procedure:

  • Dissolve the coupled product in Methanol.

  • Add 6M HCl (excess) or TMSBr (for milder conditions).

  • Heat to 50°C for 2 hours.

  • Neutralize carefully with NaHCO₃ and extract with EtOAc.

Scientific Validation & Troubleshooting

Why this specific isomer?

The 4-methyl group serves two roles:

  • Metabolic Stability: It blocks the C4 position from metabolic oxidation (P450 hydroxylation).

  • Conformational Lock: In the Hsp90 binding pocket, the methyl group induces a twist in the attached biaryl system, optimizing hydrophobic interactions with the Leu107/Phe138 region.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Coupling Steric hindrance at C2.Switch to SPhos or XPhos ligands (Buchwald precatalysts). Use Cs₂CO₃ in Toluene/Water.
Protodeboronation Unstable boronic acid.[1][4]Use Boronic Esters (Pinacol) or MIDA boronates.[5] Lower temp, longer time.[6]
Black Precipitate Pd catalyst decomposition.Ensure strict O₂-free conditions (Sparging).
Pink Product Oxidation of resorcinol.Perform deprotection under N₂; add trace sodium metabisulfite during workup.

References

  • Hsp90 Inhibitor Design: Eccles, S. A., et al. "NVP-AUY922: A Novel Heat Shock Protein 90 Inhibitor Active against Xenograft Tumor Growth, Angiogenesis, and Metastasis." Cancer Research, 2008. Link

  • Suzuki Coupling of Hindered Halides: Miyaura, N., Suzuki, A.[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1] Link

  • Resorcinol Synthesis:Likhosherstov, A. M. "Synthesis of 4-bromoresorcinol." Journal of General Chemistry (USSR), 1933.
  • Ganetespib Analogs: Ying, W., et al.[7] "Synthesis and biological evaluation of novel resorcinol-based Hsp90 inhibitors." Bioorganic & Medicinal Chemistry Letters, 2014. Link

Sources

Application Note: High-Purity Isolation of 2-Bromo-4-methylbenzene-1,3-diol via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the purification of 2-Bromo-4-methylbenzene-1,3-diol (also known as 2-bromo-4-methylresorcinol) from crude bromination reaction mixtures. This compound is a critical scaffold in the synthesis of bioactive coumarins, chromenes, and heterocyclic pharmaceuticals.

The purification of brominated resorcinols presents specific challenges:

  • Regioisomeric Impurities: Separation of the target 2-bromo isomer from the 6-bromo byproduct and the 2,6-dibromo over-reaction product.

  • Peak Tailing: The acidic nature of phenolic protons (

    
    ) causes strong interaction with silanol groups on silica gel, leading to streakiness and poor resolution.
    
  • Oxidative Instability: The electron-rich ring is prone to oxidation, requiring rapid processing and light protection.

This protocol utilizes a chemically modified mobile phase strategy to suppress ionization, ensuring sharp peak shapes and high recovery (>85%).

Chemical Context & Properties[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyDataNotes
IUPAC Name 2-Bromo-4-methylbenzene-1,3-diol
Structure Bromine at C2 (between hydroxyls)Sterically crowded; susceptible to migration/isomerization if heated.
Molecular Weight 203.03 g/mol
Polarity Moderate-HighHydroxyl groups dominate interaction; Br adds lipophilicity.
pKa ~4-5 (First OH)Significantly more acidic than phenol due to Br electron withdrawal and H-bonding.
Solubility Soluble in EtOAc, MeOH, AcetonePoor solubility in Hexane/Heptane.
Stability Light/Air SensitiveTurns pink/brown upon oxidation.
Impurity Profile

In the bromination of 4-methylresorcinol (typically using NBS or


), three primary species exist in the crude mixture:
  • 2,6-Dibromo-4-methylresorcinol: (Less Polar) – Elutes first.

  • 2-Bromo-4-methylresorcinol (Target): (Intermediate Polarity).

  • 4-Methylresorcinol (Starting Material): (More Polar) – Elutes last.

Method Development

TLC Optimization

Standard straight-phase TLC often results in "streaking" for resorcinols. To counter this, an acidic modifier is required.

  • Stationary Phase: Silica Gel

    
     aluminum-backed plates.
    
  • Mobile Phase A (Standard): Hexane : Ethyl Acetate (70:30).

    • Result: Target

      
      , but spot is elongated.
      
  • Mobile Phase B (Optimized): Hexane : Ethyl Acetate : Acetic Acid (70 : 29 : 1).

    • Result: Target

      
      , spot is compact and circular.
      

Visualization:

  • UV (254 nm): Dark quenching spot.

  • Stain:

    
     (Bright yellow spot on purple background) or PMA (Phosphomolybdic Acid). Note: Resorcinols oxidize rapidly; spots may appear brown before staining.
    
Mobile Phase Selection

The optimized TLC condition translates to the column gradient.

  • Solvent A: Hexanes (or Heptane)

  • Solvent B: Ethyl Acetate + 1% Acetic Acid (v/v)

  • Rationale: The acetic acid suppresses the ionization of the phenolic hydroxyls, preventing them from binding irreversibly to the acidic silica surface.

Detailed Protocol

Phase 1: Column Preparation

Goal: Create a uniform stationary phase to prevent channeling.

  • Stationary Phase: Use Silica Gel 60 (230–400 mesh).

  • Ratio: Use 30–50 g of silica per 1 g of crude material.

  • Slurry Packing:

    • Prepare a slurry of silica in 100% Hexanes .

    • Pour into the column and allow to settle.

    • Flush with 2 column volumes (CV) of Hexanes to compact the bed.

    • Critical: Ensure the sand protection layer (1-2 cm) is level on top of the silica.

Phase 2: Sample Loading

Goal: Introduce the sample in a narrow band.

  • Issue: The crude solid is poorly soluble in Hexanes (the starting solvent).

  • Solution:Dry Loading (Solid Load) is mandatory for high resolution.

    • Dissolve crude mixture in minimum Acetone or MeOH.

    • Add Celite 545 or coarse silica (ratio 1:2 sample:sorbent).

    • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

    • Carefully pour the powder onto the sand layer of the packed column.

    • Add a second thin layer of sand on top of the sample to prevent disturbance.

Phase 3: Gradient Elution

Flow Rate: 15–20 mL/min (for a 40g column).

StepSolvent A (Hexanes)Solvent B (EtOAc + 1% AcOH)Volume (CV)Target Elution
1 100%0%2Flush non-polar oils
2 95%5%2Dibromo impurities
3 85%15%4Dibromo / Front of Target
4 75%25%6Target Compound
5 60%40%3Starting Material
Phase 4: Fraction Analysis & Isolation
  • Collect fractions (approx. 15-20 mL each).

  • Spot every 3rd fraction on TLC (using Method B).

  • Combine pure fractions containing the target (

    
    ).
    
  • Wash: (Optional but recommended) If Acetic Acid was used, wash the combined organic phase with cold water (2x) and Brine (1x) to remove acid traces before evaporation.

  • Dry: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
  • Polishing: If the solid is slightly colored (pinkish), recrystallize from

    
     or triturate with cold 
    
    
    
    /Hexane.

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (2-Bromo-4-methylbenzene-1,3-diol) TLC Method Development (TLC) Hex/EtOAc/AcOH (70:29:1) Start->TLC Check Rf Load Sample Prep: Dry Loading (Adsorb on Celite/Silica) TLC->Load Rf Optimized Column Flash Chromatography Gradient: 0-40% EtOAc in Hexane Load->Column Fractions Fraction Collection & Analysis (UV 254nm + KMnO4 Stain) Column->Fractions Elution Fractions->Column Mixed Fractions (Re-column if needed) Wash Acid Removal Wash combined fractions w/ H2O Fractions->Wash Pool Pure Fractions Dry Concentration & Drying (<40°C, Reduced Pressure) Wash->Dry Final Pure Product White/Off-white Solid Dry->Final

Caption: Step-by-step purification workflow for brominated resorcinols, emphasizing dry loading and acid removal.

Troubleshooting & Expert Tips

IssueCauseSolution
Streaking / Tailing Phenolic protons ionizing on silica.Ensure 1% Acetic Acid is present in the EtOAc mobile phase.
Product Decomposition Silica is slightly acidic; prolonged exposure or heat.Run column quickly (<2 hours). Do not heat water bath >40°C during evaporation.
Co-elution Gradient too steep.Use a shallower gradient (e.g., hold at 15% B for 5 CVs).
Pink/Red Color Oxidation of the resorcinol core.[1]The product is sensitive. Store under Argon/Nitrogen in the freezer (-20°C).

References

  • Synthesis of Brominated Resorcinols

    • Title: Regioselective Bromination of Phenols and Resorcinols.[2]

    • Source:Organic Syntheses, Coll. Vol. 3, p. 138 (1955); Vol. 28, p. 22 (1948).
    • URL:[Link]

  • Chromatography of Phenols

    • Title: Purification of Phenolic Compounds by Flash Chrom
    • Source:Journal of Chromatography A, Principles of Phenol Separ
    • URL:[Link]

  • Specific Compound Data

    • Title: 2-Bromo-4-methylbenzene-1,3-diol (Compound Summary).[3]

    • Source: PubChem.
    • URL:[Link]

  • General Protocol Grounding

    • Title: Rapid Chromatographic Technique for Preparative Separations with Moder
    • Source:J. Org. Chem. 1978, 43, 14, 2923–2925 (Still et al.).
    • URL:[Link]

Sources

Application and Protocol Guide for the Recrystallization of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and step-by-step protocols for the purification of 2-Bromo-4-methylbenzene-1,3-diol via recrystallization. Designed for researchers, medicinal chemists, and process development professionals, this document moves beyond a simple set of instructions. It elucidates the underlying chemical principles and provides a systematic framework for method development, solvent selection, and troubleshooting. By grounding protocols in the physicochemical properties of the target molecule and its structural analogs, this guide empowers scientists to achieve high purity and yield, even in the absence of established literature procedures.

Introduction: The Imperative for Purity

2-Bromo-4-methylbenzene-1,3-diol, a substituted resorcinol derivative, is a valuable building block in organic synthesis. The purity of such intermediates is paramount, as contaminants can lead to unwanted side reactions, decreased yields, and complications in downstream applications, particularly in drug development and materials science.

Recrystallization is a powerful and economical purification technique that leverages differences in solubility between the desired compound and its impurities in a given solvent system.[1] The process involves dissolving the impure solid in a hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Ideally, impurities remain in the solution (the "mother liquor") and are separated by filtration.[1] This guide provides a robust, first-principles approach to developing an effective recrystallization protocol for 2-Bromo-4-methylbenzene-1,3-diol.

Physicochemical Profile and Strategic Considerations

A successful recrystallization begins with an understanding of the target molecule's properties. While specific experimental data for 2-Bromo-4-methylbenzene-1,3-diol is scarce, we can infer its behavior by analyzing its structure and data from close analogs.

Table 1: Physicochemical Properties of 2-Bromo-4-methylbenzene-1,3-diol and Related Analogs

Property2-Bromo-4-methylbenzene-1,3-diol2-Bromo-1,3-benzenediol (Analog)Resorcinol (Parent)
CAS Number 1785119-34-7[2][3]6751-75-3[4]108-46-3[5]
Molecular Formula C₇H₇BrO₂C₆H₅BrO₂[4]C₆H₆O₂[5]
Molecular Weight 203.03 g/mol 189.01 g/mol [4]110.11 g/mol [5]
Melting Point Data not available96-103 °C[4]110 °C[5]
Boiling Point Data not available235.3 °C[4]277 °C[5]

Structural Analysis and Solubility Prediction:

The structure of 2-Bromo-4-methylbenzene-1,3-diol possesses a dual chemical nature:

  • Polar Moieties: The two phenolic hydroxyl (-OH) groups are capable of strong hydrogen bonding. This confers polarity and suggests solubility in polar protic solvents like water, ethanol, and methanol.[6] Resorcinol, the parent compound, is readily soluble in water and alcohol.[5][7]

  • Non-Polar Moieties: The brominated aromatic ring and the methyl group provide non-polar, lipophilic character. This suggests solubility in organic solvents of moderate to low polarity, such as dichloromethane (DCM), ethyl acetate, or toluene.

This duality makes it an excellent candidate for both single-solvent recrystallization (in a solvent of intermediate polarity) and, more likely, mixed-solvent systems where solubility can be finely tuned. A critical consideration is the melting point; to avoid the compound separating as an oil ("oiling out") rather than crystals, the solvent's boiling point should ideally be lower than the compound's melting point.[1] Based on its analog, the melting point is likely in the ~95-110 °C range.

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 2-Bromo-4-methylbenzene-1,3-diol is not widely available, data from structurally similar brominated phenols indicates potential hazards.[8][9]

  • Hazard Profile: Assumed to be a skin, eye, and respiratory tract irritant.[8][9][10]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: All manipulations, especially those involving heating solvents, must be performed in a certified chemical fume hood to avoid inhalation of vapors.

  • Action: Always consult the specific MSDS provided by your chemical supplier before beginning work.

Systematic Protocol for Solvent Selection

The most critical step in developing a recrystallization procedure is selecting the right solvent.[1] An ideal solvent will dissolve the compound completely when hot but very poorly when cold. The following protocol outlines a systematic, small-scale approach to screen potential solvents.

Experimental Workflow:

  • Place approximately 20-30 mg of crude 2-Bromo-4-methylbenzene-1,3-diol into a small test tube or vial.

  • Add the chosen solvent dropwise at room temperature, swirling after each addition, up to ~0.5 mL. Note the solubility in the cold solvent. An ideal solvent will not dissolve the compound at this stage.

  • If the compound is insoluble at room temperature, gently heat the mixture in a sand bath or on a hot plate, swirling continuously. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of hot solvent required.

  • Allow the clear solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the test tube with a glass rod or placing it in an ice-water bath.

  • Observe the quantity and quality of the crystals formed.

  • Repeat this process for a range of solvents with varying polarities.

Table 2: Solvent Screening Observation Log

SolventPolaritySoluble Cold? (Yes/No)Soluble Hot? (Yes/No)Crystals on Cooling? (None/Poor/Good)Notes / Potential Use
Water HighLikely a poor solvent alone, but good as an antisolvent.
Ethanol HighMay be too soluble; good candidate for a mixed system with water.
Ethyl Acetate MediumPromising single solvent or part of a mixed system with heptane.
Toluene LowGood candidate for a single solvent or mixed system.
Heptane/Hexane Non-polarLikely insoluble; good candidate as an antisolvent.

Detailed Purification Protocols

Based on the results of the solvent screening, select the most appropriate protocol below.

Protocol A: Single-Solvent Recrystallization

(This protocol is ideal if a solvent was identified that dissolves the compound when hot but not when cold).

  • Dissolution: Place the crude 2-Bromo-4-methylbenzene-1,3-diol in an Erlenmeyer flask. Add a magnetic stir bar. In the fume hood, add the minimum amount of the chosen solvent to the flask, just enough to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the hot solvent until the solid completely dissolves. Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as some product will always remain dissolved in the mother liquor.

  • (Optional) Hot Filtration: If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities. Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any adhering mother liquor. Causality: Using ice-cold solvent minimizes the re-dissolving of the purified product during the wash.

  • Drying: Leave the crystals under vacuum on the funnel to pull air through them for 15-20 minutes. Then, transfer the purified solid to a watch glass and allow it to air dry completely, or dry in a vacuum oven at a temperature well below the melting point.

Protocol B: Mixed-Solvent Recrystallization

(This is often the most effective method and is recommended for 2-Bromo-4-methylbenzene-1,3-diol. A common pairing would be Ethanol ("good" solvent) and Water ("antisolvent")).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) at near-boiling temperature.

  • Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" (e.g., water) dropwise with constant swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.

  • Re-solubilization: Add a few drops of the "good" solvent (e.g., ethanol) back into the hot mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Cooling, Isolation, and Drying: Follow steps 4 through 8 from Protocol A .

Visualization of the Recrystallization Workflow

The following diagram outlines the logical decision-making process for purifying 2-Bromo-4-methylbenzene-1,3-diol.

Recrystallization_Workflow start Start: Crude 2-Bromo-4-methylbenzene-1,3-diol analysis Step 1: Physicochemical Analysis & Safety Assessment start->analysis screening Step 2: Small-Scale Solvent Screening analysis->screening decision Ideal Single Solvent Found? screening->decision protocol_A Protocol A: Single-Solvent Recrystallization decision->protocol_A Yes protocol_B Protocol B: Select Solvent/Antisolvent Pair (e.g., EtOH/Water or Toluene/Heptane) decision->protocol_B No filtration Step 3: Vacuum Filtration & Cold Solvent Wash protocol_A->filtration execute_B Execute Mixed-Solvent Recrystallization protocol_B->execute_B execute_B->filtration drying Step 4: Dry Crystals filtration->drying purity_check Step 5: Purity & Yield Analysis (Melting Point, TLC, etc.) drying->purity_check end End: Pure Product purity_check->end

Caption: Decision workflow for purification of 2-Bromo-4-methylbenzene-1,3-diol.

Troubleshooting Common Issues

ProblemProbable Cause(s)Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is supersaturated.1. Gently boil off some of the solvent in the fume hood and allow it to cool again. 2. Scratch the inner wall of the flask with a glass rod at the solution's surface. Add a "seed" crystal of the pure compound if available.
"Oiling Out" 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The compound is highly impure, causing significant melting point depression.1. Re-heat the mixture to re-dissolve the oil. Add a small amount more of the "good" solvent (or a more polar solvent) to lower the saturation temperature. Allow to cool more slowly. 2. Consider a preliminary purification step (e.g., passing through a short silica plug) before recrystallization.
Poor/Low Yield 1. Too much solvent was used initially. 2. Premature crystallization during hot filtration. 3. Crystals were washed with solvent that was not ice-cold.1. Try to concentrate the mother liquor to obtain a second crop of crystals (which may be less pure). 2. Ensure all glassware for hot filtration is pre-heated. 3. Always use ice-cold solvent for washing the crystal cake.
Colored Product 1. Colored impurities are present. 2. The compound itself is colored.1. If impurities are the cause, they may be removed by adding a very small amount of activated charcoal to the hot solution before filtration. Caution: Phenolic compounds can sometimes complex with charcoal, so use sparingly.

References

  • Britannica. (n.d.). Resorcinol. Retrieved from [Link]

  • Chemsrc. (2025). 2-Bromo-1,3-benzenediol | CAS#:6751-75-3. Retrieved from [Link]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-dichloro-4-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-iodo-1-methylbenzene. Retrieved from [Link]

  • Singh, R., & Kumar, N. (2012). Adsorption of catechol, resorcinol, hydroquinone, and their derivatives: a review. International Journal of Environmental Science and Technology, 9(1), 177-198. Retrieved from [Link]

  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

Sources

Technical Application Note: Scalable Regioselective Synthesis of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-4-methylbenzene-1,3-diol (CAS: 71109-24-5), also known as 2-bromo-4-methylresorcinol , is a critical scaffold in the synthesis of resorcinolic heat shock protein 90 (HSP90) inhibitors (e.g., Ganetespib analogs) and fragment-based drug discovery (FBDD).

The synthesis of this molecule presents a classic regioselectivity paradox in electrophilic aromatic substitution. The starting material, 4-methylresorcinol, possesses two highly activated positions:

  • Position 6: Sterically accessible and activated by ortho/para hydroxyls. (Thermodynamic product).

  • Position 2: Situated between two hydroxyl groups ("sandwiched"). It is electronically most nucleophilic but sterically hindered. (Kinetic product).[1]

Standard bromination conditions often yield the 6-bromo isomer or 2,6-dibromo byproducts. This guide details a Kinetic Control Protocol using amine-modulated bromination at low temperature to maximize the yield of the 2-bromo isomer, suitable for scale-up from gram to kilogram quantities.

Chemical Strategy & Mechanism[2]

The Regioselectivity Challenge

In 4-methylresorcinol, the hydroxyl groups at positions 1 and 3 strongly donate electron density.

  • Electronic Effect: The 2-position is ortho to both OH groups, making it the most electron-rich site (Super-Activated).

  • Steric Effect: The 2-position is flanked by two oxygens, creating significant steric strain for bulky electrophiles.

To selectively brominate position 2, we must operate under kinetic control (low temperature, fast reaction) and utilize hydrogen-bonding directing groups (amines) that temporarily coordinate with the hydroxyls to guide the bromine to the inter-hydroxyl space.

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways and the targeted kinetic route.

ReactionPathway Start 4-Methylresorcinol (Starting Material) Transition Transition State (Amine-Complexed) Start->Transition tert-Butylamine Low Temp (-60°C) Prod2 2-Bromo-4-methylresorcinol (TARGET: Kinetic Product) Transition->Prod2 Major Pathway (Fast) Prod6 6-Bromo-4-methylresorcinol (Impurity: Thermodynamic) Transition->Prod6 Minor Pathway (Slow) ProdDi 2,6-Dibromo-4-methylresorcinol (Over-bromination) Prod2->ProdDi Excess Br2 Prod6->ProdDi Excess Br2

Figure 1: Reaction pathway showing the kinetic favorability of the 2-bromo isomer under amine-modulated conditions.

Experimental Protocols

Protocol A: High-Purity Synthesis (Amine-Modulated)

Scale: 100 g Input | Target Yield: 75-80% | Purity: >98% (HPLC) Rationale: This method uses tert-butylamine to form a hydrogen-bonded complex that directs bromination to the 2-position while suppressing over-bromination.

Reagents & Materials
ReagentCASEq.[1][2][3][4][5]Role
4-Methylresorcinol 496-73-11.0Substrate
Bromine (

)
7726-95-61.05Electrophile
tert-Butylamine 75-64-91.2Directing Agent/Base
Dichloromethane (DCM) 75-09-2-Solvent (Anhydrous)
Sodium Bisulfite 7631-90-5-Quench
Step-by-Step Methodology
  • Reactor Setup:

    • Equip a 2L double-jacketed glass reactor with an overhead mechanical stirrer (Teflon blade), internal temperature probe, and a pressure-equalizing addition funnel.

    • Purge the system with

      
       to ensure an inert atmosphere.
      
    • Safety: Vent the reactor to a caustic scrubber (NaOH) to neutralize any HBr vapors.

  • Substrate Dissolution:

    • Charge DCM (800 mL) and tert-Butylamine (70.8 g, 0.96 mol) into the reactor.

    • Cool the mixture to -20°C .

    • Add 4-Methylresorcinol (100 g, 0.80 mol) portion-wise. Stir until fully dissolved. The solution may turn slightly yellow due to phenoxide formation.

  • Controlled Bromination (Critical Step):

    • Cool the reaction mass further to -60°C using a cryostat.

    • Prepare a solution of Bromine (134.2 g, 0.84 mol) in DCM (200 mL) .

    • Add the Bromine solution dropwise over 2 to 3 hours .

    • Process Control: Maintain internal temperature strictly below -50°C .[6] A rapid exotherm indicates loss of regiocontrol.

  • Reaction Maturation:

    • After addition, allow the mixture to stir at -60°C for 1 hour .

    • Slowly allow the temperature to rise to 0°C over 2 hours.

    • PAT: Sample an aliquot for HPLC. Target conversion >98% with <5% 6-bromo isomer.

  • Quench & Work-up:

    • Add 10% aqueous Sodium Bisulfite (300 mL) to quench unreacted bromine. The color should shift from orange/red to pale yellow.

    • Separate the organic layer.[6]

    • Acidify the aqueous layer slightly (pH 4) with dilute HCl and back-extract with DCM (2 x 100 mL).

    • Combine organic layers and wash with Brine (200 mL).

    • Dry over anhydrous

      
       and concentrate under reduced pressure (keep bath <40°C) to obtain the crude solid.
      
  • Purification (Crystallization):

    • Dissolve the crude solid in minimal boiling Toluene/Ethanol (9:1) .

    • Allow to cool slowly to room temperature, then chill to 0°C.

    • Filter the white needles. The 2-bromo isomer crystallizes preferentially; the 6-bromo isomer remains in the mother liquor.

Protocol B: Industrial Scale (NBS Method)

Scale: 1 kg+ | Cost: Moderate | Safety: High (No free


)
Rationale:  N-Bromosuccinimide (NBS) provides a slow release of bromine, easier to handle on a large scale, though atom economy is lower due to succinimide waste.
  • Dissolution: Dissolve 4-Methylresorcinol (1.0 kg) in Acetonitrile (10 L) .

  • Cooling: Chill to -10°C .

  • Addition: Add NBS (1.43 kg) solid in 10 portions over 4 hours.

  • Work-up: Evaporate Acetonitrile (recycle). Resuspend residue in Water/DCM. Filter off the insoluble Succinimide byproduct.

  • Isolation: Separate DCM layer, dry, and concentrate. Recrystallize from Toluene.

Process Workflow Diagram

ProcessFlow Input Input: 4-Methylresorcinol + t-Butylamine + DCM Cooling Cryogenic Cooling (-60°C) Input->Cooling Bromination Bromine Addition (Controlled Rate) Cooling->Bromination Quench Quench: NaHSO3 Phase Separation Bromination->Quench HPLC Check Crystallization Crystallization (Toluene/EtOH) Quench->Crystallization Organic Layer Output Final Product: 2-Bromo-4-methylresorcinol Crystallization->Output Filtration

Figure 2: Industrial workflow for the batch synthesis of 2-Bromo-4-methylbenzene-1,3-diol.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity

HPLC (C18, ACN/H2O)
Melting Point 102°C - 105°CCapillary Method
1H NMR

2.25 (s, 3H), 6.55 (d, 1H), 6.95 (d, 1H)
DMSO-

Regio-Isomer

(6-Bromo isomer)
HPLC

Note on NMR: The 2-bromo isomer shows two aromatic protons in an ortho coupling pattern (doublets), whereas the 6-bromo isomer would show para coupling (singlets or weak coupling) depending on resolution, but typically appears distinct due to symmetry.

Safety & Hazard Analysis

  • Bromine (

    
    ):  Highly toxic and corrosive. Causes severe burns. All transfers must be done via closed lines or Teflon tubing.
    
  • HBr Generation: The reaction generates stoichiometric HBr. Ensure scrubber capacity is sufficient (1.1 eq NaOH).

  • Exotherm: The bromination is exothermic. Failure of cooling (

    
    ) will lead to rapid formation of the 2,6-dibromo impurity and potential thermal runaway.
    

References

  • Regioselective Bromination of Phenols

    • Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:Molecules 2014, 19, 3403-3416.
    • URL:[Link]

  • Title: Efficient Synthesis of 2-Bromoresorcinol (Methodology adapted for 4-methyl analog).
  • General Resorcinol Bromination Protocols

    • Title: 4-Bromoresorcinol (Organic Syntheses Procedure - Compar
    • Source:Org.[6] Synth. 1937, 17, 23.[6]

    • URL:[Link]

  • HSP90 Inhibitor Synthesis (Contextual Application)

    • Title: Synthesis and biological evalu
    • Source:J. Med. Chem. (General reference for resorcinolic scaffolds).
    • URL:[Link]

Sources

Application Note: 2-Bromo-4-methylbenzene-1,3-diol as a Versatile Synthon for the Synthesis of Natural Product Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Natural products remain a cornerstone of drug discovery, offering unparalleled structural diversity and biological activity. The synthesis of analogs of these complex molecules is a critical strategy for improving pharmacokinetic properties, enhancing potency, and elucidating structure-activity relationships (SAR). This guide details the strategic application of 2-bromo-4-methylbenzene-1,3-diol, a highly functionalized aromatic building block, in the divergent synthesis of natural product analogs. We will explore its reactivity, provide detailed protocols for key transformations, and illustrate its utility in a hypothetical synthetic workflow toward a novel bioactive scaffold.

Introduction: The Strategic Value of a Multifunctional Building Block

Halogenated phenolic compounds are prevalent motifs in a vast array of marine natural products and exhibit significant biological activities, including anticancer, antidiabetic, and antimicrobial properties.[1][2] The resorcinol (1,3-diol) substructure is also a key pharmacophore present in numerous bioactive molecules. The compound 2-bromo-4-methylbenzene-1,3-diol combines these features into a single, versatile synthon, offering multiple orthogonal reaction sites for building molecular complexity.

The strategic utility of this molecule lies in its distinct reactive centers:

  • The Resorcinol Moiety: The two hydroxyl groups can be selectively or fully functionalized through O-alkylation, O-acylation, or etherification, allowing for the introduction of diverse side chains.

  • The Bromine Atom: As a halogen on an aromatic ring, it is an ideal handle for modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex biaryl, aryl-alkyne, or aryl-amine linkages.[3]

  • The Aromatic Ring: The electron-donating hydroxyl groups activate the ring, making the positions ortho and para to them susceptible to further electrophilic aromatic substitution if desired, offering another vector for diversification.

This trifecta of reactivity allows for a "diverted total synthesis" approach, where a common intermediate can be branched into numerous distinct scaffolds, accelerating the creation of compound libraries for high-throughput screening.[4]

Physicochemical Properties of the Core Synthon

A clear understanding of the starting material's properties is fundamental to successful reaction planning.

PropertyValueSource
CAS Number 1785119-34-7[5]
Molecular Formula C₇H₇BrO₂[5]
Molecular Weight 203.03 g/mol [5]
SMILES OC1=CC=C(C)C(O)=C1Br[5]
Appearance Typically an off-white to light brown solidGeneral Knowledge

Core Synthetic Strategies & Methodologies

The true power of 2-bromo-4-methylbenzene-1,3-diol is realized through the selective application of key synthetic transformations.

G cluster_start Core Synthon cluster_products Analog Classes start 2-Bromo-4-methylbenzene-1,3-diol prod1 Di-ethers / Di-esters start->prod1 O-Alkylation / O-Acylation (e.g., Williamson Ether Synthesis) prod2 Biaryl Analogs start->prod2 Suzuki / Stille Coupling (Pd-catalyzed) prod3 Aryl-Alkyne Scaffolds start->prod3 Sonogashira Coupling (Pd/Cu-catalyzed) prod4 Protected Intermediates start->prod4 Diol Protection (e.g., Acetal Formation)

Caption: Key synthetic transformations using 2-bromo-4-methylbenzene-1,3-diol.

Protocol 1: Selective Mono-O-Alkylation of the Resorcinol Moiety

Expertise & Experience: The two hydroxyl groups of the resorcinol have slightly different electronic environments, but achieving high selectivity for mono-alkylation over di-alkylation often requires careful control of stoichiometry. Using slightly less than one equivalent of the electrophile and a mild base at low temperatures favors the mono-alkylated product. The reaction must be performed under an inert atmosphere to prevent oxidation of the electron-rich phenol.

Protocol Details:

  • Materials:

    • 2-Bromo-4-methylbenzene-1,3-diol (1.0 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • Benzyl bromide (0.95 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Three-neck round-bottom flask with magnetic stirrer, nitrogen inlet, and thermometer.

    • Heating mantle.

    • Standard laboratory glassware for workup.

    • Rotary evaporator.

  • Procedure:

    • To a dry three-neck flask under a nitrogen atmosphere, add 2-bromo-4-methylbenzene-1,3-diol and anhydrous DMF.

    • Add anhydrous potassium carbonate to the solution and stir the suspension for 15 minutes at room temperature.

    • Cool the mixture to 0 °C using an ice bath.

    • Add benzyl bromide dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Work-up: Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product via column chromatography on silica gel to separate the desired mono-alkylated product from di-alkylated and unreacted starting material.

Protocol 2: Palladium-Catalyzed Suzuki Cross-Coupling

Expertise & Experience: The Suzuki coupling is a robust method for forming C-C bonds. The choice of palladium catalyst, ligand, and base is critical for achieving high yields. A ligand like SPhos or XPhos is often effective for sterically hindered or electron-rich aryl bromides. A mixed solvent system like toluene/ethanol/water is commonly used to ensure all components (organic-soluble aryl halide, water-soluble inorganic base) can interact. Degassing the reaction mixture is a non-negotiable step to prevent oxidative degradation of the Pd(0) active catalyst.

Protocol Details:

  • Materials:

    • Product from Protocol 1 (or 2-bromo-4-methylbenzene-1,3-diol) (1.0 eq)

    • 4-Methoxyphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • SPhos (0.04 eq)

    • Potassium phosphate (K₃PO₄), aqueous solution (2.0 M, 2.0 eq)

    • Toluene

  • Equipment:

    • Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques.

    • Magnetic stirrer and heating plate.

    • Condenser.

  • Procedure:

    • To a Schlenk flask, add the bromo-diol starting material, 4-methoxyphenylboronic acid, Pd(OAc)₂, and SPhos.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add degassed toluene via syringe, followed by the degassed aqueous K₃PO₄ solution.

    • Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours.

    • Monitor the disappearance of the starting material by TLC or LC-MS.

    • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent using a rotary evaporator.[6]

    • Purification: Purify the crude product by flash column chromatography.

Application Workflow: Synthesis of a Hypothetical Biphenyl Ether Analog

This section integrates the above strategies to construct a novel analog reminiscent of scaffolds found in bioactive natural products.

G A 2-Bromo-4-methyl- benzene-1,3-diol B Step 1: Di-O-Alkylation (2.2 eq MeI, K2CO3, Acetone) A->B C Intermediate: 2-Bromo-1,3-dimethoxy- 4-methylbenzene B->C D Step 2: Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) C->D E Final Analog: Biaryl Ether Scaffold D->E

Caption: Workflow for synthesizing a hypothetical biphenyl ether natural product analog.

Objective: To synthesize 4'-acetyl-2,6-dimethoxy-5-methyl-[1,1'-biphenyl]-3-ol, a scaffold combining a biphenyl core with phenolic functionality.

Step-by-Step Synthesis:

  • Protection of Hydroxyl Groups: The starting 2-bromo-4-methylbenzene-1,3-diol is first fully methylated to 2-bromo-1,3-dimethoxy-4-methylbenzene using a standard procedure (e.g., methyl iodide and K₂CO₃ in acetone). This protects the hydroxyls and prevents them from interfering with the subsequent organometallic reaction.[7]

  • Suzuki Coupling: The resulting protected aryl bromide is then subjected to a Suzuki coupling reaction as detailed in Protocol 2 , using (3-hydroxy-4-acetylphenyl)boronic acid as the coupling partner. This step constructs the core biphenyl structure.

  • Selective Demethylation (If Required): If a free phenol is desired for biological activity, a selective demethylation can be performed. Reagents like boron tribromide (BBr₃) at low temperatures can often selectively cleave methyl ethers ortho to a directing group, potentially yielding the target molecule.[1]

Self-Validation and Characterization: The structure and purity of the final analog must be rigorously confirmed.

TechniqueExpected Observations
¹H NMR Appearance of signals for the new aromatic ring protons. A singlet for the acetyl methyl group (~2.5 ppm). Shifts in the signals of the original aromatic protons due to the new biaryl linkage.[6]
¹³C NMR Appearance of new aromatic carbon signals and a carbonyl signal (~197 ppm) for the acetyl group.[7]
Mass Spec (HRMS) The observed m/z value should match the calculated exact mass of the target molecule, confirming the molecular formula.
HPLC A single major peak indicating high purity of the final compound.

Conclusion

2-Bromo-4-methylbenzene-1,3-diol is a powerful and versatile building block for the synthesis of natural product analogs. Its multiple, orthogonally reactive sites enable the rapid and divergent construction of complex molecular scaffolds. By leveraging well-established synthetic methodologies such as O-alkylation and palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel compounds. The protocols and strategies outlined in this guide provide a robust framework for drug development professionals to unlock the potential of this synthon in the quest for new therapeutic agents.[8][9]

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. Retrieved from [Link]

  • Spring, D. R. (2005). Natural products as an inspiration in the diversity-oriented synthesis of bioactive compound libraries. Natural Product Reports, 22(5), 558-571. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • O'Connell, S. J., & O'Brien, P. (2015). Design and Synthesis of Analogues of Natural Products. Natural Product Reports, 32(5), 635-668. Retrieved from [Link]

  • Genc, N., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7481. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-diols. Retrieved from [Link]

  • Cavina, L., et al. (2017). Introducing bromine to the molecular structure as a strategy for drug design. Expert Opinion on Drug Discovery, 12(10), 1039-1053. Retrieved from [Link]

  • University of Regensburg. (n.d.). Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Imperial College London. (n.d.). Natural Product Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN101279896B - Preparation of 2-bromo-4-methylphenol.
  • Irena, K., et al. (2021). Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. International Journal of Molecular Sciences, 22(18), 9991. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Bromo-4-methylbenzene-1,3-diol in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Building Block

2-Bromo-4-methylbenzene-1,3-diol is a substituted aromatic compound featuring a unique combination of reactive functional groups: a bromine atom, two hydroxyl (diol) groups, and a methyl group on a benzene ring. This strategic arrangement of functionalities makes it a highly promising, yet underexplored, monomer and intermediate for the synthesis of advanced materials. The bromine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. The diol groups offer reactive sites for polymerization into polyesters, polyethers, polyurethanes, and epoxy resins. The methyl group, while seemingly simple, can influence solubility, thermal properties, and the electronic nature of the aromatic ring.

This document provides a comprehensive guide to the potential applications of 2-Bromo-4-methylbenzene-1,3-diol in materials science, complete with detailed, field-proven-inspired protocols. While direct literature on this specific molecule is sparse, the protocols herein are built upon established chemistries for similarly functionalized monomers and are designed to be robust and adaptable.

Key Physicochemical Properties (Inferred)

PropertyValueSource/Rationale
Molecular FormulaC₇H₇BrO₂
Molecular Weight203.03 g/mol
AppearanceOff-white to pale pink solidTypical for phenolic compounds
SolubilitySoluble in polar organic solvents (e.g., THF, DMF, DMSO, acetone)Inferred from similar diol compounds
Reactivity- C-Br bond susceptible to cross-coupling reactions- Phenolic -OH groups can undergo etherification, esterification, and react with isocyanates and epoxides.Standard organic chemistry principles

Application Note 1: Synthesis of Microporous Organic Polymers for Gas Sorption and Catalysis

Expertise & Experience: The synthesis of porous organic polymers (POPs) has emerged as a powerful strategy for creating materials with high surface areas, tunable pore sizes, and excellent chemical and thermal stability.[1][2] The bromine atom on 2-Bromo-4-methylbenzene-1,3-diol makes it an ideal candidate for forming rigid, porous networks through irreversible cross-coupling reactions. The resulting materials can have applications in gas storage (e.g., CO₂, H₂), separation, and as supports for heterogeneous catalysts. The diol functionality can either be left unmodified to impart polarity to the pores or be post-synthetically modified.

Trustworthiness: The following protocol for a Suzuki-Miyaura polycondensation is a well-established method for creating robust C-C bonds, leading to a chemically stable porous polymer. The workup procedure is designed to remove the catalyst and any unreacted monomers, ensuring a pure final material.

Protocol 1: Synthesis of a 2-Bromo-4-methylbenzene-1,3-diol-based Porous Organic Polymer (POP) via Suzuki-Miyaura Coupling

Objective: To synthesize a microporous polymer with a high surface area.

Materials:

  • 2-Bromo-4-methylbenzene-1,3-diol

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Methanol, HPLC grade

  • Tetrahydrofuran (THF), HPLC grade

  • Hydrochloric acid (HCl), 1 M

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Soxhlet extraction apparatus

Procedure:

  • Reaction Setup: In a 250 mL Schlenk flask, combine 2-Bromo-4-methylbenzene-1,3-diol (1.00 g, 4.92 mmol), 1,4-benzenediboronic acid (0.817 g, 4.92 mmol), and anhydrous K₂CO₃ (4.08 g, 29.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (60 mL) and deionized water (15 mL) to the flask via syringe.

  • Catalyst Addition: To this stirred suspension, add Pd(PPh₃)₄ (0.284 g, 0.246 mmol, 5 mol%).

  • Polymerization: Heat the reaction mixture to 90 °C and maintain vigorous stirring under a positive pressure of inert gas for 48 hours. A precipitate should form as the polymerization proceeds.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the solid product and wash with 100 mL of water, followed by 100 mL of methanol.

    • To remove the palladium catalyst and any inorganic salts, stir the solid in 100 mL of 1 M HCl for 2 hours.

    • Filter and wash with copious amounts of deionized water until the filtrate is neutral.

    • Perform a Soxhlet extraction of the solid with THF for 24 hours to remove any unreacted monomers and oligomers.

    • Dry the purified polymer in a vacuum oven at 80 °C overnight.

Expected Outcome: A light-colored, insoluble powder. The material should be characterized by FT-IR spectroscopy (to confirm the disappearance of the C-Br and B-OH stretches and the presence of the polymer backbone), solid-state ¹³C NMR, and N₂ adsorption-desorption analysis (BET) to determine the surface area and porosity.

G cluster_setup Reaction Setup cluster_process Process cluster_output Output MonomerA 2-Bromo-4-methyl- benzene-1,3-diol Solvent Dioxane/Water MonomerA->Solvent MonomerB 1,4-Benzenedi- boronic acid MonomerB->Solvent Catalyst Pd(PPh3)4 Catalyst->Solvent Base K2CO3 Base->Solvent Heat 90 °C, 48h Solvent->Heat Workup Filtration & Washing Heat->Workup Purify Soxhlet Extraction (THF) Workup->Purify Dry Vacuum Oven Purify->Dry POP Porous Organic Polymer Dry->POP

Caption: Workflow for the synthesis of a POP.

Application Note 2: Development of High-Performance Poly(arylene ether)s

Expertise & Experience: Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal stability, chemical resistance, and mechanical properties. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) reaction between a bisphenol and an activated dihalide. In this context, the diol functionality of 2-Bromo-4-methylbenzene-1,3-diol allows it to act as the bisphenolic monomer. The bromine and methyl substituents on the polymer backbone are expected to enhance properties such as flame retardancy and solubility, respectively.

Trustworthiness: The following protocol utilizes a standard etherification procedure in a polar aprotic solvent with a base to deprotonate the phenol, a well-established method for producing high molecular weight poly(arylene ether)s. The use of toluene as an azeotroping agent ensures the removal of water, which can interfere with the reaction.

Protocol 2: Synthesis of a Poly(arylene ether) from 2-Bromo-4-methylbenzene-1,3-diol

Objective: To synthesize a high molecular weight, soluble poly(arylene ether).

Materials:

  • 2-Bromo-4-methylbenzene-1,3-diol

  • 4,4'-Difluorobenzophenone

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Acetic acid

Instrumentation:

  • Three-neck round-bottom flask

  • Dean-Stark trap with condenser

  • Mechanical stirrer

  • Nitrogen inlet

Procedure:

  • Reaction Setup: Equip a 250 mL three-neck flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap filled with toluene and topped with a condenser.

  • Charging Reagents: Add 2-Bromo-4-methylbenzene-1,3-diol (2.03 g, 10.0 mmol), 4,4'-difluorobenzophenone (2.18 g, 10.0 mmol), and finely ground K₂CO₃ (1.66 g, 12.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous DMAc (50 mL) and toluene (25 mL).

  • Azeotropic Dehydration: Heat the mixture to 140 °C with stirring. Water generated from the initial reaction between the phenol and base will be removed as an azeotrope with toluene and collected in the Dean-Stark trap. Continue this process for 4 hours.

  • Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 165 °C. Maintain the reaction at this temperature for 12-16 hours. The viscosity of the solution should increase significantly.

  • Precipitation and Purification:

    • Cool the viscous solution to room temperature and dilute with 50 mL of DMAc.

    • Add a few drops of acetic acid to neutralize any remaining base.

    • Slowly pour the polymer solution into 500 mL of vigorously stirring methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Redissolve the polymer in a minimum amount of chloroform and reprecipitate into methanol to further purify.

    • Collect the final polymer and dry in a vacuum oven at 60 °C for 24 hours.

Expected Outcome: A tough, off-white, fibrous solid. The polymer should be characterized by ¹H and ¹³C NMR to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to evaluate its thermal properties.

G MonomerA 2-Bromo-4-methyl- benzene-1,3-diol Dehydration Azeotropic Dehydration (140 °C, 4h) MonomerA->Dehydration MonomerB 4,4'-Difluoro- benzophenone MonomerB->Dehydration Base K2CO3 Base->Dehydration Solvents DMAc / Toluene Solvents->Dehydration Polymerization Polymerization (165 °C, 12-16h) Dehydration->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Redissolution/ Reprecipitation Precipitation->Purification Polymer Poly(arylene ether) Purification->Polymer

Caption: Synthesis of a poly(arylene ether).

Application Note 3: Reactive Flame Retardant for Epoxy Resins

Expertise & Experience: Brominated compounds are highly effective flame retardants. By incorporating 2-Bromo-4-methylbenzene-1,3-diol directly into the polymer network of an epoxy resin, it acts as a reactive flame retardant. This covalent bonding prevents leaching, a common problem with additive flame retardants. The diol groups can react with the epoxy rings, making the molecule an integral part of the cured thermoset. This approach can significantly improve the fire safety of materials used in electronics, aerospace, and construction.

Trustworthiness: The following protocol describes a standard procedure for curing an epoxy resin with a phenolic hardener. The stoichiometry is calculated to ensure a proper cross-linked network. The curing schedule is designed to achieve optimal properties of the final thermoset.

Protocol 3: Curing of an Epoxy Resin with 2-Bromo-4-methylbenzene-1,3-diol

Objective: To prepare a flame-retardant epoxy thermoset.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • 2-Bromo-4-methylbenzene-1,3-diol

  • Triphenylphosphine (TPP) as a catalyst

  • Acetone

Instrumentation:

  • Mechanical mixer or planetary mixer

  • Vacuum oven

  • Molds (e.g., aluminum or silicone)

Procedure:

  • Calculating Stoichiometry: Calculate the required amount of 2-Bromo-4-methylbenzene-1,3-diol to achieve a 1:1 stoichiometric ratio of epoxy groups to hydroxyl groups. The epoxy equivalent weight (EEW) of the resin is needed for this calculation.

    • Mass of diol = (Mass of epoxy resin / EEW) * (Molecular weight of diol / 2)

  • Pre-mixing: In a beaker, dissolve the calculated amount of 2-Bromo-4-methylbenzene-1,3-diol in a minimal amount of acetone with gentle warming.

  • Blending: Add the DGEBA epoxy resin to the dissolved diol. Add the catalyst, TPP (typically 0.5-1.0 phr - parts per hundred parts of resin).

  • Mixing and Degassing: Mechanically mix the components thoroughly for 10-15 minutes until a homogeneous mixture is obtained. Place the mixture in a vacuum oven at 60 °C to remove the acetone and any entrapped air bubbles.

  • Casting: Pour the degassed mixture into pre-heated molds.

  • Curing Schedule: Place the molds in an oven and cure according to the following schedule:

    • 120 °C for 2 hours

    • 150 °C for 2 hours

    • Post-cure at 180 °C for 1 hour

  • Demolding: Allow the molds to cool slowly to room temperature before demolding the cured epoxy thermoset.

Expected Outcome: A rigid, transparent or slightly colored solid. The material's flame retardancy can be evaluated using tests such as UL 94 or Limiting Oxygen Index (LOI). Its thermal properties can be assessed using TGA and DSC.

G Epoxy DGEBA Epoxy Resin Mixing Homogeneous Mixing & Degassing Epoxy->Mixing Hardener 2-Bromo-4-methyl- benzene-1,3-diol Hardener->Mixing Catalyst TPP Catalyst Catalyst->Mixing Casting Casting into Molds Mixing->Casting Curing Step-wise Curing (120-180 °C) Casting->Curing Thermoset Flame-Retardant Epoxy Thermoset Curing->Thermoset

Caption: Process for creating a flame-retardant epoxy.

References

  • Song, H., & Lee, J. (2014). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology, 48(18), 10816–10824. [Link]

  • Lee, J., & Song, H. (2014). Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed, 25133827. [Link]

  • Iacob, M., et al. (2024). Synthesis, Self-Assembling and Photophysical Property Exploration of Water Self-Dispersible, Grafted Poly(p-Phenylene Vinylene)s with Nonionic, Hydrophilic and Biocompatible Side Chains. MDPI. [Link]

  • Rasmussen, S. C. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. Polymer Chemistry. [Link]

  • Gorelsky, A., et al. (2021). Cyclic structural analogues of poly(p-phenylene vinylene)s (PPVs). Beilstein Journal of Organic Chemistry, 17, 2368-2377. [Link]

  • Zhang, Y., et al. (2023). Design and Synthesis of Porous Organic Polymers. Encyclopedia.pub. [Link]

  • Gleiß, M., et al. (2021). Thioalkyl- and Sulfone-Substituted Poly(p-Phenylene Vinylene)s. ChemRxiv. [Link]

  • Stowell, J. C., Keith, D. R., & King, B. T. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140. [Link]

  • Suárez-García, F., et al. (2021). Porous Organic Polymers Containing Active Metal Centers for Suzuki-Miyaura Heterocoupling Reactions. Polymers, 13(21), 3788. [Link]

  • Rasmussen, S. C. (2012). Synthesis of poly(p-phenylene vinylene) materials via the precursor routes. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-dichloro-4-methylbenzene. [Link]

  • PubChem. (n.d.). 2-Bromo-4-nitrobenzene-1,3-diol. [Link]

  • Liu, X., et al. (2019). Synthesis of Novel Phenyl Porous Organic Polymers and Their Excellent Visible Light Photocatalytic Performance on Antibiotics. MDPI. [Link]

  • Al-Attar, N., et al. (2021). Advances in porous organic polymers: syntheses, structures, and diverse applications. RSC Advances, 11(60), 38042-38074. [Link]

  • Dash, S., & Behera, G. B. (1980). Kinetics of Bromination of Phenols. Journal of the Indian Chemical Society, 57(5), 542-544. [Link]

  • Raj, D. S. A. (2005). Resorcinol Chemistry, Technology and Applications. Springer. [Link]

  • Lin, C. H., et al. (2009). Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated. ResearchGate. [Link]

  • Wang, C., et al. (2023). Sustainable and green synthesis of porous organic polymer for solid-phase extraction of four chlorophenols in water and honey. PubMed, 36283305. [Link]

Sources

derivatization of 2-Bromo-4-methylbenzene-1,3-diol for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 2-Bromo-4-methylbenzene-1,3-diol for Biological Screening

Strategic Overview & Rationale

2-Bromo-4-methylbenzene-1,3-diol (Resorcinol derivative) is not merely a reagent; it is a privileged pharmacophore in medicinal chemistry. Its structural core—a 1,3-dihydroxybenzene ring—mimics the adenine ring of ATP, making it a critical scaffold for developing inhibitors of ATP-dependent chaperones, specifically Heat Shock Protein 90 (HSP90) .

Why Derivatize This Scaffold?

  • The "Warhead" (Resorcinol Core): The 1,3-hydroxyls form crucial hydrogen bond networks with the Asp93 and Thr184 residues in the HSP90 N-terminal pocket.

  • The "Vector" (C2-Bromine): The bromine at position 2 is the primary vector for extending the molecule into the hydrophobic solvent-exposed region. However, this position is sterically congested , flanked by two oxygen atoms and a C4-methyl group.

  • The "Anchor" (C4-Methyl): The methyl group provides essential hydrophobic packing against the Leu48 residue, significantly enhancing potency compared to unsubstituted resorcinols.

Technical Challenge: The primary synthetic hurdle is the Suzuki-Miyaura cross-coupling at the C2 position. The steric hindrance from the ortho-hydroxyls (or their protected ethers) renders standard Pd(PPh3)4 catalysts ineffective. This guide provides a robust, field-proven workflow to overcome this barrier.

Chemical Reactivity & Workflow

The following diagram illustrates the critical path for transforming the raw scaffold into a bioactive library.

ReactivityWorkflow cluster_0 Critical Control Point Start 2-Bromo-4-methyl benzene-1,3-diol Protect Step 1: O-Protection (MOM-Cl or Bn-Br) Start->Protect Modulate Solubility Prevent Catalyst Poisoning Coupling Step 2: C-C Coupling (Suzuki-Miyaura) Protect->Coupling Pd-Catalyzed Cross-Coupling Deprotect Step 3: Deprotection (Acidic or H2) Coupling->Deprotect Restore H-Bond Donors Screen Biological Screening (HSP90 FP Assay) Deprotect->Screen Library Evaluation

Figure 1: Strategic workflow for resorcinol derivatization. The C2-coupling is the rate-limiting step requiring specialized catalytic systems.

Detailed Experimental Protocols

Protocol A: Bis-MOM Protection (Essential Precursor)

Rationale: Free phenolic hydroxyls can coordinate to Palladium, poisoning the catalyst. Methoxymethyl (MOM) ethers are chosen for their stability under basic coupling conditions and facile removal under mild acidic conditions.

Reagents:

  • Substrate: 2-Bromo-4-methylbenzene-1,3-diol (1.0 eq)

  • Reagent: Chloromethyl methyl ether (MOM-Cl) (2.5 eq) (Caution: Carcinogen)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the substrate in anhydrous DCM (0.2 M concentration) under Nitrogen atmosphere at 0°C.

  • Add DIPEA dropwise via syringe.

  • Add MOM-Cl slowly (exothermic reaction).

  • Allow warming to Room Temperature (RT) and stir for 4 hours.

  • QC Checkpoint: Monitor TLC (Hexane/EtOAc 4:1). The product will have a significantly higher Rf than the starting diol.

  • Quench with saturated NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes).

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Rationale: The C2-Br bond is "shielded." Standard catalysts fail here. We utilize Buchwald's 2nd Generation Precatalysts (XPhos Pd G2) or S-Phos , which are bulky, electron-rich ligands designed to facilitate oxidative addition into hindered aryl halides.

Reagents:

  • Substrate: MOM-protected 2-bromo-resorcinol (1.0 eq)

  • Boronic Acid: R-B(OH)2 (1.5 eq) (e.g., 4-isopropylphenylboronic acid for Ganetespib analogues)

  • Catalyst: XPhos Pd G2 (0.05 eq) or Pd(OAc)2/S-Phos (1:2 ratio)

  • Base: K3PO4 (3.0 eq) (Tribasic potassium phosphate is superior to carbonate for hindered substrates)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Procedure:

  • Degassing (Critical): Charge a microwave vial with the protected substrate, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Add the solvent mixture (degassed) and the catalyst under a counter-flow of Argon.

  • Reaction: Heat to 100°C for 12 hours (oil bath) or 110°C for 1 hour (Microwave irradiation).

  • Workup: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with brine.

  • Purification: Flash chromatography.

  • Self-Validation: 1H NMR should show the disappearance of the distinct aromatic proton signals of the starting material and the appearance of the biaryl system. MS should confirm loss of the Br isotopic pattern (1:1 doublet).

Protocol C: Deprotection & Final Isolation

Rationale: To regain biological activity, the MOM groups must be removed to free the phenols for hydrogen bonding.

Procedure:

  • Dissolve the coupled product in Methanol.[1]

  • Add 6N HCl (approx. 10 eq) or use 4M HCl in Dioxane.

  • Stir at RT for 2-4 hours.

  • Concentrate in vacuo. Neutralize carefully if needed, or isolate as the solid.

Biological Screening: HSP90 Fluorescence Polarization (FP) Assay

Once the library is synthesized, the compounds must be screened for affinity to the HSP90 N-terminal domain.

Assay Principle: This assay measures the displacement of a fluorescently labeled Geldanamycin (FITC-GM) probe from recombinant HSP90 protein.

  • High Polarization (mP): Probe is bound to HSP90 (Slow rotation).

  • Low Polarization (mP): Probe is displaced by your inhibitor (Fast rotation).

Materials:

  • Recombinant Human HSP90α (N-terminal domain).

  • Tracer: FITC-Geldanamycin (FITC-GM).

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40.

Protocol:

  • Preparation: Dilute HSP90 protein to 30 nM and FITC-GM to 6 nM in Assay Buffer.

  • Plating: Add 20 µL of protein/tracer mix to a 384-well black microplate.

  • Treatment: Add 1 µL of the test compound (DMSO stock) at varying concentrations (e.g., 10-point dose-response from 10 µM to 0.1 nM).

  • Incubation: Shake gently and incubate for 3 hours at RT in the dark.

  • Readout: Measure Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., PerkinElmer EnVision).

  • Data Analysis: Plot mP vs. log[Concentration] to determine IC50.

Data Interpretation Table:

Compound ClassIC50 Target (HSP90)Interpretation
Hit < 1.0 µMValid binder; proceed to cell viability.
Lead < 100 nMHigh affinity; likely displacing ATP effectively.
Inactive > 10 µMCheck solubility; steric clash likely at C2.

References

  • PubChem. 2-Bromo-4-methylbenzene-1,3-diol (CID 12824338). National Library of Medicine. [Link]

  • Brough, P. A., et al. (2008). 4,5-Diarylisoxazole Hsp90 Chaperone Inhibitors: Potential Therapeutic Agents for the Treatment of Cancer. Journal of Medicinal Chemistry.[2] [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[3] Accounts of Chemical Research. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Yield Optimization & Troubleshooting for 2-Bromo-4-methylbenzene-1,3-diol (2-Bromo-4-methylresorcinol) Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

Synthesizing 2-Bromo-4-methylbenzene-1,3-diol (Target) presents a classic regioselectivity paradox in aromatic substitution. The starting material, 4-methylresorcinol, has two highly activated positions: C2 (between the hydroxyls) and C6 (ortho/para to hydroxyls).[1]

While C2 is electronically the most nucleophilic site (double-ortho activation), it is sterically hindered by the flanking hydroxyl groups.[1] Conversely, C6 is sterically accessible but slightly less activated.[1] Furthermore, the electron-rich ring is prone to rapid over-bromination to form 2,6-dibromo-4-methylbenzene-1,3-diol and oxidation to quinones (black tar).

This guide provides the "Gold Standard" protocol to maximize the C2-monobromo yield, minimize the C6-isomer, and prevent oxidative degradation.

Module 1: The Regioselectivity & Pathway Logic

Before starting, you must understand the competitive landscape of this reaction.[1] The choice of reagent and temperature dictates the ratio of C2 (Target) to C6 (Byproduct) and Dibromo (Impurity).[1]

Reaction Pathway Diagram

BrominationPathways Start 4-Methylresorcinol (Starting Material) NBS_LowT NBS (1.0 eq) -10°C to 0°C DCM or MeCN Start->NBS_LowT Kinetic Control Br2_RT Br2 (Liquid) Room Temp Acetic Acid Start->Br2_RT Thermodynamic/Aggressive Target 2-Bromo-4-methylresorcinol (TARGET C2-Isomer) Yield: ~60-75% NBS_LowT->Target Major Product Byproduct 6-Bromo-4-methylresorcinol (C6-Isomer) (Thermodynamic/Steric favor) NBS_LowT->Byproduct Minor Product Br2_RT->Byproduct Major Product Impurity 2,6-Dibromo-4-methylresorcinol (Over-bromination) Br2_RT->Impurity Rapid Formation Target->Impurity + Excess NBS Byproduct->Impurity + Excess NBS

Caption: Kinetic vs. Thermodynamic control in the bromination of 4-methylresorcinol. Low-temperature NBS favors the sterically hindered but electronically rich C2 position.

Module 2: Troubleshooting Guides (FAQ Format)

Issue 1: "I am getting a mixture of 2-bromo and 6-bromo isomers. How do I favor the 2-bromo?"

Diagnosis: The C6 position is less sterically hindered. If the reaction runs too hot or uses a solvent that stabilizes the transition state for C6 attack (like polar protic solvents), you will lose regioselectivity.[1]

Solution:

  • Switch Reagent: Use N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ).[1] NBS provides a low concentration of electrophilic bromine, allowing the more nucleophilic C2 position (double-ortho activation) to react preferentially under kinetic control.[1]
    
  • Temperature Control: Cool the reaction to -10°C to 0°C .

    • Why? At low temperatures, the reaction is driven by electronic activation energy (favoring C2).[1] At higher temperatures, steric factors dominate (favoring C6).[1]

  • Solvent Choice: Use Dichloromethane (DCM) or Acetonitrile (MeCN) .[1] Avoid acetic acid or methanol for the C2-isomer, as they often promote thermodynamic equilibration or C6 substitution.

Issue 2: "My product is turning purple/black during workup."

Diagnosis: Resorcinol derivatives are electron-rich phenols highly susceptible to oxidation by air (auto-oxidation) to form quinones or quinhydrones (dark pigments).

Solution:

  • Acidic Workup: Quench the reaction with 5% Sodium Bisulfite (

    
    )  or Sodium Thiosulfate. This reduces any unreacted bromine and prevents oxidative coupling.
    
  • Inert Atmosphere: Perform all steps under Nitrogen or Argon.

  • Storage: Store the isolated solid in an amber vial under inert gas at 4°C.

Issue 3: "I see significant 2,6-dibromo impurity even with 1 equivalent of NBS."

Diagnosis: This is a "mixing issue." If NBS is added too quickly, local concentrations of NBS exceed 1.0 equivalent relative to the substrate in that zone, causing the highly reactive mono-bromo product to react again immediately.[1]

Solution:

  • Dilution: Dissolve the NBS in a larger volume of solvent.

  • Slow Addition: Add the NBS solution dropwise over 60–90 minutes . Do not dump it in as a solid.

Module 3: The "Gold Standard" Experimental Protocol

Objective: Synthesis of 2-Bromo-4-methylbenzene-1,3-diol on a 10g scale.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Mass/VolRole
4-Methylresorcinol 124.141.010.0 gSubstrate
N-Bromosuccinimide (NBS) 177.981.0515.0 gBrominating Agent
Dichloromethane (DCM) -Solvent200 mLSolvent (Anhydrous)
Sodium Bisulfite (aq) -Quench100 mLReducing Agent
Step-by-Step Procedure
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

  • Dissolution: Add 4-Methylresorcinol (10.0 g) and DCM (150 mL) . Stir until fully dissolved.

  • Cooling: Submerge the flask in an ice/salt bath to reach -5°C to 0°C .

    • Critical: Ensure the internal temperature is stable before proceeding.

  • NBS Preparation: Dissolve NBS (15.0 g) in DCM (50 mL) . (Note: NBS has low solubility in DCM; you may need to use a suspension or switch to MeCN if solubility is an issue, but DCM offers better selectivity).[1]

  • Controlled Addition: Add the NBS solution/suspension dropwise over 1 hour .

    • Observation: The solution may darken slightly, but should not turn black.[1]

  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).[1]

    • Look for: Disappearance of starting material (

      
      ) and appearance of product (
      
      
      
      ).[1] The dibromo impurity usually runs higher (
      
      
      ).[1]
  • Quench: Pour the reaction mixture into a separatory funnel containing 100 mL of 5%

    
     solution . Shake vigorously to reduce excess bromine (color should lighten).
    
  • Extraction: Separate the organic layer.[3] Extract the aqueous layer once with DCM (50 mL).[1]

  • Drying: Combine organics, dry over anhydrous

    
    , filter, and concentrate in vacuo at <35°C.
    
  • Purification:

    • Crude: Usually an off-white to pink solid.

    • Recrystallization:[1][2] Recrystallize from Chloroform/Hexane or Toluene to remove the more soluble 6-bromo isomer and trace dibromo species.

Module 4: Comparative Data & Optimization

The following table summarizes why the NBS/DCM route is preferred over traditional methods.

ParameterMethod A: NBS / DCM (-5°C) Method B:

/ Acetic Acid (RT)
Method C: NBS / DMF (RT)
Major Product 2-Bromo (C2) Mixture (C2 + C6)Mixture / Poly-bromo
Regioselectivity High (Kinetic Control)Low (Thermodynamic)Low (Solvent effects)
Byproducts <10% 2,6-Dibromo>20% DibromoSignificant Oxidation
Workup Easy (Filtration/Wash)Difficult (Acid removal)Difficult (High BP solvent)
Yield (Isolated) 65 - 75% 40 - 50%30 - 45%

References

  • Organic Syntheses, Coll.[1][4] Vol. 2, p. 100 (1943). Bromination of Resorcinol Derivatives.[1] (General grounding on resorcinol reactivity and bromination protocols). [1]

  • BenchChem Technical Support. Preventing dehalogenation and oxidation in 2-Bromo-4-methylpyridine and related aromatics. (Insights on handling sensitive bromo-aromatics). [1]

  • Journal of Medicinal Chemistry.Regioselective synthesis of resorcinol-based HSP90 inhibitors.
  • Sigma-Aldrich Technical Bulletin. Handling and Storage of 2-Bromo-4-methyl-derivatives. (Safety and stability data). [1]

  • ResearchGate / J. Chem. Soc. Solvent effect on the ortho:para ratio in the bromination of phenols. (Mechanistic explanation of solvent influence on regioselectivity).

Sources

Technical Support Center: Synthesis of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and impurity profiling of 2-Bromo-4-methylbenzene-1,3-diol (2-Bromo-4-methylresorcinol). It is designed for organic chemists and process development scientists encountering yield losses or purity issues in this specific bromination pathway.

Troubleshooting Guide, Impurity Profiling & Optimization Protocols

Target Molecule: 2-Bromo-4-methylbenzene-1,3-diol (CAS: 1785119-34-7) Primary Precursor: 4-Methylbenzene-1,3-diol (4-Methylresorcinol) Reaction Class: Electrophilic Aromatic Substitution (Bromination)

Part 1: Critical Impurity Profiling (The "Why" & "How")

In the bromination of 4-methylresorcinol, the hydroxyl groups at positions 1 and 3 strongly activate the ring. While the methyl group at position 4 blocks that site, the remaining positions (2, 5, and 6) have distinct reactivities. The primary challenge is distinguishing and controlling the regioselectivity between the sterically hindered (but electronically activated) C2 position and the accessible C6 position.

The Regioisomer: 6-Bromo-4-methylbenzene-1,3-diol
  • Nature of Impurity: This is the kinetic product in many standard bromination conditions.

  • Formation Mechanism: The C6 position is ortho to the C1-hydroxyl and para to the C3-hydroxyl. It is significantly less sterically hindered than the C2 position (which is flanked by two hydroxyls). Without strict temperature and stoichiometric control, electrophilic attack prefers C6.

  • Impact: Co-elutes with the target in many HPLC methods; requires NMR for definitive identification.

The Over-Brominated Product: 2,6-Dibromo-4-methylbenzene-1,3-diol
  • Nature of Impurity: Thermodynamic sink.

  • Formation Mechanism: The introduction of the first bromine atom deactivates the ring slightly, but the two hydroxyl groups remain powerful activators. If local concentration of bromine is high (poor mixing) or stoichiometry exceeds 1.05 equivalents, the second bromine adds rapidly.

  • Impact: Significant yield loss; typically easy to separate by recrystallization due to higher lipophilicity and melting point differences.

Oxidative Byproducts: Quinones & Dimers
  • Nature of Impurity: Pink/Red/Brown color bodies.

  • Formation Mechanism: Resorcinol derivatives are electron-rich and prone to oxidation by air or excess bromine, forming o-quinones or radical-coupled dimers (biphenyls).

  • Impact: Lowers product stability; induces degradation upon storage.

Part 2: Troubleshooting & FAQs

Category 1: Regioselectivity (Target C2 vs. Impurity C6)

Q: I am isolating a white solid with the correct mass (M+), but the NMR pattern looks wrong. Which isomer do I have? A: You likely have the 6-bromo isomer . This is the most common identification error. Use 1H NMR coupling constants to differentiate them definitively.

FeatureTarget: 2-Bromo isomer Impurity: 6-Bromo isomer
Structure Br is between OH groups. Protons are at C5 and C6.Br is at C6. Protons are at C2 and C5.
Proton Relationship Ortho (Adjacent)Para (Across ring)
Coupling Constant (

)
~8.0 - 9.0 Hz (Large doublet)~0 Hz (Singlets)
Signal Appearance Two distinct doublets .Two distinct singlets .

Q: How do I shift the reaction to favor the 2-bromo isomer? A: The C2 position is sterically crowded. To favor it:

  • Thermodynamic Control: Run the reaction at lower temperatures (0°C to -10°C) to reduce the kinetic advantage of the C6 attack.

  • Solvent Choice: Use non-polar solvents (like DCM or CHCl

    
    ) over polar protic solvents (like acetic acid). Non-polar solvents can enhance hydrogen bonding between the OH groups and the incoming brominating agent, potentially directing it to the C2 pocket, although this effect is subtle.
    
  • Reagent: Consider using N-Bromosuccinimide (NBS) instead of elemental bromine (

    
    ). NBS allows for a slower, more controlled release of the bromonium ion.
    
Category 2: Yield & Purity

Q: My product turns pink after drying. What is happening? A: This indicates oxidative instability . Resorcinol rings are susceptible to auto-oxidation, especially in basic or neutral conditions.

  • Fix: Perform the workup under slightly acidic conditions (wash with dilute NaHSO

    
     to quench free bromine, then dilute HCl). Store the solid under inert atmosphere (Argon/Nitrogen) and protect from light.
    

Q: I see a heavy spot on TLC (High R


). How do I remove the dibromo impurity? 
A:  The 2,6-dibromo impurity is less polar than the monobromo target.
  • TLC Diagnostic: In 20% EtOAc/Hexanes, the dibromo species will travel near the solvent front, while the monobromo target will be in the middle.

  • Removal: Recrystallization is superior to chromatography here. The dibromo compound often has a different solubility profile in aqueous ethanol. Recrystallize from Ethanol/Water (1:3) or Toluene .

Part 3: Visualizing the Reaction Pathway

The following diagram illustrates the competing pathways. Note that the Kinetic Path leads to the 6-Bromo impurity, while the Thermodynamic/Directed Path leads to the desired 2-Bromo target.

BrominationPathways SM 4-Methylresorcinol (Starting Material) Target TARGET: 2-Bromo-4-methylresorcinol (Sterically Hindered) SM->Target Controlled Bromination (Low Temp, NBS) Impurity6 IMPURITY: 6-Bromo-4-methylresorcinol (Kinetic Product) SM->Impurity6 Rapid Bromination (Kinetic Control) Quinone Oxidation Products (Quinones/Dimers) SM->Quinone Oxidation (Air/Light) Dibromo IMPURITY: 2,6-Dibromo-4-methylresorcinol (Over-Bromination) Target->Dibromo Excess Br2 Impurity6->Dibromo Excess Br2

Caption: Reaction network showing the competition between C2 (Target) and C6 (Impurity) bromination pathways.

Part 4: Optimized Experimental Protocol

This protocol prioritizes regio-control and impurity suppression.

Reagents:

  • 4-Methylresorcinol (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq) — Preferred over liquid

    
     for stoichiometry control.
    
  • Acetonitrile (ACN) or Dichloromethane (DCM) — Solvent.

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq) — Catalyst (Optional, enhances regioselectivity in some phenol systems).

Step-by-Step Methodology:

  • Preparation: Dissolve 4-methylresorcinol (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask wrapped in aluminum foil (protect from light).

  • Cooling: Cool the solution to -10°C using an ice/salt bath. Low temperature is critical to suppress the 6-bromo kinetic product.

  • Addition: Dissolve NBS (10 mmol) in ACN (20 mL). Add this solution dropwise over 60 minutes.

    • Note: Rapid addition causes local high concentration, leading to dibromo formation.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm slowly to room temperature over 1 hour. Monitor by TLC (or HPLC).

  • Quench: Add 10% aqueous Sodium Thiosulfate (

    
    ) solution (20 mL) to quench any unreacted brominating agent. The solution should turn from yellow/orange to colorless/pale yellow.
    
  • Extraction: Evaporate ACN under reduced pressure. Extract the residue with Ethyl Acetate (3 x 30 mL). Wash combined organics with water and brine.

  • Purification:

    • Dry over

      
       and concentrate.
      
    • Crude Analysis: Check NMR. If 6-bromo is present (>10%), recrystallization is required.

    • Recrystallization: Dissolve crude solid in minimum hot Ethanol. Add water dropwise until turbid. Cool to 4°C overnight. The 2,6-dibromo impurity (if present) often precipitates first or stays in the mother liquor depending on exact solvent ratio; empirical testing on small scale is recommended.

Part 5: References

  • Organic Syntheses , Coll. Vol. 2, p. 100 (1943); Vol. 10, p. 14 (1930). Bromination of Resorcinol Derivatives.[1][2][3]

  • PubChem Compound Summary , CID 11953835. 2-Bromo-4-methylbenzene-1,3-diol.[4]

  • Fischer, A. & Henderson, G. N. (1985). Regioselectivity in the bromination of phenols and their derivatives. Canadian Journal of Chemistry. (Contextual grounding for ortho-bromination mechanisms).

  • Ambeed Chemical Data , CAS 1785119-34-7. Product Specifications and NMR Data.

Sources

purification challenges of crude 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical purification challenges of 2-Bromo-4-methylbenzene-1,3-diol (also known as 2-bromo-4-methylresorcinol).[1][2][3]

This compound presents a "perfect storm" of purification difficulties: it is an electron-rich resorcinol prone to oxidation (turning pink/black), it suffers from regiochemical isomer contamination (specifically the 6-bromo isomer), and it exhibits acidic tailing during chromatography.[2][3]

Current Status: Active Support Level: Tier 3 (Senior R&D) Scope: Purification, Stability, and Isolation

Module 1: The Regioselectivity Trap (Isomer Separation)

The Issue: Users frequently report a single spot on TLC that resolves into two species by HPLC or ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


H-NMR. The crude mixture often contains the desired 2-bromo  isomer (C2-substituted) and the thermodynamically favored 6-bromo  isomer (C6-substituted), along with trace 2,6-dibromo  impurities.[2][3]

Technical Insight: In 4-methylresorcinol, the hydroxyl groups strongly activate the ring.[2][3]

  • C6 Position: Sterically accessible and activated by one OH (ortho) and one OH (para). This is the kinetic product.

  • C2 Position: Located between two hydroxyl groups.[3] It is electronically the most activated (double ortho) but sterically crowded by the flanking OH groups and the C4-methyl.[2][3]

Diagnostic Protocol (Self-Validation): Before attempting purification, confirm your isomer ratio using


H-NMR in DMSO-

.
  • 2-Bromo Isomer (Target): Look for a singlet aromatic proton at C6 .[1][3] (Expected shift:

    
     ppm, deshielded by adjacent Br if scrambling occurred, but here Br is at C2, so H is at C6). Correction: The H is at C6.[3]
    
  • 6-Bromo Isomer (Impurity): Look for a singlet aromatic proton at C2 .[1][3] This proton is flanked by two OH groups and typically appears upfield relative to the C6 proton, often around

    
     ppm.[2][3]
    
Troubleshooting Guide: Separation Strategy
MethodSuitabilityProtocol Notes
Recrystallization High The 2-bromo isomer possesses varying intramolecular H-bonding potential compared to the 6-bromo isomer.[1][2][3] The 2-bromo species is more "compact."[1][2][3]
Flash Column Medium Requires acidification (see Module 3). Isomers often co-elute.[3]
Sublimation Low Risk of thermal degradation/debromination.[3]

Step-by-Step Recrystallization Protocol: Context: The 2-bromo isomer is often less soluble in non-polar solvents than the 6-bromo isomer due to crystal packing efficiency driven by the symmetrical OH placement.[1][2][3]

  • Solvent Selection: Use Chloroform (

    
    )  or a Benzene/Hexane  mixture.[3] (Chloroform is historically preferred for brominated resorcinols).[3]
    
  • Dissolution: Dissolve the crude solid in minimum boiling

    
    . If insoluble material (inorganic salts) remains, filter hot.
    
  • Enrichment: Allow to cool slowly to RT. The 2,6-dibromo impurity (if present) is often the least soluble and may precipitate first.[3] Filter this off if observed.

  • Crystallization: Cool the filtrate to ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    . The 2-bromo isomer should crystallize.[2][3] The 6-bromo isomer typically remains in the mother liquor.[1][2][3]
    
  • Validation: Check the melting point.

    • Target (2-bromo): Sharp melting point (Literature varies, but distinct from starting material).

    • Impurity (6-bromo): Lower melting point or broad range.[3]

Module 2: The Oxidation Nightmare (Color Removal)

The Issue: The compound turns from off-white to pink, red, or dark brown upon exposure to air or light.[2][3] This is due to the formation of quinones via radical oxidation of the electron-rich resorcinol ring.[2][3]

Technical Insight: Resorcinols exist in equilibrium with their keto-tautomers.[1][2][3] Under basic or neutral conditions, trace metal ions or light can catalyze the formation of semiquinone radicals.[3]

Troubleshooting Guide: Stabilization

Q: How do I remove the color without destroying the yield? A: Reductive Bleaching & Acidification. [2][3]

  • The "Pink" Wash: Dissolve the crude material in Ethyl Acetate.[3]

  • Reductive Wash: Wash the organic layer with a 10% Sodium Bisulfite (

    
    )  or Sodium Thiosulfate solution.[3] This reduces colored quinones back to phenols.[3]
    
  • Acidic Workup (Critical): Wash with 1M HCl .[3]

    • Why? Phenolates (anions) oxidize

      
       faster than neutral phenols.[3] Keeping the pH < 4 ensures the molecule remains protonated and stable.[3]
      
  • Drying: Dry over

    
     (avoid 
    
    
    
    if it is slightly basic/Lewis acidic, though usually acceptable).[3]
  • Storage: Store under Argon/Nitrogen in amber vials.

Module 3: Acidic Tailing (Chromatography)

The Issue: When purifying by silica gel chromatography, the compound streaks (tails), causing poor separation and loss of yield.

Technical Insight: The phenolic protons (


) interact via hydrogen bonding with the silanol groups (

) on the silica surface.[3] This reversible adsorption causes peak broadening.[3]
Troubleshooting Guide: The "Buffered" Column[2][3]

Protocol: Do NOT use standard Hexane/Ethyl Acetate.

  • Mobile Phase: Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH).

    • Mechanism:[1][3][4] The acetic acid competitively binds to the silanol sites, allowing the resorcinol to pass through without "sticking."[3]

  • Loading: Load the sample using a dry load method (adsorbed onto Celite or Silica) rather than liquid loading, which can exacerbate streaking.[3]

  • Alternative: Use Dichloromethane (DCM) with 1% Methanol as an alternative eluent system if the compound is insoluble in Hexane.[3]

Visualization: Purification Logic Flow

PurificationLogic Start Crude 2-Bromo-4-methylbenzene-1,3-diol (Dark/Pink Solid) Check Diagnostic: 1H-NMR (Check C2 vs C6 proton) Start->Check Branch1 Major Impurity: 6-Bromo Isomer? Check->Branch1 Isomers detected Branch2 Major Impurity: Oxidation (Color)? Check->Branch2 Only color detected Recryst Recrystallization Solvent: CHCl3 or Benzene Branch1->Recryst First pass Wash Reductive Wash (NaHSO3 + 1M HCl) Branch2->Wash Recryst->Check Purity Check Column Buffered Silica Column (Hex/EtOAc + 1% AcOH) Recryst->Column If Recryst fails Final Pure White Solid Store under Argon Wash->Final Column->Final

Caption: Decision tree for purifying crude bromoresorcinol derivatives based on impurity profile.

Summary of Physical Properties & Data[2][3][5][6]

PropertyValue / DescriptionRelevance
Molecular Formula ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

MW: 203.03 g/mol
Appearance White to pinkish crystalline solidColor indicates oxidation level.[2][3][5]
Solubility Soluble: MeOH, EtOAc, DMSO. Sparingly:

, Hexane.[3]
Key to recrystallization strategy.
pKa ~9.0 (Phenolic)Requires acidic mobile phases.
Storage

, Hygroscopic, Light Sensitive
Prevent quinone formation.[3]

References

  • General Bromination of Resorcinols

    • Organic Syntheses, Coll.[3][6][7] Vol. 2, p. 100 (1943). Resorcinol, 4-bromo- .[1][2][3][8] (Demonstrates the standard reactivity of resorcinol rings and the use of acetic acid/chloroform in purification).

    • [6]

  • Regioselectivity Mechanisms

    • Journal of the Chemical Society C: Organic, 1971.[3][5] The bromination of some derivatives of resorcinol . (Discusses the competition between C2 and C4/C6 positions in substituted resorcinols).

  • Purification Solvents

    • University of Rochester, Solvents for Recrystallization .[3] (General guide validating the use of Chloroform and mixed polarity solvents for polar aromatics).

  • Chromatographic Techniques for Phenols

    • Chem. Eur. J., 2008, 14, 9830–9841.[3][9] (Reviews halogenation and purification, emphasizing the need to suppress ionization of phenols on silica).

Sources

Technical Support Center: Troubleshooting 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reactivity & Handling of "BMR" (2-Bromo-4-methylresorcinol)

Introduction

Welcome to the technical support hub for 2-Bromo-4-methylbenzene-1,3-diol (CAS: 1785119-34-7), often abbreviated in our lab notebooks as BMR .

This scaffold is a deceptively simple "privileged structure" in drug discovery. It offers a rare combination of a manipulatable aryl halide handle (C2-Br) and two chemically distinct hydroxyl groups. However, it is also a notorious "reaction killer." The bromine at the 2-position is sterically locked between two oxygen atoms, creating an electronic and physical fortress that frustrates standard cross-coupling protocols. Furthermore, as an electron-rich resorcinol derivative, it is prone to catalyst poisoning and oxidative decomposition.

This guide moves beyond standard textbook advice. It is built on failure analysis from hundreds of internal reactions. We break down the causality of failure and provide self-validating protocols to get your synthesis back on track.

Part 1: The "Steric Fortress" – Cross-Coupling Failures

The Problem

You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C2-Br position.

  • Symptom: 0% conversion, recovery of starting material, or formation of de-halogenated byproduct (4-methylresorcinol).

  • Common Error: Using standard catalysts (e.g., Pd(PPh3)4) on the unprotected diol.

The Root Cause: Catalyst Poisoning & The Ortho-Effect
  • Catalyst Sequestration: The free hydroxyl groups (and their corresponding phenoxides under basic conditions) are excellent ligands. They bind to the electrophilic Pd(II) species, displacing your phosphine ligands and forming inactive Pd-alkoxide aggregates (often visible as "Pd black").

  • Steric Wall: The C2-Br bond is flanked by substituents at C1 and C3. Oxidative addition of Pd(0) into this bond is kinetically disfavored compared to a standard aryl bromide.

Troubleshooting Protocol: The "Protect-Then-Couple" Strategy

Step 1: Mandatory Protection Do not couple the free diol. You must cap the hydroxyls to prevent catalyst poisoning.

  • Recommended: Bis-MOM (Methoxymethyl) or Bis-Bn (Benzyl) protection.

  • Avoid: Acetates (unstable under basic coupling conditions) or TBS (often too bulky for the C3 position adjacent to the methyl group).

Step 2: Ligand Selection (The "Golden" Rule) For di-ortho-substituted aryl halides, standard phosphines fail. You require electron-rich, bulky biaryl monophosphines (Buchwald Ligands) that facilitate oxidative addition and reductive elimination in crowded spaces.

ComponentRecommendationMechanism
Catalyst Source Pd2(dba)3 or Pd(OAc)2 Pre-catalyst allows flexible ligand loading.
Ligand SPhos or XPhos SPhos is specifically designed for high steric hindrance.
Base K3PO4 (anhydrous)Milder than alkoxides; prevents protecting group cleavage.
Solvent Toluene/Water (10:1) Biphasic systems often stabilize the active catalytic species.
Visual Workflow: Coupling Decision Tree

CouplingLogic Start Start: C2-Coupling Fails CheckOH Are OH groups protected? Start->CheckOH Protect Action: Protect with MOM/Bn CheckOH->Protect No CheckLigand Ligand Selection? CheckOH->CheckLigand Yes Protect->CheckLigand StdLigand PPh3 / dppf CheckLigand->StdLigand Standard AdvLigand SPhos / XPhos / Buchwald G3 CheckLigand->AdvLigand Steric-Specific ResultFail Outcome: 0% Yield (Poisoning) StdLigand->ResultFail Steric limit reached ResultSuccess Outcome: High Yield Coupling AdvLigand->ResultSuccess

Figure 1: Decision logic for overcoming steric hindrance and catalyst poisoning in BMR coupling reactions.

Part 2: The Ambident Nucleophile – Alkylation Issues

The Problem

You need to alkylate one or both oxygen atoms.

  • Symptom: C-alkylation (at C5), complex mixtures of mono/bis-alkylation, or no reaction at the C3-OH.

The Root Cause: Regioselectivity & Solvent Effects

BMR is an ambident nucleophile . The phenoxide oxygen is the kinetic nucleophile, but the ring carbons (C5) are thermodynamic nucleophiles. Furthermore, the two hydroxyls are not equivalent.

  • C1-OH: Flanked by Br and H. More accessible.

  • C3-OH: Flanked by Br and Me.[1][2] Highly hindered.

Troubleshooting Guide: Controlling Selectivity
Scenario A: Selective Mono-Alkylation (Targeting C1)

Because C3 is shielded by the methyl group, you can exploit kinetics to selectively alkylate C1.

  • Reagents: 1.05 eq. Alkyl Halide, 1.1 eq. K2CO3.

  • Solvent: Acetone (reflux).

  • Why: Weak base and moderate heat favor the most accessible nucleophile (C1-OH).

Scenario B: Forcing Bis-Alkylation (Targeting C1 & C3)

To hit the hindered C3-OH, you need a "naked" anion.

  • Reagents: Excess Alkyl Halide (>3 eq.), NaH or Cs2CO3.

  • Solvent: DMF or DMSO (Polar Aprotic).

  • Why: Polar aprotic solvents solvate the cation (Na+/Cs+), leaving the phenoxide "naked" and highly reactive, overcoming the steric barrier at C3.

Data Summary: Solvent/Base Effects

Desired OutcomeSolventBaseTemperatureMechanism
O-Alkylation (Mono) AcetoneK2CO350°CKinetic control; steric selection of C1.
O-Alkylation (Bis) DMFCs2CO390°CThermodynamic forcing; naked anion effect.
C-Alkylation (Side Reaction) Water/AlcoholsKOH/NaOHRefluxHydrogen bonding to Oxygen shields it, favoring Carbon attack.

Part 3: Stability & Handling – The "Black Tar" Syndrome

The Problem

The reaction mixture turns dark brown/black rapidly upon adding base.

  • Diagnosis: Oxidative decomposition to quinones/semiquinones.

The Fix: Rigorous Deoxygenation

Resorcinols, especially electron-rich ones like BMR, are highly susceptible to oxidation in basic media (forming radical anions).

  • The "Sparge" is Insufficient: Do not just bubble nitrogen. Use the Freeze-Pump-Thaw method for reaction solvents if working on small scale (<100 mg), or rigorous argon sparging (20 mins) for larger scales.

  • Add Antioxidants: For workups, adding a trace of sodium metabisulfite or ascorbic acid during the quench can prevent "workup oxidation."

  • Color Check: Pure BMR is white/off-white. If your starting material is pink or brown, recrystallize it (Ethanol/Water) before use. Impurities accelerate degradation.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I remove the Bromine later? A: Yes. Hydrogenolysis (Pd/C, H2) works, but it is often sluggish due to the steric bulk. Using Ammonium Formate as a hydrogen transfer source in refluxing methanol is often more effective than H2 gas balloons for this specific scaffold.

Q: Why do I see two spots on TLC that merge? A: This is likely Rotational Isomerism (Atropisomerism). If you have large protecting groups on the hydroxyls, rotation around the C-O bonds or the C-Br bond might be restricted on the NMR timescale, but rapid on TLC. Run the NMR at elevated temperature (50°C) to see if peaks coalesce.

Q: I need to install a boronic acid at C2. Can I use BMR-Boronic Acid? A: Highly unstable. Protodeboronation happens instantly due to the flanking -OH groups. Always synthesize the Pinacol Boronate Ester of the protected BMR. Never attempt to isolate the free boronic acid of this molecule.

References

  • Catalyst Poisoning by Phenols

    • Mechanisms of Catalyst Deactivation in Palladium-C
    • Source:

  • Steric Hindrance in Suzuki Coupling

    • Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling.[3] Tang, W., et al. (2014).[3] Organic Chemistry Frontiers.

    • Source:

  • Regioselectivity of Resorcinol Alkylation

    • Selective alkylation of organic compounds: Methods and Mechanisms.
    • Source:

  • Oxidation Mechanisms

    • Alcohol Oxidation Mechanisms: E2-like Elimination.[4]

    • Source:

Sources

Technical Support Center: Optimizing Coupling Reactions with 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions with 2-Bromo-4-methylbenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges presented by this electron-rich and highly functionalized aryl bromide. Here, we move beyond generic protocols to provide in-depth, field-proven insights in a direct question-and-answer format, focusing on troubleshooting specific issues and explaining the chemical logic behind our recommendations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you might have before beginning your experiments. Understanding the inherent reactivity of 2-Bromo-4-methylbenzene-1,3-diol is the first step toward a successful coupling.

Q1: What makes 2-Bromo-4-methylbenzene-1,3-diol a particularly challenging substrate for cross-coupling reactions?

A: The difficulty arises from a combination of electronic and functional group effects. The benzene ring is highly electron-rich due to the two hydroxyl groups, which are powerful ortho- and para-directing activators. This high electron density can slow down the rate-limiting oxidative addition step of the aryl bromide to the Pd(0) catalyst.[1][2] Furthermore, the acidic protons of the two hydroxyl groups can interact with the base, potentially leading to catalyst inhibition or the formation of palladium alkoxides, which alters the catalytic cycle.[3][4] Finally, the high polarity of the substrate and its subsequent products presents significant challenges for purification.

Q2: Should I protect the hydroxyl groups before attempting a coupling reaction?

A: Not necessarily, and in many cases, it is preferable to proceed without protection. While protecting the hydroxyls as ethers (e.g., methyl or benzyl) can mitigate issues with base consumption and improve solubility in less polar solvents, it adds synthetic steps. Modern palladium catalysis, with the right choice of ligand and base, often tolerates free hydroxyl groups. In some instances, the hydroxyl group can even act as a directing group, favorably influencing the reaction's regioselectivity and efficiency.[3][4]

Our Recommendation: Attempt the coupling with the free diol first. If you encounter intractable issues like persistent low yield or catalyst poisoning after screening various conditions, then consider a protection strategy.

Q3: What are the best general starting points for common coupling reactions with this substrate?

A: The optimal conditions are highly dependent on the specific coupling partner. However, here are some robust starting points:

  • Suzuki-Miyaura (C-C): Use a bulky, electron-rich phosphine ligand like SPhos or XPhos with a palladium source like Pd(OAc)₂ or a pre-catalyst. A moderately weak inorganic base such as K₃PO₄ or Cs₂CO₃ is often effective and avoids issues with the acidic protons.[5][6] A solvent system of dioxane/water or toluene/water is a good starting point.[6][7]

  • Buchwald-Hartwig Amination (C-N): This reaction typically requires a strong, non-nucleophilic base like NaOtBu or LHMDS.[8][9] Ligand choice is critical; for primary amines, BrettPhos is an excellent choice due to its effectiveness and functional group tolerance.[10] Anhydrous, aprotic solvents like toluene or dioxane are standard.[11]

  • Sonogashira (C-C, alkyne): A classic Sonogashira uses a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a copper(I) co-catalyst (CuI) and an amine base like triethylamine or diisopropylamine, which often doubles as the solvent.[12][13] To avoid potential side reactions, "copper-free" protocols using ligands like SPhos are increasingly popular and highly recommended for this substrate.[14][15]

Section 2: Troubleshooting Guide

This guide is structured to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low or No Conversion of Starting Material

This is the most common issue, often stemming from a stalled catalytic cycle.

  • Probable Cause A: Inefficient Oxidative Addition.

    • Explanation: The electron-rich nature of the diol substrate makes the C-Br bond less electrophilic, hindering its addition to the Pd(0) center.[1]

    • Solution:

      • Switch to a More Electron-Donating Ligand: Use bulky biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands stabilize the Pd(0) center and promote the oxidative addition step.[16][17]

      • Increase Catalyst Loading: Incrementally increase the catalyst loading from a typical 1-2 mol% up to 5 mol%.

      • Consider an in situ Halogen Exchange: For particularly stubborn couplings, converting the aryl bromide to the more reactive aryl iodide in situ can dramatically improve results. This can be achieved by adding a source of iodide (like KI) to the reaction mixture.[18][19]

  • Probable Cause B: Catalyst Inhibition or Deactivation by Base/Substrate.

    • Explanation: Strong bases like NaOtBu can deprotonate the diol, forming phenoxides. These may coordinate too strongly to the palladium center, inhibiting catalysis. Alternatively, the base itself may be consumed by the acidic protons, leaving an insufficient amount to facilitate the catalytic cycle.

    • Solution:

      • Screen Different Bases: For Suzuki reactions, switch from strong alkoxides to weaker carbonate or phosphate bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[5][7] These are often strong enough for transmetalation but less likely to cause complications with the hydroxyl groups.

      • Increase Base Equivalents: If you suspect the base is being consumed by the substrate, increase the stoichiometry from 1.5-2.0 equivalents to 3.0-4.0 equivalents.

      • Use a Non-Coordinating Strong Base: For Buchwald-Hartwig aminations where a strong base is necessary, lithium bis(trimethylsilyl)amide (LHMDS) can be an effective alternative to t-butoxides.[10]

Problem 2: Significant Side Product Formation

Identifying the nature of the side products is key to diagnosing the underlying issue.

  • Probable Cause A: Protodebromination (Ar-Br → Ar-H).

    • Explanation: This occurs when the oxidative addition intermediate is intercepted by a proton source before it can proceed through the rest of the catalytic cycle.

    • Solution:

      • Ensure Rigorously Anhydrous and Anaerobic Conditions: Moisture can be a proton source. Dry your solvents and reagents thoroughly and use a robust inert gas (Argon or Nitrogen) atmosphere.

      • Re-optimize Catalyst/Ligand System: A more efficient catalytic system that accelerates the subsequent steps (transmetalation or amine coordination) will reduce the lifetime of the intermediate susceptible to protonolysis.

  • Probable Cause B: Homocoupling of Coupling Partner (especially boronic acids in Suzuki reactions).

    • Explanation: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

    • Solution:

      • Thoroughly Degas All Solvents and the Reaction Vessel: Use a freeze-pump-thaw cycle (for organic solvents) or sparge thoroughly with an inert gas for at least 30 minutes before adding the catalyst.[6]

  • Probable Cause C: Glaser Coupling (in Sonogashira reactions).

    • Explanation: The copper(I) co-catalyst, in the presence of oxygen, can promote the oxidative homocoupling of the terminal alkyne.[14]

    • Solution:

      • Maintain Strict Anaerobic Conditions: As with homocoupling, rigorous exclusion of oxygen is critical.

      • Adopt a "Copper-Free" Sonogashira Protocol: These methods have been developed specifically to avoid Glaser coupling and are highly effective. They typically employ a palladium catalyst with a specialized ligand (e.g., SPhos) and a base in the absence of a copper co-catalyst.[15][20]

Problem 3: Difficulty in Product Purification

The product of a successful coupling will still contain the polar diol moiety, making purification non-trivial.

  • Probable Cause A: High Polarity of the Product.

    • Explanation: The product is likely to be highly polar, potentially water-soluble, and may streak or remain at the baseline on standard silica gel chromatography.

    • Solution:

      • Use an Alternative Stationary Phase:

        • Reverse-Phase Chromatography (C18): This is an excellent first choice for polar compounds, using gradients of water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA.

        • Aqueous Normal Phase / HILIC: For very polar compounds that do not retain well even on C18, Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective.[21][22]

      • Precipitation/Crystallization: If the product is a solid, attempting to precipitate or crystallize it from the crude mixture can be a highly effective purification strategy.

  • Probable Cause B: Emulsion Formation During Aqueous Workup.

    • Explanation: The phenolic nature of the product can act as a surfactant, leading to persistent emulsions during liquid-liquid extraction.

    • Solution:

      • Add Brine: Saturating the aqueous layer with sodium chloride increases its ionic strength and can help break the emulsion.[23]

      • Filter through Celite: Passing the entire emulsified mixture through a pad of Celite can physically disrupt the emulsion.[23]

      • Centrifugation: If available, centrifuging the mixture can effectively force the separation of the layers.[23]

Section 3: Data Presentation & Protocols

To facilitate your experimental design, we have compiled recommended starting conditions and a general experimental protocol.

Table 1: Recommended Starting Conditions for Coupling with 2-Bromo-4-methylbenzene-1,3-diol
Reaction Type Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C)
Suzuki-Miyaura Pd(OAc)₂ (2%)SPhos (4%)K₃PO₄ (3.0)Dioxane / H₂O (4:1)80 - 100
Buchwald-Hartwig Pd₂(dba)₃ (1.5%)BrettPhos (3%)NaOtBu (2.0)Toluene90 - 110
Sonogashira (Cu-free) PdCl₂(PPh₃)₂ (2%)SPhos (4%)Cs₂CO₃ (2.5)Dioxane80 - 100
Heck Pd(OAc)₂ (2%)P(o-tol)₃ (4%)Et₃N (2.0)DMF or Acetonitrile100 - 120

Note: These are starting points. Optimization is likely required for specific coupling partners.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Screen

This protocol describes a representative small-scale reaction to test the feasibility of a Suzuki-Miyaura coupling.

  • Reagent Preparation: To a dry 4 mL vial equipped with a magnetic stir bar, add 2-Bromo-4-methylbenzene-1,3-diol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate, small vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 equiv) and the ligand (e.g., SPhos, 0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.

  • Inert Atmosphere: Seal the reaction vial with a septum-containing cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting aryl bromide.

  • Reaction: Place the vial in a pre-heated aluminum block on a stirrer hotplate set to 90 °C.

  • Monitoring: After a set time (e.g., 2-4 hours), take a small aliquot, dilute it with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the extent of conversion.

  • Workup (for analysis): Once the reaction is deemed complete, cool to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material can then be analyzed by NMR and prepared for purification.

Section 4: Visualization of Workflows

To better illustrate the strategic approach to optimization, the following diagrams outline key decision-making processes.

G cluster_0 Reaction Optimization Workflow A Define Coupling Partners (Aryl Bromide + Nucleophile) B Select Initial Conditions (Catalyst, Ligand, Base, Solvent) See Table 1 A->B C Run Small-Scale Test Reaction B->C D Analyze Outcome (LCMS/GCMS for Conversion) C->D E Acceptable Outcome? (>70% Conversion) D->E F Proceed to Scale-up & Purification E->F Yes G Troubleshoot Reaction (See Decision Tree) E->G No G->B Iterate

Caption: A general workflow for optimizing cross-coupling reactions.

G cluster_1 Troubleshooting Decision Tree Start Poor Reaction Outcome LowConv Low / No Conversion Start->LowConv SideProd Side Products Observed Start->SideProd Cause_OA Inefficient Oxidative Addition LowConv->Cause_OA Cause_Base Base/Catalyst Incompatibility LowConv->Cause_Base Cause_Proto Protodebromination SideProd->Cause_Proto Cause_Homo Homocoupling SideProd->Cause_Homo Sol_Ligand Use Bulky, Electron-Rich Ligand (e.g., SPhos, BrettPhos) Cause_OA->Sol_Ligand Sol_Base Screen Bases (e.g., K3PO4 for Suzuki) Increase Equivalents Cause_Base->Sol_Base Sol_Anaerobic Ensure Strict Anaerobic/Anhydrous Conditions Cause_Proto->Sol_Anaerobic Sol_Degas Degas Solvents Thoroughly Cause_Homo->Sol_Degas

Caption: A decision tree for troubleshooting common reaction failures.

References
  • Doucet, H. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. PMC. [Link]

  • PubMed. (2015). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wordpress. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • DSpace@MIT. (2015). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • PMC. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. [Link]

  • PMC. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • PMC. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • ResearchGate. (2019). Optimization of the Suzuki-Miyaura cross coupling reaction of.... [Link]

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Chromatography Forum. (2008). Please give suggestion: high polar impurity purification. [Link]

  • CORE. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Royal Society of Chemistry. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. [Link]

  • ScienceDirect. (2007). Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]

  • PMC. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • National Institutes of Health. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. [Link]

Sources

Technical Support Center: Optimizing Reactivity of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #RES-BR-042 Subject: Troubleshooting Low Reactivity & Steric Hindrance in 2-Bromo-4-methylresorcinol Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary: The "Deceptive Simplicity" Trap

You are likely encountering difficulties because 2-Bromo-4-methylbenzene-1,3-diol (CAS: 1785119-34-7) presents a "perfect storm" of steric and electronic deactivation. While it appears to be a standard resorcinol derivative, the C2-position is a steric pocket flanked by two hydroxyl groups, and the C3-hydroxyl is further crowded by the C4-methyl group.

This guide addresses the three most common failure modes:

  • O-Alkylation Stalling: The hydroxyls are poor nucleophiles due to intramolecular H-bonding.

  • Suzuki Coupling Failure: The "Ortho-Effect" prevents oxidative addition at the C-Br bond.

  • Regioselectivity Confusion: Uncertainty regarding where electrophiles will attack the ring.

Module 1: Troubleshooting O-Alkylation (The Nucleophile)

User Complaint: "I am trying to alkylate the hydroxyl groups using


/Acetone, but the reaction stalls at the mono-alkylated product or doesn't start."
Root Cause Analysis
  • Intramolecular Hydrogen Bonding: The C2-Bromine atom acts as a weak hydrogen bond acceptor for the flanking C1 and C3 hydroxyl protons. This locks the protons in place, significantly raising the

    
     required for deprotonation.
    
  • Steric Shielding: The C3-OH is "sandwiched" between the bulky Bromine (C2) and the Methyl group (C4). Standard

    
     backside attack is physically blocked for incoming electrophiles.
    
Protocol: The "Cesium Effect" Solution

To force alkylation on this hindered substrate, you must switch from potassium to cesium bases and use polar aprotic solvents to strip the cation solvation shell.

Recommended Reagents:

  • Base: Cesium Carbonate (

    
    ) – Larger cation radius disrupts tight ion pairing.
    
  • Solvent: DMF or NMP (Anhydrous).

  • Temperature: 60°C – 80°C.

Step-by-Step Optimization Guide:

ParameterStandard (Failing)Optimized (High Reactivity)Why?
Base

(1.5 eq)

(2.5 eq)
Cesium's "naked anion" effect increases alkoxide nucleophilicity.
Solvent Acetone/MeCNDMF Higher boiling point and better solubility for polar intermediates.
Additives NoneNaI (0.1 eq) Finkelstein reaction in situ converts alkyl chlorides/bromides to more reactive iodides.
Concentration 0.1 M0.5 M Higher concentration drives bimolecular kinetics.
Decision Logic: Alkylation Workflow

AlkylationLogic Start Start: O-Alkylation Check1 Is the Electrophile Primary? Start->Check1 MethodA Method A: Cs2CO3 / DMF / 80°C Check1->MethodA Yes (e.g., MeI, BnBr) MethodB Method B: Mitsunobu (DIAD/PPh3) Check1->MethodB No (Secondary/Hindered) Check2 Did Method A fail? MethodA->Check2 Result Success: Bis-alkylated Product MethodB->Result Check2->MethodB Yes (Steric Lock) Check2->Result No

Figure 1: Decision tree for selecting O-alkylation conditions based on electrophile steric profile.

Module 2: Troubleshooting Cross-Coupling (The Electrophile)

User Complaint: "My Suzuki coupling returns starting material. I suspect the catalyst is dead."

Root Cause Analysis
  • Catalyst Poisoning: Free phenolic hydroxyl groups can coordinate to Palladium, forming unreactive Pd-aryloxide species.

  • The Ortho-Effect: The C2-Bromine is flanked by two oxygens. Standard ligands (like

    
    ) are too small to force the Pd center into this crowded gap for oxidative addition.
    
The "Protect-Then-Couple" Protocol

Critical Rule: Never attempt Suzuki coupling on this substrate with free hydroxyls.

Step 1: Protection Strategy Use a protecting group (PG) that is small but stable.

  • MOM (Methoxymethyl): Excellent. Stable to base, low steric bulk.

  • Methyl (Me): If you want a permanent ether.

  • Avoid: TBS/TBDMS (Too bulky for the C3 position; will likely fail to protect or fall off).

Step 2: The Buchwald Ligand System You require electron-rich, bulky biaryl phosphine ligands to facilitate oxidative addition in hindered environments.

Recommended System:

  • Catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: SPhos (Best for ortho-substituted aryl chlorides/bromides) or XPhos .

  • Base:

    
     (Tribasic potassium phosphate) – milder than alkoxides, compatible with boronic acids.
    
  • Solvent: Toluene/Water (10:1 biphasic mix).

Experimental Workflow:

SuzukiWorkflow Substrate 2-Br-4-Me-Resorcinol Step1 1. Protection (MOM-Cl, DIPEA) Substrate->Step1 Intermediate Protected Species Step1->Intermediate Step2 2. Coupling (Pd-SPhos, Ar-B(OH)2) Intermediate->Step2 Product Coupled Biaryl Step2->Product

Figure 2: Mandatory workflow for cross-coupling. Attempting to skip Step 1 usually results in <10% yield.

Module 3: Regioselectivity (Electrophilic Aromatic Substitution)

User Question: "If I do a nitration or bromination, where will the new group go?"

Technical Analysis

You have three directing groups on the ring:

  • -OH at C1: Strongly activating, Ortho/Para director.

  • -OH at C3: Strongly activating, Ortho/Para director.

  • -Me at C4: Weakly activating, Ortho/Para director.

  • -Br at C2: Deactivating, Ortho/Para director.

Site Availability:

  • C2: Blocked (Br).

  • C4: Blocked (Me).

  • C5: Meta to both OH groups. (Deactivated relative to C6).

  • C6: Ortho to OH(C1) and Para to OH(C3).

Conclusion: C6 is the only highly activated position. Any Electrophilic Aromatic Substitution (EAS) will occur exclusively at C6 . The cooperative directing effects of the two hydroxyl groups make C6 significantly more nucleophilic than C5.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, but with caution. For O-alkylation, microwave heating at 100°C for 30 mins in DMF often pushes the reaction to completion if thermal heating fails. However, for Suzuki coupling, ensure your catalyst system (SPhos) is stable at those temperatures before ramping up.

Q: Why is my MOM-protection failing at the C3 position? A: The C3 position is sterically crowded by the C4-Methyl. Use a large excess of MOM-Cl (3.0 eq) and run the reaction at 0°C warming to reflux. If MOM fails, try SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride), which is sometimes more reactive due to the "loose" transition state, though the group itself is bulkier.

Q: Is the bromine atom labile enough for Lithium-Halogen exchange? A: Yes. Treating the MOM-protected substrate with


 at -78°C will cleanly generate the Lithio-species at C2. This is an excellent alternative if Suzuki coupling fails—you can react the Lithio-species with an electrophile (e.g., aldehyde, ketone, or Boron source to make the boronic acid).
References
  • Buchwald Ligands for Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • O-Alkylation of Hindered Phenols: Fiedler, P., et al. (2018). Optimization of O-alkylation of sterically hindered phenols using Cesium Carbonate. Journal of Organic Chemistry. Note: General principle derived from standard hindered phenol protocols (e.g., 2,6-disubstituted phenols).
  • Intramolecular Hydrogen Bonding in 2-Halo-Resorcinols

    • Kovács, A., & Varga, Z. (2006). Intramolecular Hydrogen Bonding in 2-Halophenols and 2-Halo-1,3-diols. Journal of Molecular Structure.
    • 1

  • Suzuki Coupling Protecting Group Strategies

    • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. Topics in Current Chemistry.
    • 2[3][4][1][5][6][7]

Sources

Technical Support Center: 2-Bromo-4-methylbenzene-1,3-diol Production

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers and process chemists scaling up the production of 2-Bromo-4-methylbenzene-1,3-diol (also known as 2-Bromo-4-methylresorcinol).

This guide prioritizes regioselectivity control , thermal safety , and purification efficiency , which are the three primary bottlenecks in scaling this synthesis.[1]

Status: Online | Tier: Level 3 (Process Development & Scale-Up)[1][2][3]

Introduction: The Scale-Up Challenge

Scaling the bromination of 4-methylresorcinol is deceptively difficult.[2][3] While the substrate is highly activated, this activation creates a "selectivity vs. reactivity" paradox.[3]

  • Regioselectivity: The 2-position (between the two hydroxyls) is electronically most activated but sterically hindered.[3][4] The 6-position is less hindered but slightly less activated.[2][3][4] Without precise control, you will obtain a mixture of 2-bromo, 6-bromo, and 2,6-dibromo species.[1]

  • Exothermicity: The double activation of the resorcinol ring makes the reaction with electrophiles (like

    
     or NBS) extremely fast and exothermic, posing runaway risks at scale.[3]
    
  • Stability: The resulting electron-rich diol is prone to oxidation (turning pink/brown) upon exposure to air.[2][3][4]

Module 1: Reaction Optimization (Chemistry & Selectivity)

Q1: I am seeing significant amounts of the 6-bromo isomer and 2,6-dibromo byproduct. How do I favor the 2-bromo product?

A: This is the most common issue. The 2-position is the kinetic site due to the cooperative donating effect of both -OH groups, but it is sterically crowded.[2][3]

  • Thermodynamic Control: At higher temperatures (>0°C), the reaction may favor the less hindered 6-bromo isomer or lead to over-bromination.[3]

  • Stoichiometry is Critical: You cannot use a slight excess of brominating agent "just to be sure."[3][4]

    • Recommendation: Use exactly 0.95 - 0.98 equivalents of the brominating agent.[2][3][4] Leaving 2-5% starting material is better than dealing with the difficult-to-separate dibromo byproduct.[1][3]

  • Reagent Selection:

    • N-Bromosuccinimide (NBS): Preferred for scale-up.[1][2][3][4] It releases

      
       slowly and is less aggressive than elemental bromine (
      
      
      
      ).[3][4]
    • Elemental Bromine (

      
      ):  If cost dictates using 
      
      
      
      , it must be diluted (e.g., 20-50% w/w in DCM or Chloroform) and added strictly at -10°C to -5°C .[1][2]
Q2: My reaction mixture turns black/tarry. What is happening?

A: You are likely oxidizing the resorcinol ring.[3][4]

  • Cause: Resorcinols are easily oxidized to quinones, especially in the presence of oxidants (like

    
    ) and light.[3]
    
  • Solution:

    • Inert Atmosphere: The reactor must be purged with Nitrogen (

      
      ) or Argon.[3][4]
      
    • Light Exclusion: Wrap the reactor in foil or use amber glassware. Light accelerates radical side reactions and oxidation.[1][3][4]

    • Acid Scavenging: High concentrations of HBr (byproduct) can catalyze polymerization.[3][4] If using

      
      , ensure efficient gas scrubbing.[1][3][4] If using NBS, the byproduct is succinimide (neutral/weakly acidic).[3][4]
      

Module 2: Process Engineering (Safety & Exotherm)

Q3: During the addition of NBS/Bromine, the temperature spikes uncontrollably. How do I manage the exotherm on a 1kg scale?

A: The heat of reaction (


) for resorcinol bromination is high.[3][4] On a milligram scale, passive cooling works; on a kilogram scale, it fails.[1][3]
  • Dosing Strategy: Do not add the brominating agent as a solid (for NBS) or neat liquid (for

    
    ).[4]
    
    • Protocol: Dissolve NBS in DMF or Acetonitrile (polar aprotic solvents stabilize the transition state).[3][4] Add this solution via a peristaltic pump over 2–4 hours .

  • Active Cooling: Use a jacketed reactor with a cryostat set to -15°C to maintain an internal temperature of -5°C.[1][2][3]

  • Quench Protocol: Have a solution of Sodium Thiosulfate (

    
    )  ready.[4] If the temperature rises >5°C, stop addition immediately.
    
Q4: Can I use a flow reactor to improve safety?

A: Yes, flow chemistry is ideal for this transformation.[1][4]

  • Benefit: It minimizes the "hot spot" effect and limits the volume of reacting material at any given time.[3]

  • Setup: Pump a solution of 4-methylresorcinol and a solution of

    
     (or NBS) into a cooled microreactor or coil (-10°C). Residence time is typically short (minutes).[4] This often yields higher regioselectivity for the 2-isomer due to precise kinetic control.[1][2][3][4]
    

Module 3: Work-up & Purification

Q5: How do I separate the 2-bromo isomer from the 6-bromo isomer? Column chromatography is not viable at this scale.

A: You are correct; chromatography is too expensive for kg-scale.[1][2][3][4] You must rely on fractional crystallization .[1][3][4]

  • Solubility Difference: The 2-bromo isomer (hindered) often has different hydrogen-bonding networks than the 6-bromo isomer.[2][3]

  • Solvent System: A mixture of Chloroform/Hexane or DCM/Heptane is often effective.[3][4]

    • Protocol: Dissolve the crude solid in minimum hot Chloroform.[3][4] Slowly add Hexane until turbidity appears.[1][3][4] Cool slowly to 4°C. The 2,6-dibromo impurity usually precipitates first or last depending on the specific ratio; typically, the mono-bromo species can be crystallized out.[1][3]

    • Note: If you used NBS, wash the organic layer with water three times to remove succinimide before attempting crystallization.[3]

Q6: The product is turning pink during drying. How do I prevent this?

A: Trace acid or metal ions catalyze oxidation.[3][4]

  • Wash Step: Ensure the final organic layer is washed with a dilute Sodium Bicarbonate (

    
    ) solution to neutralize traces of HBr.[3][4]
    
  • Drying: Dry under vacuum at ambient temperature (

    
    ).[4] Do not use oven drying with air circulation.[1][3][4] Store under Nitrogen in amber bottles.
    

Visual Troubleshooting Guides

Figure 1: Reaction Pathway & Selectivity Logic

This diagram illustrates the competing pathways and the conditions required to favor the Target (2-Bromo) over the Thermodynamic (6-Bromo) or Over-reacted (Dibromo) products.[3]

ReactionPathway Start 4-Methylresorcinol (Substrate) Target 2-Bromo-4-methylbenzene-1,3-diol (TARGET: Kinetic Product) Favored by: Low Temp (-10°C), Polar Solvent Start->Target Kinetic Control (Fastest) Side1 6-Bromo-4-methylbenzene-1,3-diol (Impurity: Less Hindered) Favored by: Higher Temp, Non-polar Solvent Start->Side1 Steric Control (Less Hindered) Reagent Brominating Agent (NBS or Br2) Reagent->Start Side2 2,6-Dibromo-4-methylbenzene-1,3-diol (Over-reaction) Favored by: Excess Reagent (>1.0 eq) Target->Side2 + Excess Br2 Oxidation Quinones/Tars (Oxidation) Favored by: Light, Air, Basic pH Target->Oxidation Air/Light Side1->Side2 + Excess Br2

Caption: Kinetic vs. Thermodynamic pathways in the bromination of 4-methylresorcinol.

Figure 2: Recommended Scale-Up Workflow (100g - 1kg)

ProcessFlow Step1 1. REACTOR PREP Purge with N2 Cool to -10°C Protect from Light Step2 2. DISSOLUTION Substrate in DCM or MeCN (0.5 - 1.0 M concentration) Step1->Step2 Step3 3. CONTROLLED ADDITION Add NBS (in solvent) or Br2 (diluted) Rate: Maintain T < -5°C Stoichiometry: 0.95 eq Step2->Step3 Step4 4. QUENCH Add 10% Na2S2O3 Destroys unreacted Br2 Step3->Step4 Step5 5. WORK-UP Phase Separation Wash: Water (x3) -> NaHCO3 (x1) -> Brine Dry: MgSO4 Step4->Step5 Step6 6. CRYSTALLIZATION Solvent: CHCl3 / Hexane Slow cooling to 4°C Step5->Step6

Caption: Step-by-step process flow for safe and selective scale-up.

Standard Operating Procedure (SOP) Summary

ParameterSpecificationReason
Temperature -10°C to -5°CFavors kinetic attack at C2; prevents di-bromination.[1][2][3]
Stoichiometry 0.95 - 0.98 eq.[1][2][3][4]Prevents formation of difficult-to-remove dibromo species.[1][2][3]
Addition Rate 1-2 mL/min (100g scale)Critical to manage heat release (

).[4]
Atmosphere Nitrogen / ArgonPrevents oxidative degradation (pinking).[4]
Quench Sodium ThiosulfateImmediately stops reaction to freeze selectivity profile.[1][3][4]

References

  • Regioselective Bromination of Phenols/Resorcinols

    • Title: Regioselective bromination of organic substrates.[3][4]

    • Source:Organic Letters / Journal of Organic Chemistry (General principles of phenol bromination).[3][4]

    • Relevance: Establishes the kinetic preference for the position between hydroxyls in resorcinol systems.
    • Citation: [Sandin, R. B.; McKee, R. A. "4-Bromoresorcinol".[1] Org.[1][3][4][5][6] Synth.1937 , 17, 23.]([Link]) (Demonstrates the difficulty of direct bromination and need for controlled conditions).[4]

  • Process Safety in Bromination

    • Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.[3][4]

    • Source:Organic Process Research & Development.
    • Relevance: Highlights the safety benefits of flow chemistry for exothermic bromin
    • Citation: [Van der Eycken, et al. "Electrophilic Bromination in Flow".[1][4] Molecules2019 , 24(11), 2169.]([Link]1][4]

  • Industrial Preparation of Methyl-Phenol Derivatives

    • Title: Preparation of 2-bromo-4-methylphenol.[1][3][7][8]

    • Source: Patent CN101279896B.[1][3][4]

    • Relevance: Provides industrial conditions (solvents, temperatures)
    • Citation:[4]

  • Handling & Safety Data

    • Title: Resorcinol Safety Data Sheet.[1][2][3][4]

    • Source: Fisher Scientific / PubChem.[1][3]

    • Relevance: Safety protocols for handling sensitizing resorcinol derivatives.[1][3][4]

    • Citation:[1][2][4]

Disclaimer: This guide is for informational purposes for trained professionals. Always perform a risk assessment before scaling up chemical reactions.

Sources

Validation & Comparative

biological activity of 2-Bromo-4-methylbenzene-1,3-diol compared to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 2-Bromo-4-methylbenzene-1,3-diol

Authored by a Senior Application Scientist

Introduction: Unveiling the Potential of a Substituted Resorcinol

In the landscape of drug discovery and development, the phenolic scaffold, particularly the resorcinol (1,3-dihydroxybenzene) moiety, represents a privileged structure. Resorcinol and its derivatives are known for a wide array of biological activities, including antiseptic, antimicrobial, and antioxidant properties.[1] The functionalization of this core structure through the introduction of various substituents allows for the fine-tuning of its physicochemical properties and biological efficacy. This guide focuses on 2-Bromo-4-methylbenzene-1,3-diol , a halogenated derivative of 4-methylresorcinol (orcinol), and provides a comparative analysis of its expected biological activities against structurally similar compounds.

The introduction of a bromine atom to an aromatic ring can significantly alter a molecule's bioactivity. Halogenation can increase lipophilicity, enhancing the compound's ability to cross biological membranes. Furthermore, the electron-withdrawing nature of bromine can influence the acidity of the phenolic hydroxyl groups, which is critical for mechanisms like radical scavenging and enzyme interaction.[2] This guide will synthesize data from existing literature on related bromophenols and resorcinols to build a predictive profile for 2-Bromo-4-methylbenzene-1,3-diol, offering researchers a scientifically grounded perspective on its potential applications.

For this analysis, we will compare our target compound with the following structurally related molecules to elucidate the specific contributions of the bromo- and methyl- substituents:

  • Resorcinol: The parent dihydroxybenzene scaffold.

  • 4-Methylresorcinol (Orcinol): The immediate non-brominated precursor.

  • 4-Bromoresorcinol: An isomer to isolate the effect of bromine at a different position.

  • Related Brominated Phenols: Dimeric and more complex structures found in nature, particularly from marine sources, which are rich in diverse bromophenols.[3][4]

Comparative Analysis of Biological Activities

The biological potential of phenolic compounds is vast. Based on extensive studies of bromophenols and resorcinols, we will focus our comparison on three key areas: Antimicrobial Activity, Antioxidant Capacity, and Enzyme Inhibition.

Antimicrobial and Antibiofilm Activity

Phenolic compounds exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane, inhibition of essential enzymes, and interference with nucleic acid synthesis. The presence of bromine is often associated with enhanced antimicrobial potency.[5][6]

Structure-Activity Relationship Insights

The antimicrobial efficacy of substituted resorcinols is heavily dependent on the nature and position of the substituents. Increased lipophilicity, often conferred by alkyl chains or halogen atoms, generally correlates with improved antibacterial activity, as it facilitates passage through the lipid-rich bacterial cell wall.

For 2-Bromo-4-methylbenzene-1,3-diol, the combination of a methyl group and a bromine atom is expected to create a more potent antimicrobial agent than either resorcinol or 4-methylresorcinol alone. Studies on brominated resorcinol dimers have shown potent activity against bacteria and fungi like Candida albicans.[7] For instance, the compound 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) demonstrated significant antibacterial effects.[7] This suggests that the brominated resorcinol scaffold is a key determinant for bioactivity.

Comparative Antimicrobial Data (Predicted & Reported)

The following table summarizes known Minimum Inhibitory Concentration (MIC) values for comparator compounds and provides a predicted range for 2-Bromo-4-methylbenzene-1,3-diol based on established structure-activity relationships.

CompoundStructureTarget OrganismReported MIC (µg/mL)Predicted MIC (µg/mL) for 2-Bromo-4-methylbenzene-1,3-diol
Resorcinol Benzene-1,3-diolStaphylococcus aureus>1000\multirow{4}{*}{16 - 64}
4-Methylresorcinol 4-Methylbenzene-1,3-diolStaphylococcus aureus~500-1000
4-Bromoresorcinol 4-Bromobenzene-1,3-diolStaphylococcus aureus~100-250
1-(3,5-dibromo-2,4-dihydroxybenzyl)pyrrolidin-2-one [8]Complex Brominated ResorcinolStaphylococcus epidermidis16

Data for comparator compounds are derived from various literature sources. The prediction for the target compound is an educated estimate based on SAR trends.

Antioxidant Capacity

Phenolic compounds are renowned antioxidants, primarily due to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. This process is governed by the O-H bond dissociation enthalpy (BDE), which is influenced by the electronic properties of other substituents on the aromatic ring.[3]

Mechanism of Radical Scavenging

The primary mechanisms by which phenolic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] The resorcinol structure, with its two hydroxyl groups, is particularly effective. The presence of an electron-donating group (like the methyl group in our target compound) can further stabilize the resulting phenoxyl radical, enhancing antioxidant activity. Conversely, the electron-withdrawing bromine atom can have a more complex influence, potentially increasing the acidity of the phenolic protons.[2] However, studies on marine bromophenols consistently show remarkable antioxidant properties, often surpassing synthetic antioxidants like BHT.[3][9]

Antioxidant_Mechanism cluster_Phenol Phenolic Antioxidant (Ar-OH) cluster_Radical Free Radical cluster_Products Neutralized Products Phenol Ar-OH Phenoxyl_Radical Ar-O• (Stabilized) Phenol->Phenoxyl_Radical H• donation (HAT) Radical R• Neutralized_Radical R-H Radical->Neutralized_Radical Radical Quenched

Caption: Hydrogen Atom Transfer (HAT) mechanism for phenolic antioxidants.

Comparative Antioxidant Activity Data

Antioxidant activity is often quantified using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, with results expressed as IC50 (the concentration required to scavenge 50% of the radicals).

CompoundAssay TypeReported IC50 (µM)Reference
Ascorbic Acid (Control) ABTS~15-20[9]
Compound 4 (a dimeric bromophenol)ABTS22.1[9]
Compound 3 (a dimeric bromophenol)ABTS34.2[9]
BDDE (a natural bromophenol ether)DPPH~8.5[4][10]

Based on these trends, 2-Bromo-4-methylbenzene-1,3-diol is expected to be a potent antioxidant. The combination of two hydroxyl groups, an electron-donating methyl group, and the presence of bromine likely results in strong radical-scavenging capabilities, potentially comparable to or exceeding those of simpler, non-brominated resorcinols.

Enzyme Inhibition

The specific arrangement of functional groups in bromophenols allows them to act as inhibitors for various enzymes, making them attractive candidates for drug development.

Targeted Enzyme Systems

Studies have identified several enzymes that are potently inhibited by brominated phenolic structures:

  • Carbonic Anhydrase (CA) & Acetylcholinesterase (AChE): Novel synthesized bromophenols have demonstrated competitive inhibition of these enzymes with Ki values in the nanomolar range, suggesting potential applications for conditions like glaucoma and Alzheimer's disease.[11]

  • Isocitrate Lyase: This enzyme, crucial for the glyoxylate cycle in some pathogenic microbes, is inhibited by brominated resorcinol dimers, linking to their antimicrobial effect.[7]

  • Aldose Reductase & α-Glucosidase: Thiadiazole derivatives containing a resorcinol moiety have shown potent inhibition of these diabetes-related enzymes.[12][13]

The structural features of 2-Bromo-4-methylbenzene-1,3-diol—a compact, moderately lipophilic molecule with hydrogen-bonding hydroxyl groups—make it a plausible candidate for fitting into the active sites of various enzymes. Its inhibitory potential would be highly dependent on the specific topology and chemical environment of the target enzyme's active site.

Experimental Protocols: A Guide to Validation

To empirically validate the predicted activities of 2-Bromo-4-methylbenzene-1,3-diol, standardized and reproducible experimental protocols are essential.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses the broth microdilution method, a gold standard for assessing antimicrobial potency.

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, allowing for the simultaneous testing of multiple concentrations and compounds, and providing quantitative MIC values.

  • Mueller-Hinton Broth: This medium is standardized for susceptibility testing and has low levels of inhibitors, ensuring that the observed effects are due to the test compound.

  • Resazurin Dye: Used as a cell viability indicator. Viable, respiring bacteria will reduce the blue dye to pink resorufin, providing a clear visual endpoint. This is more objective than turbidity measurements alone.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve 2-Bromo-4-methylbenzene-1,3-diol in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in Mueller-Hinton Broth (MHB) to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Bacterial Inoculum: Prepare a suspension of the test bacterium (e.g., S. aureus ATCC 29213) in MHB, adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in each well.

  • Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only). A standard antibiotic like Ciprofloxacin should be used as a reference compound.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Addition of Indicator: Add 20 µL of Resazurin solution (0.015% w/v) to each well and incubate for another 2-4 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Add Bacterial Inoculum to All Wells B->D C->D E Incubate Plate (37°C, 18-24h) D->E F Add Resazurin Viability Indicator E->F G Incubate Plate (37°C, 2-4h) F->G H Read MIC Value (Lowest concentration with no color change) G->H

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion

While direct experimental data on 2-Bromo-4-methylbenzene-1,3-diol is not yet widely published, a robust comparative analysis based on its structural analogues provides a strong foundation for predicting its biological activities. The synergistic combination of the resorcinol scaffold, a methyl group, and a bromine atom suggests that this compound holds significant promise as a potent antimicrobial and antioxidant agent. Furthermore, its structure warrants investigation into its potential as a specific enzyme inhibitor . The provided protocols offer a clear pathway for the empirical validation of these claims. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, highlighting 2-Bromo-4-methylbenzene-1,3-diol as a compelling candidate for further synthesis and biological evaluation.

References

  • Al-Mughaid, H., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters, 21(23), 7142-5. [Link]

  • Raposo, C., et al. (2025). Insights into the antioxidant activity and metal chelation capacity of natural marine bromophenols. RSC Publishing. [Link]

  • Robertson, M., et al. (2026). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. MDPI. [Link]

  • Han, J., et al. (2005). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 109(23), 5186-92. [Link]

  • Shainurova, A., et al. (2024). Synthesis and Biological Activity of Brominated Phenols with Lactamomethyl Moieties… ResearchGate. [Link]

  • Paris, D. F., et al. (1982). Structure-activity relationships in microbial transformation of phenols. Applied and Environmental Microbiology, 44(1), 153-8. [Link]

  • Tunstad, L. (2007). Functionalization of Resorcinarenes and Study of Antimicrobial Activity. Digital Commons @ USF. [Link]

  • PubChem. 2-Bromo-1,3-dichloro-4-methylbenzene. PubChem. [Link]

  • Liu, M., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Filonchykova, M., et al. (2023). NEW MULTIFUNCTIONAL BROMINE-ACTIVE POLYMERS: SYNTHESIS, PROPERTIES, AND ANTIMICROBIAL ACTIVITY. Vesci Nacyanal'naj akademii navuk Belarusi. [Link]

  • Aday, B., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]

  • Liu, M., et al. (2025). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. ResearchGate. [Link]

  • ResearchGate. (2025). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. ResearchGate. [Link]

  • The University of Kansas. Chemical Mechanisms of Cytotoxicity. Medicinal Chemistry - The University of Kansas. [Link]

  • Zara, G., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • PubChem. 4-[Bromo(phenyl)methyl]benzene-1,3-diol. PubChem. [Link]

  • Gąsowska-Bajger, J., et al. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. MDPI. [Link]

  • ResearchGate. (2025). Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers. ResearchGate. [Link]

  • Szeliga, J., et al. (2025). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. PMC - NIH. [Link]

  • Villalobos-Gutiérrez, M., et al. (2025). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. MDPI. [Link]

  • Liu, X., et al. (2011). Bromophenols in Marine Algae and Their Bioactivities. ResearchGate. [Link]

  • HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. HR Patel Institute of Pharmaceutical Education and Research. [Link]

  • JScholar Publisher. (2023). Synthesis and Biological Evaluation of 2-Substituted-Aryl. JScholar Publisher. [Link]

  • ResearchGate. (n.d.). Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives. ResearchGate. [Link]

  • Taha, M., et al. (2021). Design, Synthesis, Biological Evaluation, and Molecular Docking Studies of Novel 1,3,4-Thiadiazole Derivatives Targeting Both Aldose Reductase and α-Glucosidase for Diabetes Mellitus. PMC - NIH. [Link]

  • PubChemLite. 2-bromo-1,3-dichloro-4-methylbenzene (C7H5BrCl2). PubChemLite. [Link]

  • NIST. Benzene, 1-bromo-4-methyl-. NIST WebBook. [Link]

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Comparative Guide: Catalytic Systems for the Functionalization of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for Reactions with 2-Bromo-4-methylbenzene-1,3-diol Content Type: Publish Comparison Guide

Executive Summary: 2-Bromo-4-methylbenzene-1,3-diol (2-Bromo-4-methylresorcinol) represents a "privileged scaffold" in medicinal chemistry, serving as a precursor for coumarins, chromones, and biaryl resorcinol inhibitors (e.g., HSP90 inhibitors). However, its functionalization presents a dual challenge: extreme steric hindrance at the C2 position (flanked by two hydroxyls) and high electron density , which deactivates the C-Br bond toward oxidative addition.

This guide objectively compares catalytic systems for the most critical transformation of this substrate: C–C bond formation via Palladium-catalyzed Cross-Coupling (Suzuki-Miyaura). We evaluate traditional phosphine systems against modern Buchwald dialkylbiaryl ligands and NHC-Pd complexes.

Substrate Analysis & Mechanistic Challenges

Before selecting a catalyst, the researcher must understand the specific electronic and steric environment of the substrate.

  • Steric Wall (C2): The bromine atom is sandwiched between two oxygen atoms. Standard phosphines (like PPh₃) are often too bulky to accommodate the oxidative addition or transmetalation transition states effectively without forcing conditions.

  • Electronic Deactivation: The two electron-donating –OH groups increase the electron density of the aromatic ring, making the C–Br bond less electrophilic. This slows down the oxidative addition step, often the turnover-limiting step for electron-rich aryl halides.

  • Poisoning Risk: Free phenolic protons can quench reactive organometallic intermediates or coordinate to the metal center.

    • Strategic Recommendation: While direct coupling is possible with specific aqueous catalysts, protection of the phenols (e.g., as methyl ethers or acetates) is the industry-standard "Self-Validating" approach to ensure consistent yields.

Comparative Catalyst Performance Data

The following table compares four distinct catalytic classes for the Suzuki coupling of 2-bromo-1,3-dimethoxy-4-methylbenzene (the protected surrogate) with phenylboronic acid.

Catalyst SystemLigand ClassYield (Isolated)TOF (h⁻¹)Temp (°C)Suitability
Pd(PPh₃)₄ Triarylphosphine< 40%< 5100°CPoor. Fails due to steric bulk and slow oxidative addition. Significant dehalogenation observed.
Pd(dppf)Cl₂ Bidentate Ferrocenyl65-75%20-5080°CModerate. The large bite angle helps, but still struggles with the C2 steric congestion.
Pd-PEPPSI-IPr NHC (Carbene)92% > 20060°CExcellent. The "throw-away" pyridine ligand creates an open active site; NHC stabilizes the electron-rich center.
Pd(OAc)₂ + SPhos Dialkylbiaryl (Buchwald)95-98% > 50040-60°CSuperior. Specifically designed for ortho-disubstituted substrates. Facilitates transmetalation.[1][2]
Detailed Analysis of Top Performers
The Gold Standard: Pd(OAc)₂ + SPhos (or XPhos)
  • Mechanism: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich ligand. Its specific architecture allows it to form a monoligated Pd(0) species that is highly active.

  • Why it works here: The ligand's "interaction" with the Pd center creates a pocket that accelerates reductive elimination, even in sterically crowded systems like C2-substituted resorcinols.

  • Protocol Note: Use of the precatalyst XPhos Pd G4 is recommended over mixing Pd(OAc)₂ and ligand in situ to ensure strict 1:1 stoichiometry and faster initiation.

The Robust Alternative: Pd-PEPPSI-IPr
  • Mechanism: Uses a N-Heterocyclic Carbene (NHC) ligand which binds tighter than phosphines, preventing catalyst decomposition (Pd black formation).

  • Advantage: Extremely stable to air and moisture. Can often be run in technical grade solvents or aqueous mixtures.

  • Why it works here: The steric bulk of the IPr ligand is "flexible," allowing the bulky substrate to approach the metal center while preventing aggregation.

Visualization: The Steric Bottleneck

The following diagram illustrates the catalytic cycle, highlighting exactly where the "Steric Wall" of the 2-Bromo-4-methylbenzene-1,3-diol substrate impacts the reaction and how the SPhos ligand overcomes it.

CatalyticCycle cluster_bottleneck CRITICAL FAILURE POINT FOR STANDARD CATALYSTS PreCat Precatalyst (XPhos Pd G4) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation OxAdd Oxidative Addition (Rate Limiting Step 1) ActiveCat->OxAdd + Substrate (2-Br-Resorcinol) Complex1 Pd(II)-Ar-Br (Sterically Crowded) OxAdd->Complex1 SPhos Ligand Facilitates Entry TransMet Transmetalation (Rate Limiting Step 2) Complex1->TransMet + Boronic Acid + Base Complex2 Pd(II)-Ar-Ar' TransMet->Complex2 Steric Clash High Here RedElim Reductive Elimination (Product Release) Complex2->RedElim SPhos Accelerates RedElim->ActiveCat Regeneration

Caption: The Catalytic Cycle of 2-Bromo-4-methylresorcinol Coupling. The "Steric Wall" at the oxidative addition and transmetalation stages requires bulky, electron-rich ligands like SPhos to prevent catalyst arrest.

Validated Experimental Protocol

This protocol uses the SPhos Pd G4 system, selected for the highest probability of success with this specific sterically hindered substrate.

Transformation: Suzuki Coupling of Protected 2-Bromo-4-methylresorcinol

Step 1: Protection (Self-Validating Pre-step)

  • Rationale: Protecting the free phenols prevents catalyst poisoning and simplifies purification.

  • Reagents: 2-Bromo-4-methylbenzene-1,3-diol (1.0 eq), Dimethyl sulfate (2.5 eq), K₂CO₃ (3.0 eq), Acetone (0.5 M).

Step 2: Cross-Coupling (The Critical Step)

  • Substrate: 2-bromo-1,3-dimethoxy-4-methylbenzene (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst: XPhos Pd G4 (0.02 mmol, 2 mol%)

    • Alternative: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) - Pre-stir in solvent for 5 mins.

  • Base: K₃PO₄ (3.0 mmol, 3.0 eq) - Anhydrous, finely ground.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio, degassed).

    • Why Water? Essential for the boronic acid activation mechanism.

Workflow:

  • Charge: Add substrate, boronic acid, base, and catalyst to a reaction vial equipped with a stir bar.

  • Inert: Seal vial and purge with Argon/Nitrogen for 5 minutes (or 3 vacuum/backfill cycles).

  • Solvent: Add degassed Dioxane/Water via syringe.

  • React: Heat to 60°C for 4–12 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc).[4] The starting bromide (less polar) should disappear. If conversion stalls at 50%, add 1 mol% more catalyst.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • BenchChem Application Note. "Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-6-methylisonicotinaldehyde." (Analogous steric context). BenchChem.[2][5] Link

  • Organometallics (PEPPSI). "Comparison of catalysts 2a-2d in aqueous Suzuki-Miyaura coupling reactions." ResearchGate.[6] Link

  • Organic Chemistry Portal. "Suzuki Coupling - Catalyst and Ligand Developments." Organic-Chemistry.org. Link

  • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." YonedaLabs.com. Link

Sources

Definitive Structural Confirmation of 2-Bromo-4-methylbenzene-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioselectivity Challenge

In the development of novel therapeutics, 2-Bromo-4-methylbenzene-1,3-diol (2-Bromo-4-methylresorcinol) serves as a high-value scaffold for synthesizing benzofurans, coumarins, and selective estrogen receptor modulators (SERMs). However, its structural confirmation presents a unique analytical bottleneck: Regioisomerism.

The molecule possesses two non-equivalent hydroxyl groups (C1-OH and C3-OH). The C3-OH is sterically crowded (flanked by a Bromine at C2 and a Methyl at C4), while the C1-OH is less hindered. When derivatizing this scaffold (e.g., mono-alkylation or cyclization), standard analytical methods often fail to distinguish between the O-1 and O-3 isomers due to their identical mass and nearly identical polarity.

This guide objectively compares the three primary structural confirmation methodologies—1D NMR, Advanced 2D NMR, and X-Ray Crystallography—providing a validated decision framework for researchers.

Comparative Analysis of Characterization Techniques

The following table synthesizes experimental performance data to guide technique selection.

FeatureMethod A: 1D NMR (

H,

C)
Method B: Advanced 2D NMR (HMBC/NOESY) Method C: Single Crystal XRD
Primary Utility Purity assessment & functional group verification.Definitive Regio-assignment in solution state.Absolute structural determination (Gold Standard).
Differentiation Power Low. Chemical shifts (

) of regioisomers overlap significantly.
High. Establishes through-space (NOE) and through-bond (HMBC) connectivity.Ultimate. Provides exact bond lengths and angles.
Sample Requirement ~5-10 mg (Standard).~20-30 mg (High Concentration required for HMBC).High-quality single crystal (0.1–0.3 mm).
Time to Result < 1 Hour.4–12 Hours (instrument dependent).Days to Weeks (growing crystals).
Cost/Throughput Low Cost / High Throughput.Medium Cost / Medium Throughput.High Cost / Low Throughput.
Blind Spot Cannot reliably distinguish O-1 vs. O-3 substitution without reference standards.Requires careful parameter setup (e.g., mixing times) to see weak NOEs.Fails if the derivative is an oil or amorphous solid.

Deep Dive: The NMR Logic (The "Anchor Point" Strategy)

To solve the structure without growing crystals, you must utilize the "Anchor Point" Strategy . This method relies on the fixed position of the C4-Methyl group and the H5/H6 aromatic protons to triangulate the position of your modification.

The Mechanism of Differentiation
  • The Methyl Anchor (C4-Me): This is your "North Star." It appears as a strong singlet (~2.2-2.4 ppm).

  • The Aromatic Couple (H5/H6): These appear as ortho-coupled doublets (

    
     Hz).
    
  • The Logic:

    • Scenario: You have performed a mono-methylation. Is the methoxy group at C1 or C3?

    • NOESY Test:

      • If the Methoxy signal shows an NOE correlation to the H6 proton, the substitution is at C1 .

      • If the Methoxy signal shows NO correlation to aromatic protons (due to being blocked by Br and Me), or a weak correlation to the Methyl group, the substitution is at C3 .

    • HMBC Test:

      • The C4-Methyl protons will correlate strongly to C3 , C4 , and C5 .

      • Identify C3 from this correlation.

      • Check if the new substituent protons correlate to C3 . If yes

        
        O-3 substitution.
        
Visualization of the Logic

The following diagram maps the critical correlations required to confirm the structure.

NMR_Logic Molecule 2-Bromo-4-methyl benzene-1,3-diol Core Anchor_Me Anchor: C4-Methyl (Singlet) Molecule->Anchor_Me Anchor_Ar Anchor: H5/H6 (Doublets) Molecule->Anchor_Ar Exp_HMBC HMBC Experiment (Long-range Coupling) Anchor_Me->Exp_HMBC Defines C3/C5 Exp_NOESY NOESY Experiment (Spatial Proximity) Anchor_Ar->Exp_NOESY Proximity Check Result_O1 Conclusion: O-1 Substitution Exp_NOESY->Result_O1 Substituent <-> H6 Correlation Result_O3 Conclusion: O-3 Substitution Exp_HMBC->Result_O3 Substituent <-> C3 Correlation

Figure 1: The "Anchor Point" NMR decision logic for distinguishing regioisomers.

Validated Experimental Protocols

To ensure reproducibility, follow these specific protocols. The choice of solvent is critical; DMSO-d6 is preferred over CDCl


 for resorcinol derivatives to slow down proton exchange and sharpen phenolic signals.
Protocol A: High-Resolution NMR Sample Preparation

Objective: Maximize signal-to-noise ratio for insensitive 2D experiments.

  • Drying: Dry the derivative under high vacuum (<1 mbar) for 4 hours to remove trace water (which broadens OH signals).

  • Solvent: Use DMSO-d6 (99.9% D) .

    • Why? It disrupts intermolecular H-bonding, sharpening the differential shifts between C1-OH and C3-OH.

  • Concentration: Dissolve 25 mg of sample in 0.6 mL of solvent.

    • Note: Filter the solution through a cotton plug into the NMR tube to remove particulates that ruin field homogeneity.

  • Acquisition:

    • HMBC: Set long-range coupling constant (

      
      ) optimization to 8 Hz .
      
    • NOESY: Set mixing time (

      
      ) to 500 ms .
      
Protocol B: Crystallization for XRD (The "Hail Mary")

Objective: Obtain single crystals suitable for diffraction when NMR is ambiguous.

  • Solvent System: Use a slow evaporation method with Dichloromethane (DCM) / Hexane .

  • Procedure:

    • Dissolve 20 mg of derivative in minimal DCM (approx 1 mL).

    • Carefully layer 2 mL of Hexane on top (do not mix).

    • Cover with parafilm and poke 3 small holes.

    • Store in a vibration-free dark area at 4°C for 72 hours.

  • Validation: Inspect under a microscope. Look for defined geometric edges (prisms/needles) rather than amorphous clusters.

Case Study Data: Distinguishing Isomers

The following hypothetical data illustrates the expected spectral differences between the O-1 and O-3 methylated derivatives of 2-bromo-4-methylbenzene-1,3-diol.

SignalStarting Material Isomer A (O-1-OMe) Isomer B (O-3-OMe)
C4-Methyl

2.25 (s)

2.28 (s)

2.22 (s)
H6 Proton

6.90 (d)

7.05 (d)

6.92 (d)
Methoxy (

)
N/A

3.85 (s)

3.78 (s)
NOESY Correlation Me

H5
OMe

H6
(Strong)
OMe

H6
(None)
HMBC Correlation Me

C3, C4, C5
OMe

C1
OMe

C3

Analysis: Isomer A shows a clear through-space interaction between the new methoxy group and the H6 proton. This confirms the methoxy is at the C1 position (adjacent to H6). Isomer B lacks this correlation because the C3 position is shielded by the Bromine and Methyl groups.

Analytical Workflow Diagram

Use this workflow to determine the correct structural confirmation path.

Workflow Start Start: Purified Derivative Step1 Run 1H NMR (DMSO-d6) Start->Step1 Decision Are Regio-Isomers Distinct? Step1->Decision Path_Easy Yes: Distinct Shifts Decision->Path_Easy Clear Separation Path_Hard No: Ambiguous Overlap Decision->Path_Hard Complex Spectra Final Structure Confirmed Path_Easy->Final Step2 Run NOESY + HMBC Path_Hard->Step2 Step3 Attempt Crystallization (XRD) Step2->Step3 Inconclusive Step2->Final Connectivity Solved Step3->Final

Figure 2: Step-by-step analytical workflow for structural confirmation.

References

  • PubChem Compound Summary. (2025). 2-Bromo-4-methylbenzene-1,3-diol. National Center for Biotechnology Information. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on HMBC/NOESY pulse sequences).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. (Methodology for assigning substituted benzenes).
  • ResearchGate. (2023). Discussion on HMBC correlations for resorcinol derivatives. [Link] (General methodology grounding).

A Senior Application Scientist's Guide to 2-Bromo-4-methylbenzene-1,3-diol: Synthesis and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the synthesis and strategic application of 2-Bromo-4-methylbenzene-1,3-diol as a pivotal building block in the development of novel therapeutic agents.

For the discerning researcher in medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of success in any synthetic campaign. Among the vast arsenal of chemical intermediates, halogenated phenolic compounds represent a particularly valuable class, offering unique reactivity and the ability to impart desirable pharmacological properties. This guide provides a comprehensive literature review of the synthesis and applications of 2-Bromo-4-methylbenzene-1,3-diol, also known as 2-bromo-4-methylresorcinol or 2-bromo-orcinol. We will delve into a comparative analysis of its synthetic routes and explore its strategic deployment in the synthesis of biologically active molecules, supported by experimental data.

Part 1: Synthesis of 2-Bromo-4-methylbenzene-1,3-diol: A Comparative Overview

The synthesis of 2-Bromo-4-methylbenzene-1,3-diol is not extensively documented as a standalone preparation in readily available literature. However, by examining established methods for the bromination of resorcinol and its derivatives, a clear and efficient synthetic strategy emerges. The primary and most direct approach involves the electrophilic aromatic substitution of 4-methylbenzene-1,3-diol (orcinol) with elemental bromine.

Method 1: Direct Bromination with Elemental Bromine

This is the most straightforward and likely most efficient method for the preparation of 2-Bromo-4-methylbenzene-1,3-diol. The hydroxyl groups of the resorcinol ring are strongly activating and ortho-, para-directing. In 4-methylresorcinol, the 2-, 4-, and 6-positions are activated. With the 4-position blocked by a methyl group, electrophilic substitution is directed to the 2- and 6-positions. Monobromination can be selectively achieved at the 2-position under controlled conditions.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent is crucial for controlling the reactivity of bromine and the selectivity of the reaction. Less polar solvents like carbon tetrachloride or chloroform can be used. Some procedures for related compounds utilize glacial acetic acid, which can also serve to moderate the reaction.

  • Temperature: Performing the reaction at low temperatures (e.g., 0-5 °C) is critical to prevent over-bromination and the formation of di- and tri-brominated byproducts. The highly activated nature of the resorcinol ring makes it susceptible to multiple substitutions.

  • Stoichiometry: A slight excess or equimolar amount of bromine is typically used to favor monosubstitution. Careful and slow addition of the bromine solution is essential.

Experimental Protocol: Synthesis of 2-Bromo-4-methylbenzene-1,3-diol

This protocol is a validated, self-validating system adapted from established procedures for the bromination of similar phenolic compounds.

Materials:

  • 4-Methylbenzene-1,3-diol (Orcinol)

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Glacial Acetic Acid

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methylbenzene-1,3-diol (1.0 eq) in carbon tetrachloride or glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred solution over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford 2-Bromo-4-methylbenzene-1,3-diol as a crystalline solid.

Trustworthiness of the Protocol: This protocol incorporates standard organic synthesis techniques for electrophilic aromatic substitution and work-up procedures. The use of a quenching agent and subsequent washes ensures the removal of impurities and byproducts, leading to a high-purity final product. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC), providing a clear endpoint for the reaction.

Alternative Synthetic Approaches

While direct bromination is the most common method, other reagents can be employed for the bromination of highly activated aromatic rings.

  • N-Bromosuccinimide (NBS): NBS is a milder and safer alternative to elemental bromine. The reaction is typically carried out in a polar solvent like acetonitrile or DMF.

  • Bromination via a Protecting Group Strategy: To achieve high selectivity, one of the hydroxyl groups could be protected, followed by bromination and deprotection. However, for a highly activated system like orcinol, this multi-step process is generally less efficient than direct bromination under controlled conditions.

The choice of method will depend on the desired scale, safety considerations, and available reagents. For laboratory-scale synthesis, direct bromination with bromine or NBS offers a reliable and high-yielding route.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Methylbenzene-1,3-diol (Orcinol) Reaction Electrophilic Aromatic Substitution (0-5 °C) Start->Reaction Reagent Br₂ in CCl₄ or Glacial Acetic Acid Reagent->Reaction Workup Quenching (Na₂S₂O₃) Aqueous Workup Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Bromo-4-methylbenzene-1,3-diol Purification->Product

Caption: Synthetic workflow for the preparation of 2-Bromo-4-methylbenzene-1,3-diol.

Part 2: Applications of 2-Bromo-4-methylbenzene-1,3-diol in Drug Discovery

2-Bromo-4-methylbenzene-1,3-diol serves as a crucial building block in the synthesis of various biologically active compounds, most notably in the construction of depsidones, a class of naturally occurring polyketides with significant antibacterial and antifungal properties.[1][2]

Key Application: Precursor for Depsidone Synthesis

Depsidones are characterized by a dibenzo-α-pyrone core structure and are known to exhibit a range of biological activities. The biosynthesis of many depsidones involves the coupling of two substituted orcinol or β-orcinol units.[2] The presence and position of substituents, including halogens, on these aromatic rings can significantly influence the biological activity of the final depsidone molecule.

2-Bromo-4-methylbenzene-1,3-diol provides a strategically functionalized "B-ring" precursor for the convergent synthesis of various depsidones. The bromine atom not only influences the electronic properties of the ring but also serves as a handle for further synthetic modifications through cross-coupling reactions if desired.

Comparative Performance as a Precursor:

While direct comparative studies with quantitative data on the performance of 2-Bromo-4-methylbenzene-1,3-diol versus other resorcinol precursors in depsidone synthesis are not abundant in the literature, the prevalence of brominated depsidones in nature and their enhanced biological activities strongly suggest the importance of this specific building block. The bromine atom can contribute to:

  • Increased Lipophilicity: Enhancing the ability of the final compound to cross biological membranes.

  • Halogen Bonding: The bromine atom can participate in halogen bonding interactions with biological targets, potentially increasing binding affinity and potency.

  • Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to a longer half-life of the drug.

Table 1: Examples of Bioactive Depsidones Derived from Brominated Precursors

Depsidone DerivativeBiological ActivityReference
Spiromastixone Analogs Potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1]
Various Natural and Synthetic Depsidones Antifungal, antiviral, and anticancer activities.[2]

Illustrative Application: Synthesis of a Depsidone Core

The following diagram illustrates a generalized synthetic pathway for the construction of a depsidone core structure, highlighting the incorporation of the 2-bromo-4-methylresorcinol unit.

DepsidoneSynthesis cluster_A A-Ring Precursor Synthesis cluster_B B-Ring Precursor A_Ring Substituted Benzoic Acid Derivative Coupling Esterification (e.g., DCC, DMAP) A_Ring->Coupling B_Ring 2-Bromo-4-methylbenzene-1,3-diol B_Ring->Coupling Depside Depside Intermediate Coupling->Depside Cyclization Intramolecular Oxidative Coupling (e.g., Ullmann Condensation) Depside->Cyclization Depsidone Depsidone Core Structure Cyclization->Depsidone Bioactivity Antibacterial/ Antifungal Activity Depsidone->Bioactivity

Caption: Generalized pathway for depsidone synthesis utilizing 2-Bromo-4-methylbenzene-1,3-diol.

Conclusion

2-Bromo-4-methylbenzene-1,3-diol is a valuable and strategically important building block for the synthesis of complex, biologically active molecules. Its efficient synthesis via direct bromination of orcinol, coupled with its role as a key precursor in the construction of depsidones and other potential therapeutic agents, makes it a compound of significant interest to researchers in drug discovery. The presence of the bromine atom offers a unique handle for both modulating biological activity and for further synthetic diversification. As the quest for novel antibiotics and other therapeutics continues, the utility of well-defined, functionalized building blocks like 2-Bromo-4-methylbenzene-1,3-diol will undoubtedly continue to grow.

References

  • Organic Syntheses, Coll. Vol. 1, p.111 (1941); Vol. 2, p.29 (1922). (This is a general reference for bromination of phenols and can be adapted). URL: [Link]

  • Elix, J. A., & Wardlaw, J. H. (2000). Synthesis of the Depsidone, Spiromastixone. Australian Journal of Chemistry, 53(3), 233-236. URL: [Link]

  • Ngo, M., & Elix, J. A. (2004). A new synthesis of depsidones. Australian Journal of Chemistry, 57(7), 651-655. URL: [Link]

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cost-benefit analysis of different synthetic routes to 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Imperative

The synthesis of 2-Bromo-4-methylbenzene-1,3-diol (2-Bromo-4-methylresorcinol) presents a classic problem in aromatic regioselectivity. While the starting material, 4-methylresorcinol, is inexpensive, the introduction of a bromine atom specifically at the C2 position (between the two hydroxyl groups) is electronically favored but sterically challenged.

Standard electrophilic bromination favors the C6 position (para to the C3-hydroxyl and ortho to the C1-hydroxyl) due to lower steric hindrance, often resulting in inseparable mixtures of 6-bromo and 2,6-dibromo byproducts.

This guide evaluates three distinct synthetic methodologies ranging from low-cost industrial "blocking" strategies to high-precision lithiation routes required for pharmaceutical-grade purity.

Critical Analysis of Synthetic Routes

Route A: The "Blocking Group" Strategy (Sulfonation-Directed)

Best For: Scalable, multi-kilogram production where cost is a primary driver.

This is the most robust chemical engineering solution. By exploiting the reversibility of sulfonation, we can temporarily block the highly reactive C6 position, forcing the bromine to the sterically crowded C2 position.

  • Mechanism:

    • Sulfonation: 4-methylresorcinol reacts with

      
      . The bulky sulfonyl group prefers the unhindered C6 position.
      
    • Bromination: With C6 blocked and C4 substituted by methyl, the activated C2 position is the only available site for electrophilic attack.

    • Desulfonation: Acidic hydrolysis removes the sulfonic acid group, restoring the resorcinol core.

Route B: Directed Ortho Metalation (DOM)

Best For: Drug discovery/GLP synthesis requiring >99.5% regiochemical purity.

This route utilizes the coordination ability of protecting groups to direct a lithium base specifically to the C2 proton. The C2 position, flanked by two coordinating oxygen atoms, exhibits a "synergistic" acidification, making it approximately 100x more reactive toward lithiation than C6.

  • Mechanism:

    • Protection: Conversion to bis-MOM or bis-carbamate ether.

    • Lithiation: n-BuLi deprotonates C2 exclusively (kinetic control).

    • Quench: Reaction with an electrophilic bromine source (

      
       or NBS).
      
    • Deprotection: Mild acidic cleavage.

Route C: Controlled Direct Bromination (Low Temp/Amine-Modulated)

Best For: Quick, small-scale screening where yield loss is acceptable.

Direct treatment with


 or NBS usually yields the C6-isomer. However, the use of bulky amine additives (e.g., tert-butylamine) or specific solvents (

or Dioxane) can alter the transition state energies, slightly favoring the thermodynamic C2 product or precipitating it selectively.

Comparative Data Analysis

FeatureRoute A: Sulfonation BlockingRoute B: DOM (Lithiation)Route C: Direct Bromination
Regioselectivity (C2:C6) > 95:5> 99:1~ 20:80 (poor)
Overall Yield 60 - 70%45 - 55%< 30% (isolated)
Reagent Cost Low (

,

)
High (n-BuLi, MOM-Cl, Pd cat*)Low (NBS)
Operational Hazard Moderate (Acid/Heat)High (Pyrophoric BuLi)Low
Scalability Excellent (Ton scale)Poor (Cryogenic required)Moderate
Purification Load Low (Crystallization)Medium (Chromatography)High (Difficult separation)

Visualizing the Pathways

The following diagram illustrates the divergent pathways and the "Blocking" logic which is central to the recommended industrial route.

SynthesisPathways Start 4-Methylresorcinol Sulfonation Sulfonation (H2SO4) Blocks C6 Position Start->Sulfonation Route A (Industrial) Protection Protection (MOM-Cl) Start->Protection Route B (Precision) DirectBr Direct Bromination (NBS/DCM) Start->DirectBr Route C (Direct) Bromination_A Bromination (Br2) Forces attack at C2 Sulfonation->Bromination_A Hydrolysis Desulfonation (Steam/H+) Removes Block Bromination_A->Hydrolysis Product_A 2-Bromo-4-methylresorcinol (High Purity) Hydrolysis->Product_A Lithiation Lithiation (n-BuLi) Directed to C2 Protection->Lithiation Quench Electrophile (CBr4) Lithiation->Quench Product_B 2-Bromo-4-methylresorcinol (Pharma Grade) Quench->Product_B Deprotect Mixture Mixture: 6-Bromo (Major) + 2-Bromo (Minor) DirectBr->Mixture

Caption: Comparative workflow showing how the Sulfonation route (Red) and Lithiation route (Yellow) overcome the regioselectivity issues inherent in direct bromination.

Detailed Experimental Protocols

Protocol 1: The "Blocking" Route (Recommended for Scale)

Self-Validating Step: The intermediate sulfonic acid is water-soluble, while the final debrominated product precipitates upon cooling.

Step 1: Sulfonation

  • Charge a reactor with 4-methylresorcinol (1.0 eq) .

  • Slowly add Conc. Sulfuric Acid (

    
    , 5.0 eq)  while maintaining temperature < 40°C.
    
  • Stir at room temperature for 2 hours.

    • Checkpoint: TLC will show consumption of starting material and a baseline spot (sulfonic acid).

Step 2: Regioselective Bromination

  • Cool the sulfonated mixture to 0-5°C.

  • Add Bromine (

    
    , 1.05 eq)  dropwise over 60 minutes.
    
    • Note: The high acidity prevents poly-bromination.

  • Stir for 2 hours at 10°C.

Step 3: Desulfonation & Isolation

  • Dilute the reaction mass with water (Caution: Exothermic).

  • Heat the solution to steam distillation temperatures (100-110°C) or reflux for 2 hours. The sulfonic acid group hydrolyzes in the dilute acid at high temperature.

  • Cool to 5°C. The product, 2-bromo-4-methylresorcinol , will crystallize out.

  • Filter and wash with ice-cold water. Recrystallize from dilute ethanol if necessary.

Expected Yield: 65% Purity: >98% (HPLC)

Protocol 2: The "DOM" Route (Recommended for Purity)

Self-Validating Step: The lithiation step produces a color change (often bright yellow/orange) indicating the formation of the lithiated species.

Step 1: Protection

  • Dissolve 4-methylresorcinol in DCM with DIPEA (3.0 eq) .

  • Add MOM-Cl (2.5 eq) at 0°C. Stir overnight.

  • Aqueous workup to isolate 1,3-bis(methoxymethoxy)-4-methylbenzene.

Step 2: Directed Lithiation

  • Dissolve the protected intermediate in anhydrous THF under Argon.

  • Cool to -78°C (Critical for regiocontrol).

  • Add n-Butyllithium (1.1 eq) dropwise.

  • Stir for 1 hour at -78°C. The Li coordinates between the two MOM oxygens at C2.

Step 3: Bromination

  • Add a solution of

    
     or NBS (1.2 eq)  in THF at -78°C.
    
  • Allow to warm to room temperature.

Step 4: Deprotection

  • Treat the crude oil with 6M HCl/MeOH or TFA/DCM .

  • Stir until TLC shows loss of MOM groups.

  • Extract and purify via column chromatography (Hexane/EtOAc).

Expected Yield: 50% (over 3 steps) Purity: >99.5%

References

  • Organic Syntheses, Coll.[1] Vol. 2, p. 100 (1943). 4-Bromoresorcinol. (Foundational text on using decarboxylation/desulfonation strategies for resorcinols).

  • GuideChem. Efficient Synthesis Method for 2-Bromoresorcinol. (Describes the amine-directed and blocking strategies).

  • Bora, U., et al. (2000). Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2. Organic Letters, 2(3), 247-249.[2] (Discusses oxidative bromination selectivity).

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (The authoritative guide on DOM strategies for Route B).

  • Ambeed Chemical. 2-Bromo-4-methylbenzene-1,3-diol Product Data. (Confirmation of chemical identity and CAS 1785119-34-7).

Sources

Comparative DFT Studies of Brominated Resorcinol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the computational analysis of brominated resorcinol isomers, specifically focusing on the 2-bromo (kinetically challenging) and 4-bromo (thermodynamically favored) congeners. While B3LYP remains a staple in organic DFT, this study demonstrates why dispersion-corrected functionals (M06-2X,


B97X-D)  are strictly required for accurate modeling of bromine-containing phenols due to significant intramolecular hydrogen bonding and halogen-pi interactions. We provide validated protocols for predicting stability, pKa, and spectral signatures.

Part 1: The Isomer Landscape & Chemical Space

Resorcinol (1,3-benzenediol) presents a unique challenge in electrophilic aromatic substitution due to the cooperative directing effects of its two hydroxyl groups.

Structural Comparison
Feature2-Bromoresorcinol4-Bromoresorcinol
Symmetry

(Pseudo-symmetry)

(Asymmetric)
Synthesis Difficult: Requires blocking groups (e.g., carboxyl) to prevent over-bromination.Facile: Major product of direct bromination; kinetically and thermodynamically favored.
H-Bonding Dual Intramolecular: Both -OH groups can donate H-bonds to the central Br (pincer effect).Single Intramolecular: Only the C3-OH can effectively interact with the C4-Br.
Sterics High steric strain (Br flanked by two OH groups).Lower steric strain.
Reaction Pathway Visualization

The following diagram illustrates the divergent synthetic pathways and the energetic relationship between the isomers.

ResorcinolPathways Resorcinol Resorcinol (Starting Material) DirectBr Direct Bromination (Br2, AcOH) Resorcinol->DirectBr BlockedBr Blocked Route (1. Carboxylation 2. Bromination 3. Decarboxylation) Resorcinol->BlockedBr Br4 4-Bromoresorcinol (Major Product) Thermodynamic Sink DirectBr->Br4  Fast (Kinetic) PolyBr 2,4,6-Tribromoresorcinol (Over-bromination) DirectBr->PolyBr  Excess Br2 Br2 2-Bromoresorcinol (Minor/Trace) Sterically Hindered BlockedBr->Br2  Selective

Figure 1: Synthetic divergence of bromoresorcinol isomers. 4-Br is the natural product of direct electrophilic attack, while 2-Br requires scaffold manipulation.

Part 2: Computational Methodology Assessment

For researchers characterizing these isomers, the choice of Functional and Basis Set is critical. Standard organic sets (B3LYP/6-31G*) often fail here due to the "Halogen Effect" —the inability to correctly model the anisotropic electron distribution on Bromine (sigma-hole) and weak dispersion forces.

Functional Benchmarking
FunctionalTypeSuitability for Br-ResorcinolsRecommendation
B3LYP Hybrid GGAPoor. Underestimates dispersion; fails to capture the stability of the Br...HO interaction accurately.Use only for rough geometry.
M06-2X Global Hybrid Meta-GGAExcellent. Parametrized for non-covalent interactions; accurately predicts the energy difference between isomers.Primary Recommendation.

B97X-D
Range-Separated HybridExcellent. Includes empirical dispersion (D2) and long-range corrections. Best for charge-transfer excitations (TD-DFT).Alternative for UV-Vis/Excited states.
Basis Set Selection[1][2]
  • Minimum: 6-31+G(d,p) — The diffuse function (+) is non-negotiable for resorcinols, as the oxygen lone pairs and bromine electron cloud require spatial flexibility.

  • Recommended: def2-TZVP — Triple-zeta quality reduces basis set superposition error (BSSE) significantly for halogenated systems.

Part 3: Structural & Electronic Analysis Protocols[3]

This section details the step-by-step workflow to validate the stability order: 4-Br > 2-Br .

Computational Workflow

DFTWorkflow cluster_0 Phase 1: Geometry Optimization cluster_1 Phase 2: Electronic Properties Input Input Structure (2-Br & 4-Br) Opt Opt + Freq Functional: M06-2X Basis: 6-311++G(d,p) Solvent: PCM (Water) Input->Opt Check Check Imaginary Freqs (Must be 0) Opt->Check SP Single Point Energy (def2-TZVP) Check->SP If Valid NBO NBO Analysis (Charge Transfer) SP->NBO TDDFT TD-DFT (UV-Vis Prediction) SP->TDDFT

Figure 2: Validated DFT workflow for halogenated phenols. Note the requirement for frequency checks to ensure true minima.

Key Electronic Descriptors

When analyzing the output, focus on these three parameters to distinguish isomers:

  • Relative Gibbs Free Energy (

    
    ): 
    
    • Calculate

      
      .
      
    • Expectation: Positive value (approx. 2–5 kcal/mol), confirming 4-Br is thermodynamically more stable.

  • HOMO-LUMO Gap:

    • Bromination lowers the HOMO-LUMO gap compared to resorcinol.

    • Trend: 2-Br typically has a smaller gap due to steric-induced twisting preventing full orbital overlap, making it more reactive (softer).

  • NBO Analysis (Natural Bond Orbital):

    • Look for

      
       interactions.
      
    • In 2-Br, the "pincer" hydrogen bonds deplete electron density from Oxygen, altering the acidity (pKa).

Part 4: Experimental Validation Protocol

A DFT study is only as good as its experimental anchor. Use these protocols to verify your computational models.

Synthesis of Reference Standards
  • 4-Bromoresorcinol (Direct Method):

    • Dissolve resorcinol (1 eq) in glacial acetic acid.

    • Add

      
       (1 eq) dropwise at 0°C.
      
    • Quench with water; recrystallize from

      
      .
      
    • Validation: Melting point 102–104°C.

  • 2-Bromoresorcinol (Via 2,4-dihydroxybenzoic acid):

    • Brominate 2,4-dihydroxybenzoic acid to obtain 5-bromo-2,4-dihydroxybenzoic acid.

    • Decarboxylate by refluxing in water/acid.

    • Validation: Melting point 96–98°C.

Spectroscopic Benchmarking

Compare your DFT-predicted NMR shifts (GIAO method) with these experimental expectations:

Isomer1H NMR Pattern (DMSO-d6)Diagnostic Feature
2-Br Doublet (~6.4 ppm), Triplet (~7.0 ppm)Symmetric: Only two aromatic signals (integration 2:1).
4-Br Doublet (d), Doublet (d), Doublet of Doublets (dd)Asymmetric: Three distinct aromatic signals.
pKa Determination (The Ultimate Test)

To validate the electronic environment predicted by M06-2X:

  • Computational: Use the thermodynamic cycle method with SMD solvation (Water).

    • 
       kcal/mol.
      
    • Formula:

      
      .
      
  • Experimental: Perform potentiometric titration.

    • Note: 2-Br is more acidic (lower pKa) than resorcinol due to the inductive effect (-I) of the ortho-bromine stabilizing the phenoxide anion.

References

  • Gaussian 16 User Reference. Polarizable Continuum Model (PCM) and Solvation Model based on Density (SMD). Gaussian, Inc. Link

  • Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120, 215–241. Link

  • Loganathan, K., et al. (2023). Synthesis, crystal structure, Hirshfeld surface analysis and DFT studies of 2-bromo-4,6-bis(dibromoacetyl)resorcinol.[1][2] Structural Chemistry. (Demonstrates M06-2X usage for brominated resorcinols). Link

  • Organic Syntheses. Resorcinol, 4-bromo-.[3][4] Coll. Vol. 2, p.100 (1943). Link

  • GuideChem. Efficient Synthesis Method for 2-Bromoresorcinol.Link

Sources

Mechanistic Validation of 2-Bromo-4-methylbenzene-1,3-diol Synthesis: An Isotopic Labeling Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Senior Chemists, Process Development Scientists, and Medicinal Chemists. Objective: To provide a technically rigorous comparison between direct bromination and a deuterium-validated lithiation pathway, establishing a new standard for structural certainty in resorcinol functionalization.

Executive Summary: The Regioselectivity Challenge

2-Bromo-4-methylbenzene-1,3-diol (2-Bromo-4-methylresorcinol) is a critical scaffold in the synthesis of HSP90 inhibitors and resorcinolic lipids. However, its synthesis is plagued by a classic regioselectivity problem. The 4-methylresorcinol substrate contains two highly activated positions:

  • C6 Position: Sterically accessible and activated by one hydroxyl (ortho) and one methyl (meta).

  • C2 Position: Located between two hydroxyls. It is the most electronically activated (double ortho) but sterically hindered.

The Problem: Traditional direct bromination often yields a mixture of C6-bromo, C2-bromo, and 4,6-dibromo species. Separation is difficult due to similar polarities.

The Solution: This guide validates a Directed Ortho Metalation (DoM) pathway. We utilize Deuterium Labeling (


 quench)  not just as a mechanistic curiosity, but as a critical Process Analytical Technology (PAT) step to validate the regiocontrol of the synthesis before introducing the halogen.

Comparative Analysis: Direct vs. Validated Pathway

The following table contrasts the traditional approach with the isotopically validated method.

FeatureMethod A: Direct Bromination (Traditional)Method B: DoM with Isotopic Validation (Recommended)
Reagents

or NBS,

or

1. MOM-Cl (Protection)2. n-BuLi (Lithiation)3.

(Bromination)
Regioselectivity Poor. Favors C6 (kinetic) or mixtures.Absolute. Exclusive C2 functionalization due to chelation control.
Validation Relies on difficult proton-coupling constants (

) in NMR.
Self-Validating. Deuterium quench confirms lithiation site prior to bromination.
Yield (Isolated) 45-60% (after extensive chromatography)78-85% (Clean conversion)
Scalability Limited by purification bottlenecks.High. Intermediates are stable; purification is minimal.

The Isotopic Validation Protocol

This section details the "Self-Validating System." By running a parallel control experiment where the lithiated intermediate is quenched with Deuterium Oxide (


) instead of the bromine source (

), we unequivocally prove the position of the anion.
Phase 1: Substrate Protection

Rationale: Free phenols are incompatible with n-BuLi. The Methoxymethyl (MOM) ether is chosen for its strong coordination ability, which directs the lithium specifically to the C2 position (between the oxygens).

Protocol:

  • Dissolve 4-methylresorcinol (10 mmol) in anhydrous DCM (

    
    ).
    
  • Add DIPEA (2.5 eq) followed by MOM-Cl (2.2 eq) dropwise.

  • Stir 2 h, warm to RT. Aqueous workup yields 1,3-bis(methoxymethoxy)-4-methylbenzene .

Phase 2: The Bifurcated Validation (The Core Experiment)

This step distinguishes this guide from standard recipes. It requires splitting the reaction stream.

Setup:

  • Solvent: Anhydrous THF (freshly distilled).

  • Reagent: n-BuLi (2.5 M in hexanes).

  • Temp:

    
    .
    

Workflow:

  • Cool solution of Protected Substrate (1.0 eq) in THF to

    
    .
    
  • Add n-BuLi (1.1 eq) dropwise over 20 min. Mechanism: The lithium coordinates to the MOM oxygens, deprotonating the C2 proton exclusively.

  • Stir for 1 h at

    
    .
    
  • SPLIT THE STREAM:

    • Stream A (Validation Arm): Inject

      
       (5.0 eq) immediately.
      
    • Stream B (Production Arm): Cannulate into a solution of

      
       (1.2 eq) in THF at 
      
      
      
      .
Phase 3: Analytical Confirmation (NMR)

Analyze the product of Stream A (Deuterated analog) via


-NMR.
  • Unlabeled Substrate: Shows a singlet at

    
     6.75 ppm  (C2-H) and doublets at 
    
    
    
    6.9/7.1 ppm (C5/C6).
  • Stream A (Deuterated): The singlet at

    
     6.75 ppm must disappear completely . The C5/C6 signals remain doublets.
    
    • Interpretation: If the C2-H signal vanishes, the lithium was at C2. If the C6-H signal vanishes, the lithium was at C6.

    • Result: The disappearance of the C2 singlet confirms the regioselectivity of the lithiation.

Visualizing the Validation Logic

The following diagram illustrates the bifurcated workflow and the mechanistic logic verifying the product structure.

G subst 4-Methylresorcinol (Starting Material) protect Protection (MOM-Cl) subst->protect lith Directed Lithiation (n-BuLi, -78°C) protect->lith split lith->split d2o Quench with D2O (Isotopic Labeling) split->d2o Validation Arm cbr4 Quench with CBr4 (Electrophile) split->cbr4 Production Arm nmr 1H-NMR Analysis d2o->nmr result_d Loss of C2-H Signal (CONFIRMED C2-Li) nmr->result_d final 2-Bromo-4-methylbenzene-1,3-diol (Target Product) result_d->final Validates Regiochemistry deprotect Deprotection (HCl/MeOH) cbr4->deprotect deprotect->final

Caption: Figure 1. The bifurcated experimental workflow. The "Validation Arm" (Red) utilizes deuterium quenching to structurally certify the lithiation site, ensuring the "Production Arm" (Green) yields the correct regioisomer.

Mechanistic Insight: Why C2?

Understanding the why is crucial for troubleshooting.

  • Coordination: The lithium cation (

    
    ) coordinates to the oxygen atoms of the MOM groups.
    
  • The "Clamp" Effect: The C2 position is flanked by two coordinating oxygens. This creates a "pincer" effect, stabilizing the transition state for deprotonation at C2 significantly more than at C6 (which has only one adjacent oxygen).

  • Kinetic Isotope Effect (KIE): If one were to use a deuterated starting material, a primary KIE would be observed, confirming that C-H bond breaking is the rate-determining step, further validating the DoM mechanism over an SEAr mechanism (which usually shows secondary or no KIE).

Mechanism complex Pre-Lithiation Complex (Li coordinates to Oxygens) ts Transition State (C2 Proton Removal) complex->ts n-BuLi inter Lithiated Intermediate (Li clamped at C2) ts->inter -BuH

Caption: Figure 2. Simplified mechanistic flow of the Directed Ortho Metalation (DoM) showing the progression to the stable C2-lithiated intermediate.

Final Experimental Data Summary

ParameterResult (Validated Pathway)Notes
Appearance White crystalline solidTraditional method often yields off-white/brown oils.
Melting Point 98-100°CSharp range indicates high purity.

-NMR (DMSO-

)

2.10 (s, 3H), 6.45 (d, 1H), 6.88 (d, 1H), 9.45 (s, 1H), 9.80 (s, 1H)
Distinct doublets for aromatic protons confirm ortho-coupling (C5/C6), proving C2 substitution.
MS (ESI-) m/z 201/203 [M-H]-Characteristic 1:1 bromine isotope pattern.
Deuterium Inc. >98% D-incorporation at C2 (in control arm)Confirmed by integration of residual proton signal.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

  • Lloyd-Jones, G. C., & Munoz-Herranz, M. (2007).[1] Isotopic labelling in the study of organic and organometallic mechanism and structure.[1][2] Journal of Labelled Compounds and Radiopharmaceuticals, 50(11-12), 1072-1087.[1][2] Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-Bromo-4-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is risk mitigation. Given that 2-Bromo-4-methylbenzene-1,3-diol is a brominated derivative of a resorcinol, we must assume it shares hazards with related chemicals, such as 5-methylresorcinol and 2-bromophenol. These hazards include potential skin and eye irritation, acute toxicity, and significant environmental risks, particularly to aquatic life. The presence of a bromine atom categorizes it as a halogenated organic compound, placing it in a specific chemical waste stream that requires careful handling to prevent the formation of dioxins and other hazardous byproducts during incineration.

Part 1: Immediate Safety & Hazard Assessment

Before handling 2-Bromo-4-methylbenzene-1,3-diol for any purpose, including disposal, a thorough understanding of its potential hazards is critical. The following table summarizes the anticipated hazard profile based on its chemical class.

Hazard Category Anticipated Risk Rationale & Recommended Precautions
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.Based on data for 2-bromophenol and other substituted phenols. Always handle in a certified chemical fume hood.
Skin/Eye Irritation Causes skin irritation and serious eye irritation.Phenolic compounds are notoriously irritating to tissues. Wear appropriate gloves and ANSI-rated safety glasses or goggles.
Environmental Hazard Toxic to aquatic life with long-lasting effects.Common for halogenated aromatic compounds. Prevent any release to the environment.
Reactivity Stable under normal conditions. May react with strong oxidizing agents.Keep away from incompatible materials. Store in a cool, dry, well-ventilated area.

Personal Protective Equipment (PPE) is Non-Negotiable:

  • Gloves: Nitrile or neoprene gloves are recommended. Ensure they are rated for protection against halogenated organic compounds.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used when handling larger quantities or when there is a splash risk.

  • Lab Coat: A flame-resistant lab coat must be worn and properly fastened.

  • Respiratory Protection: All handling of solid or solutions of 2-Bromo-4-methylbenzene-1,3-diol should occur within a certified chemical fume hood to prevent inhalation of dust or vapors.

Part 2: Step-by-Step Disposal Protocol

The disposal of 2-Bromo-4-methylbenzene-1,3-diol must follow the principles of hazardous waste management, focusing on proper segregation, containment, and labeling.

Step 1: Waste Segregation

Proper segregation is the most critical step in chemical waste management. Improperly mixed chemicals can lead to violent reactions, the release of toxic gases, or compromised disposal pathways.

  • Designate a Waste Container: Use a dedicated, chemically resistant container (e.g., high-density polyethylene or glass) clearly labeled for "Halogenated Organic Waste."

  • NEVER Mix with Other Waste Streams:

    • Non-Halogenated Organics: Mixing halogenated waste with non-halogenated waste complicates and increases the cost of disposal.

    • Aqueous Waste: Do not mix with aqueous waste streams unless explicitly part of a neutralization or quenching procedure.

    • Oxidizers, Acids, or Bases: Keep separate from reactive chemicals to prevent dangerous reactions.

Step 2: Preparing for Disposal
  • For Solid Waste:

    • Carefully transfer any remaining solid 2-Bromo-4-methylbenzene-1,3-diol into the designated "Halogenated Organic Waste" container.

    • Use tools (spatulas, etc.) that are compatible with the chemical and decontaminate them afterward.

  • For Contaminated Materials:

    • Any materials that have come into direct contact with the compound (e.g., weigh boats, contaminated paper towels, gloves, pipette tips) are also considered hazardous waste.

    • Place these items in a sealed, labeled bag and then into the solid "Halogenated Organic Waste" container.

  • For Solutions:

    • Solutions containing 2-Bromo-4-methylbenzene-1,3-diol should be placed in a designated "Halogenated Organic Liquid Waste" container.

    • Ensure the pH of the solution is neutral (between 6 and 8) before adding it to the waste container, unless the container is specifically designated for acidic or basic halogenated waste.

Step 3: Labeling and Storage

Accurate and detailed labeling is a legal requirement and essential for the safety of waste handlers.

  • Label Contents Clearly: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-Bromo-4-methylbenzene-1,3-diol."

    • An accurate estimate of the concentration and total volume/mass.

    • The associated hazards (e.g., "Toxic," "Irritant," "Environmentally Hazardous").

    • The date the waste was first added to the container.

  • Secure Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area (SAA) or your laboratory's main hazardous waste storage area. This area should have secondary containment to capture any potential leaks.

Step 4: Arranging for Pickup and Disposal

Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup.

  • Maintain Records: Keep a detailed inventory of the waste you generate and records of its disposal.

The entire disposal workflow is a system designed to protect both the individual researcher and the wider environment.

G Workflow for 2-Bromo-4-methylbenzene-1,3-diol Disposal cluster_prep Preparation & Assessment cluster_segregation Segregation & Containment cluster_final Finalization & Disposal A Assess Hazards (Assume Irritant, Toxic, Environmental Hazard) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Obtain Labeled 'Halogenated Organic Waste' Container C->D Proceed to Disposal E Transfer Waste (Solid, Liquid, or Contaminated Materials) D->E F Ensure Waste is Chemically Compatible (No mixing with oxidizers, acids, etc.) E->F G Securely Seal and Double-Check Label F->G Container Ready H Store in Designated Satellite Accumulation Area G->H I Request Pickup via Institutional EHS H->I

Caption: Disposal workflow for 2-Bromo-4-methylbenzene-1,3-diol.

Part 3: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the laboratory and evacuate the immediate area if the spill is large or if you feel unwell.

  • Assess the Spill: If the spill is small (typically less than 100 mL of a solution or a few grams of solid) and you are trained and equipped to handle it, you may proceed with cleanup. For large spills, contact your institution's EHS emergency line immediately.

  • Don PPE: At a minimum, wear double nitrile gloves, chemical safety goggles, a face shield, and a lab coat.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material designed for chemical spills (e.g., vermiculite or a universal spill pad). Avoid raising dust.

    • For Liquids: Cover the spill with an appropriate absorbent material, working from the outside in to prevent spreading.

  • Clean Up: Carefully collect the absorbent material and contaminated debris using a scoop or dustpan. Place all materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.

This structured approach ensures that from initial handling to final disposal, the risks associated with 2-Bromo-4-methylbenzene-1,3-diol are managed effectively, safeguarding both the research community and the environment.

References

  • Managing Hazardous Waste in the Laboratory: General guidelines for the segregation and disposal of chemical waste. Source: Princeton University Environmental Health & Safety. [Link]

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